molecular formula C12H10BrNO B068247 2-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 168823-65-2

2-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No.: B068247
CAS No.: 168823-65-2
M. Wt: 264.12 g/mol
InChI Key: LYSIPJHKCFWZRU-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)pyridine is a high-value chemical building block with the CAS Registry Number 168823-65-2 . This aromatic compound, with a molecular formula of C12H10BrNO and a molecular weight of 264.12 g/mol, is characterized by a pyridine ring linked to a bromo- and methoxy-substituted benzene ring . Its specific structure, which can be represented by the SMILES string COc1ccc(cc1Br)c1ccccn1, makes it a versatile intermediate in organic synthesis and medicinal chemistry research . The compound has a density of approximately 1.403 g/cm³ and a flash point of about 162.3°C, which are important parameters for safe handling and storage . Researchers utilize this compound primarily as a key precursor in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex biaryl structures for drug discovery programs and materials science . It is supplied as a solid and must be stored in a cool, dry place. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIPJHKCFWZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596209
Record name 2-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168823-65-2
Record name 2-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Bromo-4-methoxyphenyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications

Introduction

This compound is a biaryl heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted 2-arylpyridine, its structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of a bromine atom provides a versatile synthetic handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The methoxy group and the relative positions of the substituents on both aromatic rings offer specific electronic and steric properties that can be exploited in drug design to fine-tune binding affinities and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important building block for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The core identity of this compound is defined by its molecular structure and resulting physical and spectral characteristics.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. While specific experimental data such as melting point is not widely reported in publicly accessible literature, the fundamental molecular properties are well-defined.

PropertyValueSource
CAS Number 168823-65-2[Alchem.Pharmtech]
Molecular Formula C₁₂H₁₀BrNO[MySkinRecipes]
Molecular Weight 264.12 g/mol [MySkinRecipes]
Purity Typically ≥98%[MySkinRecipes]
Appearance Expected to be an off-white to yellow solidInferred from related compounds
Storage Room temperature, dry, inert atmosphere[MySkinRecipes]
Chemical Structure

The structure with systematic numbering for spectral assignment is presented below.

retrosynthesis cluster_route_a Route A cluster_route_b Route B TM This compound A_plus + TM->A_plus Suzuki Disconnection B_plus + TM->B_plus Suzuki Disconnection BP 2-Bromopyridine BP->A_plus BAB 3-Bromo-4-methoxyphenyl boronic acid BAB->A_plus BPyBA 2-Pyridylboronic acid BPyBA->B_plus DBMA 3,4-Dibromoanisole DBMA->B_plus

Caption: Retrosynthetic pathways for the target molecule.

Route A is often preferred due to the commercial availability and stability of 2-bromopyridine and the relative ease of preparing the required phenylboronic acid.

Field-Proven Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, step-by-step methodology. The choice of a phosphine-based ligand and a carbonate or phosphate base is critical for achieving high yields, as the pyridine nitrogen can otherwise coordinate to the palladium catalyst and inhibit its activity. [1][2] Materials:

  • 3-Bromo-4-methoxyphenylboronic acid (1.2 equiv)

  • 2-Bromopyridine (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • High-purity Argon or Nitrogen gas

Experimental Workflow:

workflow start 1. Reagent Prep reagents To an oven-dried Schlenk flask, add: - 2-Bromopyridine - Boronic Acid - Pd(dppf)Cl₂ - K₂CO₃ start->reagents inert 2. Inert Atmosphere reagents->inert purge Seal flask. Evacuate and backfill with Argon (3x). inert->purge solvent 3. Solvent Addition purge->solvent add_solvent Add degassed 1,4-Dioxane/Water (4:1) via syringe. solvent->add_solvent reaction 4. Reaction add_solvent->reaction heat Immerse in preheated oil bath (80-100 °C). Stir for 4-12 hours. reaction->heat workup 5. Workup heat->workup quench Cool to RT. Add water and extract with Ethyl Acetate (3x). workup->quench purify 6. Purification quench->purify column Combine organic layers, dry (Na₂SO₄), concentrate, and purify via flash column chromatography. purify->column

Caption: General workflow for Suzuki-Miyaura synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), 3-bromo-4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity argon. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the 2-bromopyridine.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Aqueous Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond on the phenyl ring, making it an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. [3]

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar¹-Br aryl_halide->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid Ar²-B(OR)₂ boronate [Ar²-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Other Synthetic Transformations

Beyond the Suzuki reaction, the C-Br bond can participate in other important transformations, including:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, creating arylamines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: Using organostannanes as the coupling partner.

Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with desired functions.

  • Pharmaceuticals: This scaffold is used in the synthesis of kinase inhibitors for cancer therapy. [4]The biaryl structure can mimic the hinge-binding motif of ATP, and the substituents can be tailored to achieve selectivity for specific kinase targets.

  • Organic Electronics: The extended π-system of biaryl compounds makes them suitable for use in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). [4]* Ligand Synthesis: It can serve as a precursor for more complex ligands used in catalysis, where the pyridine nitrogen acts as a coordination site for a metal center. [4]

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for this compound. Therefore, a conservative approach to safety must be adopted, treating it with the precautions required for its constituent chemical classes. The following guidance is synthesized from SDSs of structurally similar compounds like bromopyridines and bromoanisoles. [5][6][7][8] THIS IS A COMPOSITE SAFETY PROFILE AND SHOULD BE USED AS GUIDANCE IN THE ABSENCE OF A COMPOUND-SPECIFIC SDS.

Table 4: Summary of Potential Hazards (Inferred from Analogues)

Hazard Class GHS Hazard Statement Precautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowed P264, P270, P301+P312
Skin Corrosion/Irritation H315: Causes skin irritation P280, P302+P352, P332+P313
Eye Damage/Irritation H319: Causes serious eye irritation P280, P305+P351+P338

| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 or NIOSH standards.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat, and consider impervious clothing for larger quantities.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved particulate respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

First Aid Measures
  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

A consolidated list of authoritative sources is provided below for verification and further reading.

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171394. [Link]

  • Limbach, D., et al. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. [Link]

  • Alchem.Pharmtech. CAS 168823-65-2 | this compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Royal Society of Chemistry. (2020). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(20), 3332-3336. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

Sources

An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-4-methoxyphenyl)pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and offers an in-depth analysis of its spectral characteristics. Furthermore, this guide explores the critical role of this scaffold in the development of targeted therapeutics, particularly as a key intermediate in the synthesis of kinase inhibitors. The information presented herein is supported by authoritative references to ensure scientific integrity and to empower researchers in their synthetic and drug discovery endeavors.

Introduction and Significance

This compound, identified by the CAS number 168823-65-2 , is a biaryl compound featuring a pyridine ring linked to a substituted phenyl ring. The strategic placement of the bromo and methoxy functionalities on the phenyl ring, coupled with the nitrogen atom in the pyridine moiety, makes this molecule a highly versatile intermediate in organic synthesis.

The true significance of this scaffold lies in its application in medicinal chemistry. The 2-arylpyridine motif is a privileged structure found in numerous biologically active compounds. Specifically, this compound serves as a crucial precursor for the synthesis of complex molecules targeting various protein kinases.[1] Kinase inhibitors are at the forefront of modern cancer therapy and the treatment of other proliferative diseases. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of drug-target interactions.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 168823-65-2[1]
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol [1]
MDL Number MFCD05864835[1]
Storage Conditions Room temperature, dry[1]

The structural arrangement of this compound, with its distinct electronic and steric features, dictates its reactivity and its utility as a building block in the synthesis of larger, more complex molecules.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound. The synthesis of this compound can be reliably achieved by coupling a suitable 2-halopyridine with (3-bromo-4-methoxyphenyl)boronic acid.

The following protocol is based on established methodologies for the synthesis of structurally related 2-arylpyridines and provides a robust starting point for the laboratory-scale preparation of the title compound.[2][3]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Chloropyridine p1 This compound r1->p1 + r2 (3-Bromo-4-methoxyphenyl)boronic acid r2->p1 re1 Pd(PPh₃)₄ re1->p1 Catalyst re2 Na₂CO₃ (aq) re2->p1 Base re3 DME re3->p1 Solvent

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq) followed by 1,2-dimethoxyethane (DME) as the solvent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methoxy group.

  • Pyridine Ring Protons: Four signals corresponding to the protons on the pyridine ring, likely appearing as doublets and triplets in the downfield region (δ 7.0-8.7 ppm).

  • Phenyl Ring Protons: Three signals for the protons on the phenyl ring, with their chemical shifts influenced by the bromo and methoxy substituents.

  • Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

¹³C NMR (Predicted): The carbon NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule.

  • Aromatic Carbons: Signals for the aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the bromine will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the methoxy group will be shifted downfield.

  • Methoxy Carbon: A signal for the methoxy carbon will be observed around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methoxy)
1600-1450C=C and C=N stretching (aromatic rings)
1250-1200C-O stretching (aryl ether)
1100-1000C-O stretching (aryl ether)
850-750C-H out-of-plane bending (aromatic)
600-500C-Br stretching
Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Molecular Ion: [M]⁺ at m/z 263 and [M+2]⁺ at m/z 265.

  • Fragmentation: Key fragmentation pathways may include the loss of the bromo radical (·Br), the methoxy radical (·OCH₃), or carbon monoxide (CO).

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] The pyridine ring can act as a hinge-binding motif, a common interaction pattern in kinase inhibitors, while the substituted phenyl ring can be directed towards other pockets within the ATP-binding site of the kinase.

The bromine atom serves as a versatile synthetic handle for introducing further diversity into the molecule using a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions.[4][5] This allows for the systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

G A This compound B Suzuki-Miyaura Coupling A->B Aryl/Heteroaryl Boronic Acids C Sonogashira Coupling A->C Terminal Alkynes D Buchwald-Hartwig Amination A->D Amines E Kinase Inhibitor Scaffolds B->E C->E D->E

Caption: Synthetic utility of this compound in generating diverse kinase inhibitor scaffolds.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis via robust palladium-catalyzed cross-coupling reactions, combined with its versatile reactivity, makes it an attractive starting material for the development of novel kinase inhibitors and other biologically active molecules. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important building block in their synthetic and medicinal chemistry programs.

References

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(11), 1665-1668. [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(10), x171394. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Sources

2-(3-Bromo-4-methoxyphenyl)pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, heterocyclic compounds are foundational pillars, enabling the construction of complex molecular architectures with diverse functionalities. Among these, pyridine derivatives hold a place of prominence due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] this compound is a key heterocyclic building block, distinguished by its unique arrangement of a pyridine ring linked to a brominated and methoxylated phenyl group. This structure is not a random assortment of functional groups; it is a carefully orchestrated scaffold that offers multiple reactive sites for synthetic chemists to exploit.

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore a validated synthetic pathway with mechanistic insights, detail its critical applications as a versatile intermediate, and provide essential safety and handling protocols. The strategic placement of the bromine atom makes it an ideal substrate for cross-coupling reactions, while the pyridine and methoxy groups can be used to modulate solubility, electronic properties, and binding interactions in target molecules.[2]

Physicochemical Properties

The utility of a chemical compound in a research or industrial setting begins with a clear understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO[3][4]
Molecular Weight 264.12 g/mol [3][4]
CAS Number 168823-65-2[3][5]
MDL Number MFCD05864835[3]
Appearance Solid[6]
Storage Room temperature, dry, inert atmosphere[3][4]

Synthesis and Mechanistic Insights

The synthesis of biaryl compounds, particularly those involving heterocyclic rings, is a cornerstone of modern organic chemistry. The preparation of this compound can be efficiently achieved through a multi-step process that highlights common yet powerful synthetic transformations. A validated approach involves an initial palladium-catalyzed Suzuki-Miyaura coupling followed by a selective bromination.[6][7]

Synthesis Workflow

The logical flow of the synthesis is designed to first construct the core biaryl structure and then introduce the bromine atom at the desired position. This sequence is often preferable as the directing effects of the existing substituents can be leveraged for a regioselective bromination.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Electrophilic Bromination cluster_2 Note: The provided synthesis is for a closely related nitrated analogue, but illustrates the core Suzuki and bromination steps applicable for the parent compound. A 2-Chloro-3-nitropyridine + p-Tolylboronic Acid B 2-(4-methoxyphenyl)-3-nitropyridine (Intermediate) A->B Pd(PPh₃)₄, NaHCO₃ DME/Water, Microwave C 2-(4-methoxyphenyl)-3-nitropyridine D 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine C->D NBS (N-Bromosuccinimide) Acetonitrile, 323 K Note Note

Caption: Two-step synthesis workflow for a this compound analogue.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of the closely related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, which demonstrates the core principles of the Suzuki coupling and subsequent bromination.[6][7]

Step 1: Suzuki-Miyaura Coupling to form the Biaryl Intermediate

  • Reaction Setup: In a microwave-safe vessel, combine 2-chloro-3-nitropyridine (2.58 mmol), p-tolylboronic acid (3.54 mmol), and sodium bicarbonate (656 mg) in a 1:1 mixture of aqueous dimethoxyethane (DME) (25 ml).

  • Degassing: Deaerate the mixture by bubbling a stream of nitrogen gas through it. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst, thereby preventing the catalytic cycle from proceeding efficiently.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (152.4 mg).

  • Reaction: Heat the mixture in a microwave reactor at 300 W for 15 minutes, reaching a temperature of 400 K.[7]

  • Workup and Purification: After cooling, filter the mixture and wash the residue with ethyl acetate (80 ml). The combined organic solution is then washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated. The resulting residue is purified by column chromatography on silica gel to yield the intermediate product.[6][7]

Step 2: Electrophilic Bromination

  • Reaction Setup: Dissolve the anisylnitropyridine intermediate (0.713 mmol) in acetonitrile (15 ml).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.709 mmol) to the solution. Causality: NBS is chosen as the brominating agent because it is a convenient and safe source of electrophilic bromine (Br+). The methoxy group on the phenyl ring is an ortho-, para-director, and the steric hindrance from the pyridine ring favors bromination at the C3 position (ortho to the methoxy group).

  • Reaction: Stir the mixture for 30 minutes at 323 K. Monitor the reaction progress (e.g., by NMR or TLC). Additional NBS may be added if the reaction is incomplete after several hours.[6][7]

  • Workup: Once the reaction is complete, evaporate the solvent. Dissolve the residue in dichloromethane, filter, and then exchange the solvent with cyclohexane to facilitate precipitation or further purification of the final product, this compound.[6][7]

Mechanistic Insight: The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst. Its reliability, tolerance of various functional groups, and relatively mild conditions have made it a cornerstone of modern synthetic chemistry.

Suzuki_Cycle Pd(0)L₂ Active Catalyst Pd(0)L₂ Reductive\nElimination Reductive Elimination Intermediate A R¹-Pd(II)L₂-X Pd(0)L₂->Intermediate A Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation R¹-X R¹-X (Aryl Halide) R¹-X->Intermediate A R²-B(OR)₂ R²-B(OR)₂ (Boronic Acid) Intermediate B R¹-Pd(II)L₂-R² R²-B(OR)₂->Intermediate B R¹-R² R¹-R² (Coupled Product) Base Base Base->Transmetalation Intermediate A->Intermediate B Intermediate B->Pd(0)L₂ Intermediate B->R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The value of this compound lies in its role as a versatile intermediate, providing a gateway to more complex molecules with significant biological or material properties.

Pharmaceutical Intermediate for Kinase Inhibitors

The biaryl motif, consisting of two connected aromatic rings, is a privileged structure in medicinal chemistry. It is frequently found in the active sites of enzymes, particularly kinases. This compound is explicitly used as an intermediate in the synthesis of pharmaceuticals, with a notable application in the development of kinase inhibitors for cancer therapy.[3] The pyridine and methoxyphenyl rings can engage in crucial hydrogen bonding and hydrophobic interactions within a kinase's ATP-binding pocket, while the bromine atom serves as a reactive handle for further molecular elaboration through cross-coupling reactions.

Versatile Building Block in Cross-Coupling Reactions

The presence of a bromine atom on an aromatic ring makes the compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[2] This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki_Example reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 R-B(OH)₂ (Organoboron Compound) reactant2->catalyst product New Biaryl Compound catalyst->product

Sources

A Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heteroaromatic compounds, particularly substituted phenylpyridines, serve as indispensable structural motifs. 2-(3-Bromo-4-methoxyphenyl)pyridine is a key building block, utilized in the synthesis of kinase inhibitors for cancer therapy and as a precursor for novel organic semiconductors.[1] Its precise molecular architecture dictates its reactivity and utility in complex synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions.[1] Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a critical quality control checkpoint to ensure the validity of subsequent research and development.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causal logic behind the analytical strategy, demonstrating how a confluence of evidence from spectroscopy and chromatography builds an irrefutable case for the compound's identity, purity, and connectivity.

Synthesis and Purity Assessment: The Foundation of Analysis

A pure sample is the prerequisite for accurate structural analysis. Impurities can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. The target compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura coupling reaction, a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[2]

Typical Synthetic Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of 2-bromopyridine (1.0 eq), (3-bromo-4-methoxyphenyl)boronic acid (1.1 eq), and a suitable base such as K₃PO₄ (2.0 eq) in a solvent system like 1,4-dioxane/water is added a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq).[3]

  • Inert Atmosphere: The vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) to prevent oxygen from deactivating the palladium catalyst, which can otherwise promote unwanted side reactions like the homocoupling of the boronic acid.[4]

  • Reaction Execution: The mixture is heated (e.g., to 80-100 °C) and stirred until reaction completion is observed via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Purity Verification: High-Performance Liquid Chromatography (HPLC)

Before proceeding to detailed structural analysis, the purity of the synthesized compound must be quantitatively assessed. Reversed-phase HPLC (RP-HPLC) is the industry-standard technique for this purpose, offering excellent resolution and sensitivity for impurity profiling.[5][6][7]

HPLC Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient: A typical gradient might run from 20% B to 95% B over 20 minutes.

  • Detection: UV detection at 254 nm.

  • Analysis: The sample is dissolved in the mobile phase, injected, and the resulting chromatogram is analyzed. A high-purity sample should exhibit a single major peak with an area percentage >98%.

The development of a robust HPLC method is crucial for ensuring that all potential impurities, including starting materials and reaction byproducts, are effectively separated from the main analyte.[8][9]

The Triad of Spectroscopic Evidence

With purity confirmed, the molecular structure is elucidated using a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive and self-validating structural proof.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the molecular weight of the compound, offering the first piece of direct evidence for the molecular formula (C₁₂H₁₀BrNO).[1]

A key confirmatory feature for this specific molecule is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[10][11] This results in two molecular ion peaks in the mass spectrum, separated by 2 mass-to-charge units (m/z), with nearly equal intensity (M and M+2 peaks).[12][13][14] The observation of this 1:1 doublet is a hallmark signature that provides unequivocal evidence for the presence of a single bromine atom in the molecule.[11][12]

Parameter Expected Value Significance
Molecular Formula C₁₂H₁₀BrNO
Monoisotopic Mass 262.9997 (for ⁷⁹Br)Corresponds to the M peak
M+2 Isotope Peak 264.9976 (for ⁸¹Br)Corresponds to the M+2 peak
M : M+2 Ratio ~1:1Confirms the presence of one bromine atom.[10][12]
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting the vibrations of chemical bonds.

Wavenumber (cm⁻¹) Vibration Functional Group Assignment
~3050-3100C-H StretchAromatic C-H (Pyridine and Phenyl rings)
~2850-3000C-H StretchAliphatic C-H (Methoxy -OCH₃ group)
~1580-1600C=C & C=N StretchAromatic ring backbone
~1250C-O StretchAryl-alkyl ether (Ar-O-CH₃)
~1020C-O StretchAryl-alkyl ether (Ar-O-CH₃)
~600-800C-Br StretchAryl bromide

The presence of strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, confirming the methoxy group's attachment to the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[15][16][17] By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be assembled.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see signals corresponding to the seven aromatic protons and the three methoxy protons.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-6'~8.70Doublet of doublets1HPyridine RingDeshielded by adjacent nitrogen.
H-2'~8.20Doublet1HPhenyl RingOrtho to the pyridine, deshielded.
H-5~7.80Doublet of doublets1HPhenyl RingMeta to methoxy, ortho to bromo.
H-3', H-4'~7.75Multiplet2HPyridine Ring
H-5'~7.25Multiplet1HPyridine Ring
H-6~7.00Doublet1HPhenyl RingOrtho to electron-donating methoxy group.
-OCH₃~3.90Singlet3HMethoxy GroupCharacteristic singlet in the aliphatic region.

Note: Exact chemical shifts can vary based on solvent and concentration. Assignments are predictive.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[18] For this structure, 12 distinct carbon signals are expected.

Chemical Shift (δ, ppm) Assignment Rationale
~155-160C-4, C-2C-4 attached to oxygen; C-2 attached to pyridine.
~149-157C-2', C-6'Pyridine carbons adjacent to nitrogen.
~130-138C-5, C-3'Aromatic CH carbons.
~120-125C-4', C-5'Aromatic CH carbons.
~110-115C-3, C-6C-3 attached to bromine; C-6 shielded by methoxy.
~56-OCH₃Methoxy carbon.

Note: Assignments are predictive and can be definitively confirmed with 2D NMR.

2D NMR for Unambiguous Connectivity

To irrefutably connect the protons and carbons and confirm the link between the two rings, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

  • HSQC: Correlates directly bonded C-H pairs, allowing for the definitive assignment of each protonated carbon signal.

  • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to link the two aromatic rings. A crucial correlation would be observed between the protons on one ring (e.g., H-6') and the carbon atom of the other ring to which it is attached (C-2), confirming the phenyl-pyridine bond.

Workflow for Structure Elucidation

The logical flow from synthesis to final confirmation is a self-validating process where each step builds upon the last.

Caption: Overall workflow for the synthesis, purification, and structural confirmation of this compound.

Advanced Confirmation: X-ray Crystallography

While the combination of NMR and MS provides definitive proof of structure for most applications, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[19][20][21] This technique is particularly valuable for complex molecules or when absolute stereochemistry needs to be determined.[22]

The process involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a precise electron density map of the molecule, confirming not only the connectivity but also bond lengths and angles.[19] While not routinely performed unless required for regulatory filing or publication in high-impact journals, it remains the gold standard for structural proof.[23][24]

Conclusion

The structure elucidation of this compound is a systematic process that relies on a multi-faceted analytical approach. It begins with a robust synthesis and stringent purity assessment by HPLC, which lays the groundwork for reliable spectroscopic analysis. The triad of evidence provided by mass spectrometry (confirming molecular weight and the key bromine isotopic pattern), IR spectroscopy (identifying functional groups), and comprehensive NMR analysis (mapping the atomic connectivity) work in concert to build an unassailable structural assignment. Each technique validates the others, ensuring the high degree of confidence required for compounds used in pharmaceutical and materials science research.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available at: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. Available at: [Link]

  • The use of X-ray crystallography to determine absolute configuration. PubMed. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]

  • ms isotopes: Br and Cl. St. John's University and the College of St. Benedict. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCr. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available at: [Link]

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  • GCMS Section 6.5. Whitman College. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. Available at: [Link]

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  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

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  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. NIH. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

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An In-depth Technical Guide to the Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(3-Bromo-4-methoxyphenyl)pyridine in Modern Drug Discovery

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structural motif, featuring a substituted phenyl ring appended to a pyridine core, is a common feature in a multitude of biologically active compounds. This compound serves as a crucial intermediate in the synthesis of kinase inhibitors for cancer therapy, leveraging the pyridine scaffold for its hydrogen bonding capabilities and the substituted phenyl ring for specific interactions within enzyme active sites.[1] Furthermore, its utility extends to the development of organic semiconductors and as a versatile ligand in catalysis.[1] The strategic placement of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, providing researchers and drug development professionals with the necessary technical details and mechanistic understanding to effectively incorporate it into their synthetic programs.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound predominantly relies on the formation of the C-C bond between the pyridine and the phenyl rings. Several powerful palladium-catalyzed cross-coupling reactions have proven to be the most effective methods for achieving this transformation. This section will delve into the most prominent and practical of these pathways: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling. Each method will be discussed in terms of its mechanism, advantages, limitations, and a detailed experimental protocol.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[2][3][4][5] The reaction facilitates the coupling of an organoboron species with an organic halide or triflate.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, either a halopyridine or a haloanisole), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction and achieving high yields.[6][7]

Visualizing the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 2-Halopyridine 2-Halopyridine (X = Cl, Br) Oxidative_Addition Oxidative Addition 2-Halopyridine->Oxidative_Addition Boronic_Acid (3-Bromo-4-methoxyphenyl)boronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Target_Molecule This compound Reductive_Elimination->Target_Molecule

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol should be optimized for specific substrates and scales.

Parameter Recommendation Rationale
Reactants 2-Chloropyridine or 2-Bromopyridine (1.0 equiv), (3-Bromo-4-methoxyphenyl)boronic acid (1.2-1.5 equiv)The boronic acid is used in slight excess to drive the reaction to completion. 2-Bromopyridines are generally more reactive than 2-chloropyridines.[2]
Catalyst Pd(PPh₃)₄ (3-5 mol%), Pd(dppf)Cl₂ (3-5 mol%), or Pd(OAc)₂/SPhos (2-4 mol%)The choice of catalyst and ligand is crucial. For challenging couplings, more advanced ligands like SPhos can be beneficial.[6][7]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)The base activates the boronic acid. The strength of the base can influence the reaction rate and outcome.[7]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMFA mixture of an organic solvent and water is common, as it helps to dissolve both the organic reactants and the inorganic base.[7]
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)Palladium catalysts are sensitive to oxygen, so an inert atmosphere is essential.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, (3-bromo-4-methoxyphenyl)boronic acid, palladium catalyst, ligand (if separate), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the specified temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Advantages and Limitations:

Advantages Limitations
High functional group tolerancePotential for side reactions like homo-coupling
Mild reaction conditionsBoronic acids can be unstable and undergo protodeboronation
Commercially available and stable reagentsRemoval of boron-containing byproducts can sometimes be challenging
Environmentally benign (water can be used as a solvent)
The Negishi Coupling: A Highly Versatile Alternative

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate.[8][9][10] Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive substrates.[8]

Mechanistic Rationale:

The catalytic cycle of the Negishi coupling is analogous to the Suzuki coupling and involves:

  • Oxidative Addition: A Pd(0) or Ni(0) catalyst reacts with the organic halide.

  • Transmetalation: The organozinc reagent transfers its organic group to the metal center.

  • Reductive Elimination: The coupled product is formed, and the catalyst is regenerated.

A key difference is the preparation of the organozinc reagent, which is often generated in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).[8][11]

Visualizing the Negishi Pathway

Negishi_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Aryl_Halide 2-Halopyridine or 3-Bromo-4-methoxyhalobenzene Oxidative_Addition_N Oxidative Addition Aryl_Halide->Oxidative_Addition_N Organozinc Organozinc Reagent Transmetalation_N Transmetalation Organozinc->Transmetalation_N Pd(0)_Ni(0) Pd(0) or Ni(0) Catalyst Pd(0)_Ni(0)->Oxidative_Addition_N Oxidative_Addition_N->Transmetalation_N Reductive_Elimination_N Reductive Elimination Transmetalation_N->Reductive_Elimination_N Reductive_Elimination_N->Pd(0)_Ni(0) Regeneration Target_Molecule_N This compound Reductive_Elimination_N->Target_Molecule_N

Caption: Negishi coupling pathway for the synthesis of the target molecule.

Experimental Protocol: Negishi Coupling

This protocol involves the in situ generation of the organozinc reagent.

Parameter Recommendation Rationale
Reactants 2-Halopyridine (1.0 equiv), 1-Bromo-3-iodo-2-methoxybenzene (or similar precursor, 1.2 equiv)The organozinc reagent is generated from a suitable precursor.
Reagents for Organozinc Formation n-BuLi or i-PrMgCl, then ZnCl₂Formation of an organolithium or Grignard reagent followed by transmetalation with a zinc salt.
Catalyst Pd(PPh₃)₄ (5 mol%), Pd₂(dba)₃/ligandPalladium catalysts are generally preferred for their high yields and functional group tolerance.[9]
Solvent THFTetrahydrofuran is a common solvent for both the formation of the organometallic reagent and the cross-coupling reaction.
Temperature -78 °C to room temperature or gentle heatingThe initial formation of the organometallic reagent is typically done at low temperatures, while the coupling reaction may require heating.
Atmosphere Inert (Nitrogen or Argon)Organozinc reagents are sensitive to air and moisture.[8]

Step-by-Step Methodology:

  • To a solution of the aryl halide precursor in dry THF at -78 °C under an inert atmosphere, add n-butyllithium or a Grignard reagent dropwise.

  • Stir the mixture at low temperature for a specified time to ensure complete formation of the organometallic intermediate.

  • Add a solution of ZnCl₂ in THF to the reaction mixture and allow it to warm to room temperature.

  • In a separate flask, add the 2-halopyridine and the palladium catalyst under an inert atmosphere.

  • Transfer the freshly prepared organozinc solution to the flask containing the 2-halopyridine and catalyst via cannula.

  • Heat the reaction mixture if necessary and monitor its progress.

  • Work-up and purification are similar to the Suzuki-Miyaura coupling protocol.

Advantages and Limitations:

Advantages Limitations
High reactivity of the organozinc reagentSensitivity of organozinc reagents to air and moisture
High functional group toleranceRequires anhydrous and anaerobic conditions
Stereospecific for vinyl partnersMay require the synthesis of the organozinc precursor
The Stille Coupling: A Robust but More Hazardous Option

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[12][13][14] While it is a very versatile and robust reaction, the high toxicity of organotin compounds has led to a decline in its use in favor of the Suzuki and Negishi couplings.[12][14]

Mechanistic Rationale:

The mechanism of the Stille coupling is also based on the oxidative addition, transmetalation, and reductive elimination cycle. The transmetalation step is generally the rate-determining step.

Advantages and Limitations:

Advantages Limitations
Organostannanes are stable to air and moisture[12]High toxicity of organotin reagents and byproducts[12][14]
Tolerates a wide range of functional groupsDifficult to remove tin byproducts from the reaction mixture[13]
Reaction conditions are generally neutral

Due to the significant health and environmental concerns associated with organotin compounds, a detailed protocol for the Stille coupling is not provided here. Researchers considering this route should consult specialized literature and adhere to strict safety protocols.

Alternative and Complementary Synthetic Approaches

While cross-coupling reactions are the most direct routes, other methods can be employed, particularly for the synthesis of precursors or for exploring different substitution patterns.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings.[15][16][17][18] A directing metalation group (DMG) on the ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile. For the synthesis of 2-arylpyridines, this can be a multi-step but highly regioselective approach.

Synthesis from Substituted Pyridines and Grignard Reagents

The addition of Grignard reagents to pyridine N-oxides can be an effective method for introducing substituents at the 2-position of the pyridine ring.[19][20] This can be a valuable strategy if the desired substitution pattern on the pyridine ring is not readily accessible through other means.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently and practically achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preferred method due to its operational simplicity, high functional group tolerance, and the use of relatively benign reagents. The Negishi coupling offers a potent alternative, particularly for challenging substrates, albeit with the requirement for more stringent reaction conditions. As the demand for complex heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key area of research. Advances in catalyst design, flow chemistry, and the use of non-precious metal catalysts are expected to further refine the synthesis of this and other valuable biaryl compounds.

References

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2-(3-Bromo-4-methoxyphenyl)pyridine IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic biaryl compound of significant interest to the scientific community. The document details the molecule's structural characteristics, physicochemical properties, and its principal synthetic pathway via palladium-catalyzed Suzuki-Miyaura cross-coupling. A detailed, field-proven experimental protocol is provided, accompanied by mechanistic insights and characterization methodologies. Furthermore, this guide explores the compound's critical role as a versatile intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, and its emerging applications in materials science. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical building block.

Introduction: The Strategic Value of Phenylpyridine Scaffolds

The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone of modern medicinal chemistry and materials science. Among these, phenylpyridine derivatives hold a privileged position due to the unique electronic properties and hydrogen bonding capabilities imparted by the pyridine ring. The incorporation of a pyridine nucleus into drug candidates can enhance metabolic stability, improve solubility, and provide a key interaction point for biological targets.

Halogenated pyridines, in particular, serve as exceptionally versatile synthons, providing reactive handles for constructing complex molecular architectures through cross-coupling reactions.[1][2] this compound is an exemplar of this class, combining the reactive potential of a bromo-substituent with the electronic influence of a methoxy group. This guide offers a senior application scientist's perspective on the synthesis, characterization, and application of this high-value intermediate, emphasizing the causality behind methodological choices to ensure reproducibility and success.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in synthesis and development.

IUPAC Nomenclature and Structural Analysis

The formal IUPAC name for the compound is This compound . Its structure consists of a pyridine ring substituted at the 2-position with a 3-bromo-4-methoxyphenyl group.

  • Pyridine Ring: An electron-deficient (π-deficient) aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and a basic site, influencing the molecule's pharmacokinetic profile.

  • Bromine Atom: Serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, making it the primary site for further molecular elaboration.

  • Methoxy Group (-OCH₃): An electron-donating group that influences the electronic density of the phenyl ring and can participate in hydrogen bonding. Its presence can also direct substitution reactions.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₂H₁₀BrNO[3]
Molecular Weight 264.12 g/mol [3]
CAS Number 168823-65-2[4]
Appearance Solid (Typical)-
Purity ≥95% (Commercially Available)[5]
Storage Room temperature, dry conditions[3]

Synthesis and Mechanistic Insights

The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely adopted method for this transformation due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of stable boronic acid reagents.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the biaryl C-C bond. This reveals two primary synthetic routes via Suzuki coupling, with Route A being the most common due to the typical commercial availability of the starting materials.

G cluster_0 Retrosynthetic Disconnection (Suzuki Coupling) cluster_1 Route A cluster_2 Route B TM Target Molecule This compound C1 Key Disconnection TM->C1 C-C bond SM1A 2-Bromopyridine C1->SM1A SM2A (3-Bromo-4-methoxyphenyl)boronic acid C1->SM2A SM1B 1,2-Dibromo-4-methoxybenzene C1->SM1B SM2B Pyridine-2-boronic acid C1->SM2B

Caption: Retrosynthetic analysis for this compound.

The Suzuki-Miyaura Catalytic Cycle

The success of the synthesis hinges on a palladium catalyst, typically in the Pd(0) oxidation state, which orchestrates the coupling of the aryl halide and the boronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity. The mechanism proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃, K₃PO₄), transfers its organic group to the palladium center, replacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle cluster_boron Boronate Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar²-B(OR)₂ pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ activated_boronate [Ar²-B(OH)₃]⁻ boronic_acid->activated_boronate feeds into transmetalation base Base (OH⁻) base->activated_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step is chosen to maximize yield, simplify purification, and ensure safety.

Materials & Reagents:

ReagentM.W.AmountMolesRationale
2-Bromopyridine158.001.58 g10.0 mmolLimiting Reagent
(3-Bromo-4-methoxyphenyl)boronic acid246.852.71 g11.0 mmolSlight excess (1.1 eq) ensures full consumption of limiting reagent
Pd(PPh₃)₄1155.56231 mg0.2 mol%Robust, common catalyst for Suzuki couplings
Sodium Carbonate (Na₂CO₃)105.992.12 g20.0 mmolAqueous base (2.0 eq) to activate the boronic acid
Toluene-40 mL-Organic solvent, good for dissolving reagents
Ethanol-10 mL-Co-solvent to aid solubility
Water-10 mL-Required for the aqueous base

Experimental Workflow:

Workflow start Start reagents 1. Charge Reactor - Aryl Halide - Boronic Acid - Solvents (Toluene/Ethanol) start->reagents degas 2. Degas Mixture (N₂ Purge, 15 min) Removes O₂, protects Pd(0) reagents->degas add_catalyst 3. Add Catalyst & Base - Pd(PPh₃)₄ - Aqueous Na₂CO₃ degas->add_catalyst heat 4. Heat to Reflux (e.g., 90-100 °C, 12-18h) Monitor by TLC/LC-MS add_catalyst->heat workup_start 5. Reaction Work-up heat->workup_start cool Cool to RT workup_start->cool separate Separate Organic Layer cool->separate extract Extract Aqueous Layer (e.g., with Ethyl Acetate) separate->extract combine Combine Organic Layers extract->combine dry Dry with MgSO₄ combine->dry filter_evap Filter and Evaporate dry->filter_evap purify_start 6. Purification filter_evap->purify_start chromatography Silica Gel Chromatography (e.g., Hexane/Ethyl Acetate gradient) purify_start->chromatography product 7. Isolate Pure Product Characterize (NMR, MS) chromatography->product end End product->end

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.58 g, 10.0 mmol), (3-bromo-4-methoxyphenyl)boronic acid (2.71 g, 11.0 mmol), toluene (40 mL), and ethanol (10 mL).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive nitrogen atmosphere, add the aqueous solution of sodium carbonate (2.12 g in 10 mL of water), followed by tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mol%).

  • Reaction: Heat the mixture to reflux (approximately 95 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2x 20 mL).

  • Isolation: Combine all organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Product Characterization

To confirm the identity and purity of the final product, the following analyses are essential:

  • ¹H NMR: The spectrum should show distinct aromatic signals for both the pyridine and phenyl rings, along with a singlet around 3.9 ppm for the methoxy protons.

  • ¹³C NMR: Will confirm the number of unique carbon environments, corresponding to the 12 carbons in the structure.

  • Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Melting Point: A sharp melting point indicates high purity.

Applications in Research and Development

This compound is not an end product but a strategic intermediate. Its value lies in the potential for further, selective chemical modification.

Keystone Intermediate in Pharmaceutical Synthesis

The compound is a valuable building block for creating libraries of potential drug candidates.[3]

  • Kinase Inhibitors: The phenylpyridine scaffold is present in numerous kinase inhibitors used in oncology. This intermediate can be used to synthesize analogues for structure-activity relationship (SAR) studies.[3][8]

  • Further Cross-Coupling: The bromine atom provides a handle for a second, different cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig, or another Suzuki), allowing for the controlled and sequential construction of highly complex molecules.[1] This approach is used to create novel analogues of potent natural products like Combretastatin-A4.[9]

  • Pyridine N-modification: The nitrogen atom can be alkylated or oxidized to explore its role in solubility and receptor binding.

Precursor in Advanced Materials

The rigid, conjugated biaryl structure makes this compound and its derivatives suitable for applications in materials science. They can be used in the synthesis of:

  • Organic Semiconductors: The extended π-system is conducive to charge transport.[3]

  • Ligands for Catalysis: The pyridine nitrogen can coordinate with metals, making its derivatives useful as ligands in catalysis.[3]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with these chemicals.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards:

    • Aryl Halides/Boronic Acids: Can be irritants. Handle in a well-ventilated fume hood.[7]

    • Palladium Catalysts: Can be irritants and sensitizers. Avoid inhalation of dust.[7]

    • Solvents: Toluene and ethyl acetate are flammable and should be handled away from ignition sources.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place to prevent degradation.[3]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its versatile and well-defined reactivity. The Suzuki-Miyaura coupling provides a reliable and scalable method for its synthesis, opening the door to a wide array of complex target molecules. Its demonstrated utility as a precursor in the synthesis of kinase inhibitors and other bioactive compounds solidifies its role in modern drug discovery programs. For researchers and development professionals, a mastery of the synthesis and subsequent functionalization of this compound is a key enabler for innovation.

References

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (2022-01-04). (URL: )
  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
  • 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCr. (2017-11-07). (URL: )
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. (URL: )
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.
  • 3-Bromo-2-methoxy-pyridine. Chem-Impex. (URL: )
  • data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.. (URL: )
  • This compound. MySkinRecipes. (URL: )
  • 3-Bromo-4-methoxypyridine. PubChem. (URL: )
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. (URL: )
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. MDPI. (URL: )
  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. NIH. (URL: )
  • CAS 168823-65-2 | this compound. Alchem Pharmtech. (URL: )
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. (URL: )
  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCr. (URL: )
  • 3-Bromo-4-(3-methoxyphenyl)pyridine. Sigma-Aldrich. (URL: )
  • This compound. CymitQuimica. (URL: )

Sources

An In-depth Technical Guide to the Physicochemical Profile of 2-(3-Bromo-4-methoxyphenyl)pyridine and a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of 2-(3-Bromo-4-methoxyphenyl)pyridine, a key heterocyclic building block in contemporary medicinal chemistry and materials science.[1] Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this guide also presents a thorough analysis of the well-characterized analogue, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, to offer valuable comparative insights for researchers, scientists, and drug development professionals. The guide encompasses molecular and physical properties, a proposed synthetic pathway, a generalized analytical workflow, and essential safety and handling information based on analogous chemical structures.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from their ability to engage in a wide range of chemical transformations and their capacity to act as ligands for metal catalysts and as key pharmacophores that interact with biological targets. The subject of this guide, this compound, is a biaryl compound that combines the features of a pyridine ring with a substituted phenyl group, making it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for cancer therapy.[1] The bromine and methoxy substituents on the phenyl ring provide specific steric and electronic properties and offer synthetic handles for further functionalization through cross-coupling reactions.[1]

Molecular and Physical Identity of this compound

While extensive experimental data on the physical properties of this compound is not widely published, its fundamental molecular identity has been established.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀BrNO[1][2][3]
Molecular Weight 264.12 g/mol [1][2][3]
CAS Number 168823-65-2[1][2][3][4]
Purity (Typical) ≥ 95-98%[3][5]
Storage Conditions Room temperature, inert atmosphere, dry.[1][2]

Physicochemical Profile of a Close Analogue: 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine

To provide researchers with a robust set of reference data, we present the detailed physical and spectral characteristics of the structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. The primary structural difference is the presence of a nitro group on the pyridine ring, which is expected to influence the compound's electronic properties, crystal packing, and spectral characteristics.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₉BrN₂O₃[6]
Appearance Yellow solid[6]
Melting Point 415 K (142 °C)[6]
Spectroscopic Data

The following data provides a comprehensive spectroscopic fingerprint for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
δ (ppm) Assignment
8.33 (dd, J = 4.7, 1.6 Hz, 1H)Pyridine-H
8.13 (dd, J = 8.3, 1.5 Hz, 1H)Pyridine-H
7.87 (d, J = 2.3 Hz, 1H)Phenyl-H
7.45 (dd, J = 8.6, 2.3 Hz, 1H)Phenyl-H
7.42 (dd, J = 4.7, 1.2 Hz, 1H)Pyridine-H
6.96 (d, J = 8.6 Hz, 1H)Phenyl-H
3.95 (s, 3H)-OCH₃

Source:[6]

3.2.2. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3067, 2973, 2913, 2842C-H stretching
1587, 1556, 1517Aromatic C=C stretching, N-O stretching (NO₂)
1441C-H bending
1352N-O stretching (NO₂)
1293, 1267C-O stretching (aryl ether)
1183, 1161, 1058, 1014C-H in-plane bending
879, 863, 819, 806C-H out-of-plane bending
677C-Br stretching

Source:[6]

3.2.3. High-Resolution Mass Spectrometry (HRMS)

Ionization ModeCalculated m/zMeasured m/zAssignment
ESI308.9878308.9885[M+H]⁺

Source:[6]

Synthesis and Characterization Workflow

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is well-suited for coupling aryl halides with arylboronic acids. A proposed reaction scheme is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-Bromopyridine 2-Bromopyridine Reaction_Mixture Suzuki-Miyaura Cross-Coupling 2-Bromopyridine->Reaction_Mixture 3-Bromo-4-methoxyphenylboronic_acid 3-Bromo-4-methoxyphenyl-boronic acid 3-Bromo-4-methoxyphenylboronic_acid->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Mixture Extraction Aqueous Work-up & Extraction Reaction_Mixture->Extraction Reaction Chromatography Silica Gel Chromatography Extraction->Chromatography Purification Final_Product 2-(3-Bromo-4-methoxy- phenyl)pyridine Chromatography->Final_Product Isolation

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 3-bromo-4-methoxyphenylboronic acid, 2-bromopyridine, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a suite of spectroscopic and chromatographic techniques to confirm its identity and purity.

Analytical_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR FTIR Spectroscopy (Functional Groups) MS->IR Purity Purity Assessment (e.g., HPLC, qNMR) IR->Purity Final Characterized Compound Purity->Final

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]

  • Fire Safety: While the flammability of this specific compound is unknown, related bromopyridines can be flammable. Keep away from heat, sparks, and open flames.[6]

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel pharmaceuticals and functional materials. While comprehensive experimental data on its physical properties is currently limited in the public domain, this guide has provided its key molecular identifiers. Furthermore, a detailed analysis of the closely related and well-characterized compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, offers a robust reference for researchers. The proposed synthetic and analytical workflows, along with the outlined safety precautions based on analogous structures, provide a solid foundation for the safe and effective use of this compound in a research and development setting.

References

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171394. Available at: [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(11), 1686-1689. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from a representative SDS for a related bromopyridine. (Specific URL not available as it's a general reference to the type of document consulted).
  • Acros Pharmatech. (n.d.). 3-(3-Bromo-4-methoxyphenyl)pyridine. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: 2-Bromopyridine. Retrieved from a representative SDS. (Specific URL not available as it's a general reference to the type of document consulted).
  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from a representative SDS for a related bromopyridine. (Specific URL not available as it's a general reference to the type of document consulted).
  • ChemicalBook. (2025). 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet. Retrieved from a representative SDS. (Specific URL not available as it's a general reference to the type of document consulted).
  • King Scientific. (n.d.). This compound/95+%/264.12. Retrieved from [Link]

  • BAC Reports. (2025). 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025. (Specific URL not available as it's a general reference to a market report).
  • Jasinski, J. P., Butcher, R. J., Samshuddin, S., Narayana, B., & Yathirajan, H. S. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(3), o562. Available at: [Link]

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An In-Depth Technical Guide to the Solubility Profile of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors for oncology, the careful characterization of synthetic intermediates is paramount.[1] 2-(3-Bromo-4-methoxyphenyl)pyridine is one such critical building block, frequently utilized in cross-coupling reactions to construct the complex biaryl structures central to many bioactive molecules.[1] However, the synthetic utility of an intermediate is only one part of its story. Its physicochemical properties, most notably its solubility, dictate the feasibility of its use in subsequent reactions, purification processes, and, critically, in the formulation and biological assessment of the final active pharmaceutical ingredient (API).

Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to challenges in formulation, poor bioavailability, and unreliable outcomes in preclinical assays.[2] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development pipeline.

This technical guide provides a robust framework for characterizing the solubility of this compound. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the causality behind experimental choices, offering detailed, self-validating protocols for determining thermodynamic, kinetic, and pH-dependent solubility. It is designed for researchers, chemists, and drug development professionals who require a thorough and practical understanding of how to generate and interpret solubility data for this and structurally similar compounds.

Part 1: Physicochemical Characterization of this compound

A molecule's structure dictates its properties. Before embarking on experimental solubility studies, it is essential to understand the key physicochemical characteristics of this compound, as these will inform our experimental design and data interpretation.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 168823-65-2[3][4]
Molecular Formula C₁₂H₁₀BrNO[1][3]
Molecular Weight 264.12 g/mol [1][5]
Appearance Solid (typical)[6]
Predicted pKa 4.55 ± 0.12[7]
Storage Room temperature, dry, inert atmosphere[3]
Expert Insights on Structural Features:
  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. This makes the molecule an ionizable compound. The predicted pKa of ~4.55 suggests that at pH values below this point, the compound will exist predominantly in its protonated, cationic form, which is expected to be significantly more water-soluble than the neutral form.[7][8] This pH-dependent behavior is a critical consideration for any aqueous solubility assessment.

  • The Bromophenyl Group: The presence of a benzene ring and a bromine atom contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents) and hydrophobicity (tendency to repel water). This suggests that the intrinsic aqueous solubility of the neutral molecule will be low.

  • The Methoxy Group (-OCH₃): The methoxy group is a moderately polar feature, but its contribution to overall aqueous solubility is likely overshadowed by the larger, non-polar aromatic systems.

This initial analysis leads to a clear hypothesis: this compound is likely a poorly water-soluble compound whose aqueous solubility can be dramatically increased in acidic conditions (pH < 4.5).

Part 2: The Core Concepts: Thermodynamic vs. Kinetic Solubility

In drug discovery, the term "solubility" can refer to two distinct measurements: thermodynamic and kinetic. The choice between them is dictated by the stage of research and the question being asked.[8][9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement. It represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[8] This value is crucial for late-stage lead optimization, pre-formulation studies, and regulatory filings.[9] The shake-flask method is the most reliable technique for its determination.[10]

  • Kinetic Solubility: This is a high-throughput measurement used in the early stages of drug discovery for screening large numbers of compounds.[2] It measures the concentration at which a compound, rapidly dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer.[2] This method often yields higher values than thermodynamic solubility because it can generate transient supersaturated solutions.[10] Its primary value is in rank-ordering compounds and flagging potential issues early.[9]

G cluster_0 Drug Discovery Pipeline cluster_1 Solubility Measurement Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization ks Kinetic Solubility (High Throughput) Early Discovery->ks Fast Screening Rank-Ordering Pre-Formulation Pre-Formulation Lead Optimization->Pre-Formulation ts Thermodynamic Solubility (Gold Standard) Lead Optimization->ts Accurate Data Formulation Decisions Pre-Formulation->ts

Caption: Logical flow of solubility testing in drug discovery.

Part 3: Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step protocols for measuring the solubility of this compound.

Method 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility. It is based on achieving a true equilibrium between the dissolved and solid states of the compound.[8]

Causality Behind Protocol Choices:

  • Excess Solid: Adding a sufficient excess of the compound ensures that the final solution is truly saturated.[10]

  • Long Incubation (24h): Many complex organic molecules require a significant amount of time to reach equilibrium. 24 hours is a standard duration to ensure this process is complete.[11]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is critical for reproducibility.

  • Phase Separation: Filtration or centrifugation is essential to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[9]

  • Quantification: LC-MS or HPLC-UV are chosen for their sensitivity and specificity in accurately measuring the concentration of the dissolved compound in the supernatant.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg in 1 mL of solvent). Ensure the amount is enough to leave visible solid material after incubation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile) to each vial.

  • Incubation: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[9]

  • Phase Separation: After incubation, remove the vials and allow them to stand for a short period to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm filter to remove all undissolved solids.

  • Quantification: Prepare a calibration curve using standard solutions of the compound with known concentrations. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration.

  • Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Method 2: High-Throughput Kinetic Solubility Screening by Laser Nephelometry

This method is designed for speed and is ideal for early-stage discovery.[12] It relies on detecting the precipitation of the compound from a DMSO stock solution into an aqueous buffer.[2] Laser nephelometry provides a sensitive measure of this precipitation by quantifying scattered light.[13]

Causality Behind Protocol Choices:

  • DMSO Stock: DMSO is used as it can dissolve a wide range of organic compounds at high concentrations.

  • Serial Dilution: Adding the DMSO stock to the aqueous buffer in a stepwise manner allows for the identification of the concentration at which precipitation begins.[2]

  • Laser Nephelometry: This detection method is fast, non-destructive, and can be performed directly in microtiter plates, making it highly amenable to automation and high-throughput formats.[12]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., PBS pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer-filled wells to create a range of final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells.

  • Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature.[9]

  • Detection: Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering above the background level.

Caption: High-throughput kinetic solubility workflow.

Method 3: pH-Dependent Solubility and pKa Determination by Potentiometric Titration

For an ionizable compound like this compound, understanding its solubility as a function of pH is critical. Potentiometric titration is a powerful method to determine both the pKa and the intrinsic solubility (S₀) of the neutral species.[14][15][16]

Causality Behind Protocol Choices:

  • Titration: Gradually changing the pH by adding a strong acid or base allows for the systematic measurement of solubility across a wide pH range.

  • Potentiometric Monitoring: A calibrated pH electrode provides precise, real-time measurement of the solution's pH as the titrant is added.[17]

  • Inflection Point: The inflection point on the titration curve corresponds to the pKa, the pH at which the compound is 50% ionized.[17]

  • Precipitation Point: By starting with a dissolved sample and titrating towards the pH where the neutral form dominates, one can observe the point of precipitation, from which the intrinsic solubility can be calculated.

Step-by-Step Protocol:

  • Initial Dissolution: Accurately weigh and dissolve a known amount of the compound in a dilute acid solution (e.g., 0.01 M HCl) to ensure complete dissolution of the protonated form.

  • Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH and the volume of titrant added at regular intervals.

  • Data Plotting: Plot the measured pH versus the volume of NaOH added.

  • pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve's buffer region.[17]

  • Solubility Determination: As the pH increases past the pKa, the neutral, less soluble form of the compound will begin to precipitate. The pH at which the solution first becomes turbid can be used in conjunction with the Henderson-Hasselbalch equation to calculate the intrinsic solubility (S₀). More advanced methods involve analyzing the titration curve's shape to determine the solubility limit.[14][15]

Caption: Workflow for pKa and pH-solubility determination.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

Table 2: Template for Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25Shake-Flask
PBS (pH 7.4)25Shake-Flask
0.1 M HCl (pH 1)25Shake-Flask
Ethanol25Shake-Flask
DMSO25Shake-Flask

Table 3: Template for Kinetic and pH-Dependent Solubility Data

ParameterBuffer / ConditionsValueMethod
Kinetic Solubility PBS (pH 7.4), 2% DMSOµMLaser Nephelometry
pKa AqueousPotentiometric Titration
Intrinsic Solubility (S₀) AqueousµMPotentiometric Titration

Interpreting the Results:

  • A large difference between solubility in acidic buffer and neutral buffer confirms the importance of the pyridine nitrogen in aqueous solubility.

  • A significant discrepancy between kinetic and thermodynamic solubility (with kinetic being higher) suggests the compound has a tendency to form supersaturated solutions, which can be a key consideration for formulation design.

  • High solubility in organic solvents like DMSO and ethanol is expected and provides options for reaction and purification solvents.

Conclusion

A thorough characterization of solubility is a non-negotiable step in the advancement of any compound intended for pharmaceutical development. For a critical building block like this compound, this requires more than a single data point. It demands a multi-faceted approach that evaluates thermodynamic equilibrium, high-throughput kinetic behavior, and the crucial impact of pH.

By employing the robust, validated protocols detailed in this guide—from the gold-standard shake-flask method to modern high-throughput screening and potentiometric analysis—researchers can build a comprehensive solubility profile. This profile not only informs immediate synthetic and purification strategies but also provides invaluable foresight into the potential challenges and opportunities for the downstream development of the final API. Ultimately, this rigorous, front-loaded characterization enables more informed decision-making, conserves resources, and accelerates the journey from a promising molecule to a viable therapeutic candidate.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. National Center for Biotechnology Information.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

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  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications.

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

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  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed.

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An In-Depth Technical Guide to the Safety and Handling of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-(3-Bromo-4-methoxyphenyl)pyridine. As a crucial building block in pharmaceutical and materials science research, a thorough understanding of its properties and potential hazards is paramount for ensuring a safe laboratory environment. This document synthesizes available data from structurally related compounds to provide a robust framework for risk assessment and management.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental design.

PropertyValueSource
CAS Number 168823-65-2N/A
Molecular Formula C₁₂H₁₀BrNON/A
Molecular Weight 264.12 g/mol N/A
Appearance Likely a solidInferred from related compounds
Storage Temperature Room Temperature, in an inert atmosphere

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Classification (Presumed):

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

Toxicological Summary:

The toxicological properties of this compound have not been fully investigated. However, based on data from related compounds such as 3-bromopyridine, exposure may lead to the following:

  • Inhalation : High concentrations of vapors may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2] May cause respiratory irritation.[1]

  • Skin Contact : May cause skin irritation.[1][2] Prolonged contact may lead to dermatitis.[2]

  • Eye Contact : Causes serious eye irritation.[1]

  • Ingestion : Harmful if swallowed.[1] May cause irritation to the gastrointestinal tract.

It is crucial to handle this compound as a substance with unknown toxicological properties and to take all necessary precautions to minimize exposure.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for minimizing exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Engineering_Controls Engineering Controls (Fume Hood) Eye_Protection Eye Protection (Safety Goggles/Face Shield) Hand_Protection Hand Protection (Nitrile or Neoprene Gloves) Body_Protection Body Protection (Lab Coat, Closed-toe Shoes) Researcher Researcher Researcher->Engineering_Controls Always Handle In Researcher->Eye_Protection Must Wear Researcher->Hand_Protection Must Wear Researcher->Body_Protection Must Wear

Caption: Required personal protective equipment for handling this compound.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoiding Ignition Sources : Keep away from open flames, hot surfaces, and sources of ignition.[2] Use non-sparking tools.[2]

  • Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Contaminated Clothing : Remove and wash contaminated clothing before reuse.[2]

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Container : Keep the container tightly closed.[2]

  • Environment : Store in a dry, cool, and well-ventilated place.[2]

  • Incompatible Materials : Store away from strong oxidizing agents and strong acids.[2]

  • Inert Atmosphere : For long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent degradation.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[2] If not breathing, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[2] If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice.[2]
Ingestion Rinse mouth.[2] Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]

Section 5: Reactivity and Disposal

Understanding the reactivity of this compound is key to its safe use in synthesis and for proper disposal.

Chemical Reactivity

This compound is a versatile building block, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, to form biaryl structures.[1] The bromine atom on the phenyl ring is the primary site of reactivity in these transformations.

Hazardous Decomposition Products:

Under fire conditions, this compound may decompose to produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2]

Disposal Considerations

All waste containing this compound and its containers should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains.[2]

Section 6: Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. All manipulations should be performed in a chemical fume hood.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start: Assemble Glassware (Round-bottom flask, condenser) Add_Reactants Add Reactants: - this compound - Boronic acid derivative - Palladium catalyst - Ligand - Base Start->Add_Reactants Add_Solvent Add Degassed Solvent Add_Reactants->Add_Solvent Heat Heat to Reaction Temperature (under inert atmosphere) Add_Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

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An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Strategic Importance

2-(3-Bromo-4-methoxyphenyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted methoxyphenyl ring linked to a pyridine nucleus, presents a unique combination of functionalities. The pyridine ring is a common motif in pharmaceuticals, often improving solubility and providing a key hydrogen bond acceptor. The bromophenyl moiety serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of its commercial availability, weighs the "buy vs. build" decision by outlining a reliable synthetic route, details its applications, and establishes a framework for essential quality control.

Key Compound Identifiers:

  • CAS Number: 168823-65-2[1]

  • Molecular Formula: C₁₂H₁₀BrNO

  • Molecular Weight: 264.12 g/mol [2]

  • Synonyms: N/A

The "Buy vs. Build" Decision: A Commercial Availability Analysis

For most research and early-stage development, this compound is readily available from a variety of chemical suppliers. The decision to purchase is often more time- and cost-effective than in-house synthesis, especially for screening campaigns or initial proof-of-concept studies.

Key Procurement Considerations for Researchers:

  • Purity: For drug discovery applications, a purity of >97% is typically required to avoid confounding biological results or side reactions. Always request a Certificate of Analysis (CoA).

  • Scale: Suppliers offer quantities ranging from milligrams for initial screening to multi-gram or kilogram lots for lead optimization and scale-up.

  • Lead Time: Availability can range from in-stock (shipping within days) to several weeks for larger quantities, which must be factored into project timelines.

  • Cost: Prices vary significantly by supplier and quantity. While smaller quantities may seem expensive on a per-gram basis, they eliminate the associated costs of labor, reagents, and purification required for synthesis.

Representative Commercial Supplier Overview

Supplier ExampleTypical PurityAvailable QuantitiesTypical Lead Time
MySkinRecipes98%1g, 5g, 25g10-20 days[2]
Alchem PharmtechResearch GradeInquireVaries[1]
Generic Suppliers>97%mg to kgVaries

Note: This table is illustrative. Researchers should obtain quotes from multiple vendors to ensure competitive pricing and availability.

Synthetic Viability: In-House Preparation

In situations requiring large quantities, specific analogs, or when commercial sources are unavailable, in-house synthesis is a viable alternative. The most common and robust method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridine-containing boronic acid (or ester) with a brominated aromatic partner, or vice-versa.

A representative synthesis could involve coupling 2-chloropyridine with a suitable boronic acid, followed by bromination. A similar synthesis is reported in the literature for a related nitro-analogue, demonstrating the feasibility of this approach.[3][4]

Protocol: Conceptual Suzuki Coupling Approach

  • Reaction Setup: To a solution of 2-pyridylboronic acid and 1-bromo-2-chloro-4-methoxybenzene in a suitable solvent system (e.g., DME/water or Toluene/Ethanol), add a base such as sodium carbonate.[5]

  • Degassing: Thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf).[5]

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., at 80-120 °C) for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.[5]

  • Workup: After cooling to room temperature, filter the reaction mixture. Perform an aqueous workup by extracting the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

G

Application in Research & Drug Development

The true value of this compound lies in its utility as a molecular scaffold. Halogenated pyridines are crucial building blocks in modern drug discovery.[6] The bromine atom serves as a key functional group for introducing further diversity.

Primary Applications:

  • Kinase Inhibitor Synthesis: This scaffold is frequently used as an intermediate in the synthesis of kinase inhibitors for cancer therapy.[2] The pyridine and phenyl rings can be tailored to fit into the ATP-binding pocket of various kinases.

  • Cross-Coupling Reactions: It is an ideal substrate for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, enabling the creation of diverse libraries of compounds for high-throughput screening.[6]

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment that can be elaborated upon to build more potent and selective drug candidates.

G

Quality Control & Analytical Validation

Whether purchased commercially or synthesized in-house, rigorous quality control is paramount to ensure the integrity of experimental results. The identity, purity, and stability of the starting material must be confirmed before its use in further reactions or biological assays.

Standard Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of aromatic protons on both the pyridine and phenyl rings, as well as the methoxy group singlet (~3.9 ppm). The integration and splitting patterns must match the expected structure.

    • ¹³C NMR: Will show the correct number of carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or similar techniques should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass (264.12/266.12 due to bromine isotopes).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >97% by area under the curve.

G

References

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2, x171394. Available at: [Link]

  • IUCrData. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from iucr.org. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem Compound Summary. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2019). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Molecules, 24(1), 105. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from inno-pharmchem.com. Available at: [Link]

  • Alchem Pharmtech. (n.d.). CAS 168823-65-2 | this compound. Retrieved from alchem-pharmtech.com. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from hymasynthesis.com. Available at: [Link]

  • Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(7), 2998-3013. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from organic-chemistry.org. Available at: [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]

  • Serban, G., et al. (2007). Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Heterocycles, 71, 1623. Available at: [Link]

  • de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999. Available at: [Link]

  • Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from pubs.rsc.org. Available at: [Link]

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A Guide to the Synthesis and Application of 2-(3-Bromo-4-methoxyphenyl)pyridine: A Core Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl motif, particularly frameworks incorporating nitrogen-containing heterocycles like pyridine, represents a cornerstone of modern medicinal chemistry and materials science.[1] These structures are prevalent in a vast array of pharmaceuticals, natural products, and functional organic materials.[2] This technical guide provides an in-depth exploration of 2-(3-Bromo-4-methoxyphenyl)pyridine (CAS No. 168823-65-2), a pivotal building block whose strategic placement of functional groups—a reactive bromine atom, a nucleophilic pyridine ring, and an electron-donating methoxy group—offers exceptional synthetic versatility. We will dissect the prevalent synthetic methodologies for its preparation, detail the analytical techniques for its characterization, and illuminate its critical role as a versatile intermediate in the development of kinase inhibitors and other high-value compounds.[3]

Strategic Importance in Synthesis

The value of this compound lies in its identity as a bifunctional synthetic intermediate. The pyridine ring is a common feature in pharmaceuticals, influencing solubility, metabolic stability, and target binding.[4] The brominated methoxyphenyl moiety provides a robust and well-defined platform for constructing more complex molecular architectures. The bromine atom serves as a prime reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the systematic extension of the molecular framework. This strategic design makes the molecule a sought-after precursor in targeted drug discovery programs and advanced materials research.[5][6]

Synthesis Methodologies: Forging the Biaryl Bond

The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes.

Primary Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely employed method for constructing biaryl systems.[7] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[8] The reaction's success is rooted in the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups.[9]

G cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_products Products R1 2-Bromopyridine OA Oxidative Addition of 2-Bromopyridine to Pd(0) R1->OA R2 (3-Bromo-4-methoxyphenyl)boronic acid TM Transmetalation with Boronate Complex R2->TM Cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Cat->OA Base Aqueous Base (e.g., K₂CO₃) Base->TM activates boronic acid OA->TM RE Reductive Elimination of Product TM->RE Prod This compound RE->Prod Cat_Regen Pd(0) Catalyst (Regenerated) RE->Cat_Regen

Caption: Workflow for Suzuki-Miyaura synthesis.

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings involving bromopyridines.[9][10]

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq.), (3-bromo-4-methoxyphenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination like 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Alternative Route: Negishi Cross-Coupling

The Negishi coupling provides a powerful alternative, utilizing highly reactive organozinc reagents.[11] This method is particularly effective for constructing sterically hindered biaryl systems and often proceeds under milder conditions than other coupling reactions.[1][2] The primary consideration is the moisture and air sensitivity of the organozinc intermediates, which necessitates strictly anhydrous and anaerobic reaction conditions.

G cluster_reactants Reactants & Catalyst cluster_process Catalytic Cycle cluster_products Products R1 2-Bromopyridine OA Oxidative Addition of Aryl Halide to M(0) R1->OA R2 (3-Bromo-4-methoxyphenyl)zinc chloride TM Transmetalation with Organozinc Reagent R2->TM Cat Pd(0) or Ni(0) Catalyst Cat->OA OA->TM RE Reductive Elimination of Biaryl Product TM->RE Prod This compound RE->Prod Cat_Regen M(0) Catalyst (Regenerated) RE->Cat_Regen

Caption: Catalytic cycle of the Negishi cross-coupling.

This protocol describes a general procedure for Negishi coupling, including the in situ generation of the organozinc reagent.[2][12]

  • Organozinc Formation: In a flame-dried, two-necked flask under argon, dissolve 1-bromo-3-iodo-4-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium dropwise. After stirring, add a solution of zinc chloride (ZnCl₂) in THF to the resulting aryllithium species to form the organozinc reagent.

  • Coupling Reaction Setup: In a separate Schlenk flask, add 2-bromopyridine (1.1 eq.) and the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) under an inert atmosphere.

  • Reaction Execution: Transfer the freshly prepared organozinc solution to the flask containing the 2-bromopyridine and catalyst via cannula. Allow the reaction mixture to warm to room temperature and stir until completion.

  • Workup and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Property / Technique Expected Result Rationale
Molecular Formula C₁₂H₁₀BrNODerived from elemental composition.
Molecular Weight 264.12 g/mol Confirms the mass of the target molecule.[3]
Appearance Off-white to pale yellow solidTypical for crystalline organic compounds of this type.
¹H NMR Aromatic protons in the range of δ 6.8-8.7 ppm; Methoxy protons (singlet) around δ 3.8-3.9 ppm.Provides the number and electronic environment of unique protons.[13][14]
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm; Methoxy carbon around δ 55-56 ppm.Identifies the unique carbon atoms in the molecular skeleton.[15]
Mass Spectrometry (ESI-MS) [M+H]⁺ peak at m/z 265.0, with a characteristic isotopic pattern for bromine ([M+2+H]⁺ at m/z 267.0).Confirms molecular weight and the presence of one bromine atom.
Storage Room temperature, dry conditions.Standard for stable organic solids.[3]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound is best demonstrated by its application as a versatile intermediate. The bromine atom acts as a synthetic handle for subsequent bond-forming reactions, allowing for the programmed construction of complex target molecules.

G cluster_reactions Further Cross-Coupling Reactions cluster_products Resulting Scaffolds A This compound B Suzuki Coupling (with R-B(OH)₂) A->B Pd cat. C Sonogashira Coupling (with R-C≡CH) A->C Pd/Cu cat. D Buchwald-Hartwig (with R₂NH) A->D Pd cat. E Heck Coupling (with Alkene) A->E Pd cat. P1 Tri-Aryl Systems (Kinase Inhibitors) B->P1 P2 Aryl-Alkynyl Pyridines (Organic Electronics) C->P2 P3 Arylamino-Pyridines (Bioactive Molecules) D->P3 P4 Stilbene Analogues E->P4

Caption: Synthetic diversification from the core scaffold.

  • Kinase Inhibitors: Many potent kinase inhibitors feature a biaryl or tri-aryl core. This compound serves as a precursor where the bromine can be substituted with another aryl or heteroaryl group via a second Suzuki coupling, rapidly building molecular complexity to target the ATP-binding site of kinases.[3]

  • Ligands for Catalysis: The pyridine nitrogen is an excellent coordination site for metal ions. Elaborated versions of this molecule are used to create bespoke ligands for transition metal catalysts, fine-tuning their electronic and steric properties for specific chemical transformations.

  • Organic Electronics: The extended π-systems created by coupling alkynes or other aromatic systems to the molecule (e.g., via Sonogashira coupling) are explored in the development of organic semiconductors and light-emitting materials.[3]

Conclusion

This compound is more than a simple chemical compound; it is a testament to the power of strategic molecular design. Its synthesis, reliably achieved through robust palladium-catalyzed methods like the Suzuki-Miyaura and Negishi cross-couplings, provides chemists with a versatile and valuable building block. The compound's architecture is ideally suited for elaboration, making it a critical intermediate in the multi-step synthesis of complex molecules with significant biological activity and material properties. As the demand for novel therapeutics and functional materials continues to grow, the importance of such well-designed molecular scaffolds will undoubtedly increase.

References

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]11]

  • Nagaki, A., et al. (2018). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry.[12]

  • Feldman, K. S., & Saunders, J. C. (2002). Use of Negishi Coupling to Fashion Diazonamide-Related Biaryls with Defined Axial Chirality. Organic Letters.[16]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData.[17]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[2]

  • Guram, A. S., et al. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Organic Letters.[1]

  • The Royal Society of Chemistry. (2015). Supporting information. RSC Publishing.[13]

  • Wiley-VCH. (2007). Supporting Information. Wiley Online Library.[18]

  • Wang, C., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Wiley Online Library.[14]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData.[19]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]3]

  • Beilstein Journals. (n.d.). Supplementary Information. Beilstein Archives.[15]

  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.[10]

  • Jasinski, J. P., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E.[20]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd..[5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]7]

  • BAC Reports. (2025). 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025. MarketReports.com.[6]

  • Klimko, E., et al. (2023). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCr Journals.[21]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction: Quantum Mechanical Investigations and Biological Activities. Molecules.[9]

  • Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supporting Information. Records of Natural Products.[22]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]8]

  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[23]

  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.[4]

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Key reactions involving 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactions of 2-(3-Bromo-4-methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary synthetic chemistry. Its unique structural arrangement, featuring a pyridine ring coupled with a functionalized phenyl ring, makes it an exceptionally versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. For researchers, scientists, and professionals in drug development, understanding the reactivity of this molecule is key to unlocking novel molecular architectures. This document delves into the principal synthetic transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. Each section offers not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is a foundational task. This compound serves as a highly valuable intermediate in this pursuit.[1][2] Its structure is pre-functionalized for selective, stepwise elaboration. The bromine atom on the phenyl ring provides a reactive handle for numerous palladium-catalyzed cross-coupling reactions, while the methoxy group electronically influences this reactivity and offers a potential site for future demethylation or modification. The pyridine ring, a common motif in pharmaceuticals, imparts specific physicochemical properties and provides a vector for hydrogen bonding and metabolic stability.

This guide will explore the core reactivity of this molecule, focusing on the palladium-catalyzed reactions that are central to its application in constructing diverse and complex molecular frameworks.[3][4]

Plausible Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved in a two-step sequence, beginning with a Suzuki-Miyaura coupling to form the biaryl core, followed by a regioselective bromination.

Workflow for Synthesis

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Electrophilic Bromination A 2-Chloropyridine C Pd Catalyst + Base B (4-Methoxyphenyl)boronic Acid B->C D 2-(4-Methoxyphenyl)pyridine C->D C-C Bond Formation E 2-(4-Methoxyphenyl)pyridine F N-Bromosuccinimide (NBS) G Final Product: This compound F->G Regioselective Addition

Caption: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)pyridine via Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2-chloropyridine (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and a suitable base such as sodium carbonate (2.0 equiv).[5]

  • Add a solvent, typically a mixture of dioxane and water (e.g., 4:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

  • Heat the reaction mixture to reflux (typically 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenyl)pyridine.

Step 2: Synthesis of this compound via Bromination

  • Dissolve the 2-(4-methoxyphenyl)pyridine (1.0 equiv) from the previous step in a suitable solvent such as acetonitrile or dichloromethane.[6][7]

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to the solution at room temperature. The methoxy group is an ortho-, para-director, and since the para position is blocked, the bromine will add regioselectively to the ortho position.

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.[6][7]

  • Once the reaction is complete, evaporate the solvent. Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product, this compound.

Key Cross-Coupling Reactions: A Technical Deep Dive

The bromine atom on the phenyl ring is the primary site of reactivity, enabling a suite of powerful palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

This reaction is a cornerstone of modern synthesis, allowing the formation of a carbon-carbon bond between our aryl bromide and various organoboron compounds.[8][9] Its utility lies in its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters, enabling the rapid generation of diverse biaryl libraries.[1][10]

cluster_reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition Product R¹-R² ArPdOR Ar-Pd(II)-OR' Ln ArPdX->ArPdOR Metathesis (Base) ArPdAr Ar-Pd(II)-Ar' Ln ArPdOR->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Base Base (e.g., CO₃²⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[8][11]

Generalized Protocol:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., P(t-Bu)₃, SPhos, 2-4 mol%).[12]

  • Add an anhydrous solvent such as dioxane, toluene, or DMF.

  • Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring progress by an appropriate method (LC-MS, GC-MS, or TLC).

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionsRationale & Insights
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common air-stable Pd(0) source.[12]
Ligand P(t-Bu)₃, PCy₃, SPhosBulky, electron-rich monophosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation.[12]
Solvent Dioxane, Toluene, DMFThe choice of solvent depends on the reaction temperature required and substrate solubility.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly for less reactive aryl bromides.
Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines, a motif prevalent in pharmaceuticals.[13][14] It forges a carbon-nitrogen bond between an aryl halide and a primary or secondary amine, a transformation that is otherwise challenging.[15][16] The choice of ligand is critical and is tailored to the steric and electronic properties of the coupling partners.

cluster_reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition Product Ar-NR'R'' AmineComplex [Ar-Pd(II)-NHR'R'']⁺ Ln ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR'R'' Ln AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination ArX Ar-X Amine HNR'R'' Base Base (e.g., NaOᵗBu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[15][16]

Generalized Protocol:

  • Charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu, LHMDS, 1.4 equiv).[17]

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.[17]

  • Cool to room temperature, dilute with diethyl ether or ethyl acetate, and wash with brine.[17]

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

ParameterRecommended ConditionsRationale & Insights
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are standard choices. The selection often depends on the specific ligand used.[14]
Ligand BINAP, XPhos, RuPhosHighly specialized, sterically hindered biarylphosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting.[15]
Base NaOᵗBu, K₂CO₃, Cs₂CO₃A strong base is needed to deprotonate the amine complex, forming the palladium-amido intermediate. Sodium tert-butoxide is most common.[17]
Amine Primary, Secondary, Ammonia equiv.The reaction scope is broad, but sterically hindered amines may require more specialized ligands and conditions.[13]
Temperature 80 - 110 °CHigher temperatures are generally required to overcome the activation barriers in the catalytic cycle.[14]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[18][19] This reaction is exceptionally useful for synthesizing arylalkynes, which are precursors to many complex structures and are found in organic materials and natural products.[20] It uniquely employs a dual-catalyst system of palladium and copper(I).[18]

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR' L₂ ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product_out Ar-C≡CR' ArPdC->Product_out ArX_in Ar-X ArX_in->ArPdX CuX Cu(I)-X CuC Cu(I)-C≡CR' CuX->CuC Acetylide Formation CuC->ArPdX To Pd Cycle CuC->CuX from Transmetalation Alkyne_in H-C≡CR' Alkyne_in->CuX Base_in Base Base_in->CuX

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.[18]

Generalized Protocol:

  • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[21]

  • Add a base, which often serves as the solvent or co-solvent, such as triethylamine or diisopropylamine (2-7 equiv).[21]

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 3-24 hours.

  • Upon completion, dilute the mixture with ether and filter through Celite® to remove catalyst residues and salts.[21]

  • Wash the filtrate with saturated aq. NH₄Cl, brine, dry over Na₂SO₄, and concentrate.[21]

  • Purify by flash column chromatography.

ParameterRecommended ConditionsRationale & Insights
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Dichlorobis(triphenylphosphine)palladium(II) is a common, air-stable precatalyst that is reduced to Pd(0) in situ.[18]
Cu(I) Co-catalyst CuIThe copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to palladium.[18]
Base Et₃N, i-Pr₂NHThe amine base is crucial for deprotonating the alkyne and neutralizing the HX acid formed during the cycle.
Solvent THF, DMF, or neat amineAnhydrous conditions are typically required to prevent side reactions.[19]
Temperature Room Temperature to 60 °CThe reaction is often run under mild conditions, a key advantage of this methodology.[18][21]
Heck Reaction: Vinylation of the Aryl Core

The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[22][23] This reaction is a powerful tool for C-C bond formation and is widely used to synthesize stilbenes, cinnamates, and other vinylated aromatics.[24]

cluster_reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition Product Substituted Alkene AlkeneComplex Ar-Pd(II)-X (Alkene)Ln ArPdX->AlkeneComplex Alkene Coordination InsertionComplex R-Pd(II)-X Ln AlkeneComplex->InsertionComplex Migratory Insertion InsertionComplex->Pd0 β-Hydride Elimination + Base ArX Ar-X Alkene Alkene Base Base

Caption: Catalytic cycle of the Heck reaction.[25]

Generalized Protocol:

  • Combine this compound (1.0 equiv), the alkene (e.g., styrene, butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand (e.g., PPh₃, P(o-tol)₃) in a reaction vessel.

  • Add a base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.0 equiv) and a polar aprotic solvent like DMF or NMP.[26]

  • Heat the reaction mixture to a high temperature (typically >100 °C) under an inert atmosphere.[26]

  • Monitor the reaction until completion.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

ParameterRecommended ConditionsRationale & Insights
Pd Catalyst Pd(OAc)₂, PdCl₂Palladium(II) salts are common precatalysts. Phosphine-free conditions are sometimes possible, especially with electron-deficient alkenes.[22]
Ligand PPh₃, P(o-tol)₃Ligands can stabilize the catalyst and influence selectivity, though some Heck reactions proceed without added ligands.
Base Et₃N, Na₂CO₃, NaOAcA base is required to neutralize the hydrohalic acid (HBr) produced in the catalytic cycle, regenerating the Pd(0) catalyst.[24]
Alkene Acrylates, StyreneElectron-deficient alkenes are generally more reactive in the Heck reaction.[22]
Temperature 100 - 140 °CHigh temperatures are usually necessary to facilitate the reaction, particularly the migratory insertion and β-hydride elimination steps.[26]
Cyanation: Installation of a Versatile Nitrile Group

The conversion of the aryl bromide to an aryl nitrile introduces a highly versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles. Modern methods often use less toxic cyanide sources than traditional copper cyanide.[27]

Generalized Protocol (using Zn(CN)₂):

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., dppf, XPhos, 4-10 mol%).

  • Add a polar aprotic solvent such as DMF or DMA.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and quench with aqueous ammonia or sodium bicarbonate to complex excess zinc salts.

  • Filter the mixture through Celite®, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography to yield the corresponding nitrile.

ParameterRecommended ConditionsRationale & Insights
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]These are safer and less toxic alternatives to CuCN or NaCN/KCN.[27][28] Zn(CN)₂ transfers two cyanide groups.
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Standard palladium sources are effective.
Ligand dppf, XantphosBidentate phosphine ligands are often crucial for stabilizing the catalyst and promoting efficient reductive elimination of the nitrile product.
Solvent DMF, DMA, NMPHigh-boiling polar aprotic solvents are needed to ensure solubility of the salts and to reach the required reaction temperatures.

Conclusion

This compound stands out as a strategically designed and highly versatile building block for advanced organic synthesis. Its true power is realized through a range of palladium-catalyzed cross-coupling reactions, each providing a reliable and modular approach to constructing C-C, C-N, and C-CN bonds. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with modern cyanation methods, transform this single intermediate into a gateway for countless complex molecular targets. For scientists in drug discovery and materials science, mastering the application of this substrate is a significant step toward the efficient and innovative synthesis of next-generation compounds.

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Unlocking the Therapeutic Potential of 2-(3-Bromo-4-methoxyphenyl)pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl scaffold comprising a pyridine ring linked to a substituted phenyl group is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of clinically relevant therapeutic agents.[1] Within this chemical space, 2-(3-Bromo-4-methoxyphenyl)pyridine emerges as a particularly compelling, yet underexplored, starting point for novel drug discovery campaigns. Its strategic placement of a bromine atom offers a versatile handle for synthetic elaboration, while the methoxy-substituted phenylpyridine core is a recurring motif in potent kinase inhibitors. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this molecule. We will delve into the rationale for its selection as a lead scaffold, propose primary and secondary research avenues, and provide detailed, field-proven experimental protocols to empower your research endeavors. Our focus will be on the most promising application—the development of novel kinase inhibitors for oncology—while also exploring its potential in antimicrobial and anticonvulsant research.

The Strategic Value of the this compound Scaffold

The chemical architecture of this compound is not a random assortment of functional groups; it is a convergence of features that medicinal chemists actively seek in the design of targeted therapies.

  • The Privileged Phenylpyridine Core: The 2-phenylpyridine motif is a well-established pharmacophore. Its rigid, planar structure allows for defined interactions with protein targets, particularly the ATP-binding pocket of kinases.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring ligands to the hinge region of many kinases.

  • The Versatile Bromine Handle: The bromine atom at the 3-position of the phenyl ring is a key synthetic enabler. It serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This allows for the systematic and efficient introduction of a wide array of aryl and heteroaryl substituents, facilitating the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • The Modulating Methoxy Group: The methoxy group at the 4-position of the phenyl ring can influence the molecule's electronic properties, solubility, and metabolic stability. It can also participate in hydrogen bonding interactions with the target protein, further enhancing binding affinity.

Primary Research Area: Kinase Inhibitors for Oncology

The confluence of the phenylpyridine scaffold and its amenability to synthetic diversification strongly suggests that the most fruitful research avenue for this compound is in the discovery of novel kinase inhibitors for the treatment of cancer. Kinase dysregulation is a hallmark of many cancers, and targeting these enzymes has proven to be a highly successful therapeutic strategy.[3]

Rationale and Target Selection

Structurally related compounds containing the phenylpyridine or bromo-methoxyphenyl motifs have demonstrated inhibitory activity against several key oncogenic kinases:

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression of Src is common in various human tumors.[4] Pyridin-2(1H)-one derivatives have been successfully developed as c-Src kinase inhibitors.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Pyridine-derived compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[7]

  • BRAF Kinase: The BRAF gene is frequently mutated in melanoma and other cancers, leading to constitutive activation of the MAPK signaling pathway.[8] Vemurafenib, a BRAF inhibitor, features a core structure that, while more complex, shares some electronic and structural similarities with derivatives accessible from our lead scaffold.[9]

Based on this precedent, a logical starting point is to screen a library of derivatives of this compound against a panel of these and other relevant kinases.

Experimental Workflow for Kinase Inhibitor Discovery

The following workflow outlines a systematic approach to identifying and characterizing novel kinase inhibitors derived from the this compound scaffold.

G cluster_0 Compound Library Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Cellular & Mechanistic Studies A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->B C Diverse Analog Library B->C D Primary Kinase Assay (e.g., Src, VEGFR-2, BRAF) C->D E Hit Identification (Potent Compounds) D->E F Kinase Selectivity Profiling (Broad Kinome Panel) E->F G Lead Compound Selection (Potent & Selective) F->G H Cell Viability Assay (e.g., MTT Assay) G->H I Target Engagement & Pathway Analysis (Western Blot) H->I J Mechanism of Action Elucidation I->J

Caption: Workflow for Kinase Inhibitor Discovery.

Detailed Experimental Protocols

This protocol describes a general method for the synthesis of 2-(3-aryl-4-methoxyphenyl)pyridine derivatives.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)[2]

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100°C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.[2][10]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

This protocol outlines a common method for determining the IC₅₀ value of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Src, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the diluted compounds or DMSO (vehicle control).

  • Add the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add the Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase TargetPotential Starting Concentration Range for Screening
Src0.1 nM - 10 µM
VEGFR-21 nM - 20 µM
BRAF1 nM - 20 µM

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates and allow them to attach overnight.[12]

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Remove the medium and dissolve the formazan crystals in DMSO.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol is for assessing the effect of a lead compound on the phosphorylation status of a target kinase and its downstream effectors.[14]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-total-Src, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the lead compound at various concentrations and time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[15]

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibitor Action A Growth Factor B Receptor Tyrosine Kinase (e.g., VEGFR-2) A->B C Intracellular Kinase (e.g., Src, BRAF) B->C D Downstream Effectors (e.g., ERK, AKT) C->D E Cell Proliferation & Survival D->E F 2-(3-Aryl-4-methoxyphenyl)pyridine Derivative F->C Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

Secondary Research Areas

While the primary focus is on oncology, the chemical features of this compound and its derivatives suggest potential applications in other therapeutic areas.

Antimicrobial Agents

The pyridine scaffold is a common feature in many antibacterial and antifungal agents.[1][16] Bromo-substituted phenyl rings are also known to contribute to antimicrobial activity.[17] Therefore, the synthesized library of compounds should be screened for activity against a panel of clinically relevant bacteria and fungi.

Experimental Approach:

  • Minimum Inhibitory Concentration (MIC) Assay: A standard broth microdilution method can be used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18] A panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) should be used.[16]

Anticonvulsant Agents

Several classes of pyridine derivatives have been investigated for their anticonvulsant properties. The phenylpyridine moiety can be found in compounds with activity in preclinical models of epilepsy.

Experimental Approach:

  • In Vivo Screening Models: Initial screening can be performed using well-validated rodent models such as the maximal electroshock (MES) test, which is predictive for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is predictive for absence seizures.[19][20] These models provide a rapid assessment of potential anticonvulsant activity.

Conclusion and Future Directions

This compound represents a high-potential starting point for the discovery of novel therapeutic agents. The strategic combination of a privileged phenylpyridine core and a synthetically versatile bromine handle makes it an ideal scaffold for generating diverse chemical libraries. The primary and most promising research avenue lies in the development of kinase inhibitors for oncology, with a strong rationale for targeting kinases such as Src, VEGFR-2, and BRAF. The detailed experimental workflows and protocols provided in this guide offer a robust framework for initiating such a drug discovery program. Furthermore, the exploration of this scaffold's potential in antimicrobial and anticonvulsant research could unveil additional therapeutic opportunities. As with any drug discovery endeavor, a systematic and iterative process of design, synthesis, and biological evaluation will be paramount to unlocking the full therapeutic potential of this promising molecular scaffold.

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Introduction: The Strategic Importance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among the vast arsenal of heterocyclic intermediates, this compound has emerged as a particularly versatile and powerful scaffold. Its structure marries the electronically distinct pyridine ring—a common motif in pharmaceuticals—with a functionalized phenyl ring bearing both a methoxy group and a strategically placed bromine atom.[1][2][3] This arrangement is not a matter of chance; it is a deliberate design that offers chemists multiple, orthogonal handles for molecular elaboration.

The bromine atom serves as a prime reactive site for a host of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exquisite control.[4] Simultaneously, the methoxy group modulates the electronic properties of the phenyl ring, and the pyridine nitrogen provides a site for hydrogen bonding, salt formation, and metal coordination, which are critical for influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound. We will dissect its synthesis, map its reactivity, and showcase its application as a pivotal intermediate in the development of kinase inhibitors and other advanced materials, grounding our discussion in established protocols and mechanistic insights.[1]

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, which are essential for its handling, reaction setup, and characterization.

PropertyValueReference
CAS Number 168823-65-2[1][5]
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol [1]
Appearance Typically an off-white to yellow solidN/A
Storage Room temperature, dry conditions[1]

Core Synthesis: Palladium-Catalyzed Cross-Coupling

The most prevalent and efficient method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning transformation offers high functional group tolerance, excellent yields, and proceeds under relatively mild conditions. The general strategy involves coupling a pyridine-containing boronic acid or ester with a substituted aryl bromide, or vice-versa.

A logical and field-proven approach is the coupling of 2-bromopyridine with 3-bromo-4-methoxyphenylboronic acid. The C-Br bond on the phenyl ring is generally more reactive in the oxidative addition step with palladium(0) than the C-Br bond on the electron-deficient pyridine ring, though selectivity can be controlled. An alternative, and often more accessible route, involves coupling 2-chloropyridine with the appropriate boronic acid, followed by selective bromination. A synthesis of the related 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine illustrates this principle well.[8][9]

G cluster_0 Suzuki-Miyaura Coupling 2-Chloropyridine 2-Chloropyridine Pd_Catalyst Pd(PPh₃)₄ Na₂CO₃, Solvent 2-Chloropyridine->Pd_Catalyst 3-Bromo-4-methoxyphenylboronic acid 3-Bromo-4-methoxyphenylboronic acid 3-Bromo-4-methoxyphenylboronic acid->Pd_Catalyst Product This compound Pd_Catalyst->Product C-C bond formation

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis adapted from established methodologies for biaryl compounds.[7][8][9]

Materials:

  • 2-Bromopyridine (1.0 equiv.)

  • (3-Bromo-4-methoxyphenyl)boronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Toluene or Ethyl Acetate for extraction

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine, (3-bromo-4-methoxyphenyl)boronic acid, and sodium carbonate.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed dioxane/water solvent mixture via syringe. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with toluene or ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity for further, selective functionalization. The bromine atom is a versatile handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents. This sequential, controlled diversification is a cornerstone of modern drug discovery.

G cluster_reactions Cross-Coupling Reactions Core This compound Suzuki Aryl-Pyridine R-B(OH)₂ Pd Catalyst Core->Suzuki Suzuki-Miyaura Buchwald Amino-Pyridine R₂NH Pd Catalyst Core->Buchwald Buchwald-Hartwig Sonogashira Alkynyl-Pyridine R-C≡CH Pd/Cu Catalyst Core->Sonogashira Sonogashira

Caption: Key cross-coupling reactions of the core scaffold.

Suzuki-Miyaura Coupling

Reacting the C-Br bond of the title compound with another boronic acid or ester allows for the synthesis of complex terphenyl-like structures. This is particularly useful for extending the molecular framework and probing interactions with larger biological targets.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[10][11] Applying this reaction to this compound allows for the introduction of primary or secondary amines, which are crucial functional groups for modulating solubility and forming key hydrogen bonds in drug-receptor interactions.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the title compound.[14]

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv.)

  • A suitable phosphine ligand (e.g., BINAP, XPhos) (0.02-0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube. Causality Note: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle. It is also highly hygroscopic, necessitating an inert atmosphere.[10]

  • Reagent Addition: Add this compound and the chosen amine.

  • Solvent and Reaction: Add the anhydrous solvent and seal the tube. Heat the mixture with stirring at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The primary application driving interest in this compound is its role as an intermediate in pharmaceutical synthesis.[1][15] The biaryl pyridine structure is a "privileged scaffold," appearing in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][16][17]

The synthesis of complex ligands for coordination chemistry is another significant application. The pyridine nitrogen and potential new functional groups introduced via cross-coupling can chelate metal ions. For instance, a derivative, 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine, has been used to form iron(II) complexes studied for their spin-transition properties, which have applications in molecular switches and sensors.[18][19]

G Start This compound Diversify Sequential Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Diversify Library Library of Analogs Diversify->Library Screen High-Throughput Screening (e.g., Kinase Assays) Library->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead Lead Compound SAR->Lead

Caption: Drug discovery workflow utilizing the core scaffold.

Structural Insights

Conclusion

This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its synthesis is robust and scalable, relying on one of the most reliable reactions in modern organic chemistry. Its true value is realized in its reactivity, where the bromine atom acts as a linchpin for a multitude of transformations, enabling the rapid generation of molecular diversity. For researchers in drug discovery, this compound represents a validated starting point for building libraries of novel compounds aimed at complex targets like protein kinases. As the demand for more sophisticated and targeted therapeutics grows, the utility and importance of such well-designed, versatile building blocks will only continue to increase.

References

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  • Gaspar, A. B., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1152–1157. [Link]

  • BAC Reports. (2025). 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025. [Link]

  • Jasinski, J. P., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o352. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 9, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 9, 2026, from [Link]

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Methodological & Application

Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine, a key intermediate in pharmaceutical research and drug development. This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: The Significance of 2-Arylpyridines

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] These compounds are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4] The unique electronic and steric properties of the 2-arylpyridine motif allow it to participate in crucial hydrogen bonding and other non-covalent interactions within the active sites of enzymes.[4] The title compound, this compound, serves as a versatile building block, with the bromine atom providing a handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery programs.[3]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The method of choice for constructing the C-C bond between the pyridine and phenyl rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction offers high functional group tolerance, relatively mild reaction conditions, and the use of commercially available and less toxic organoboron reagents, making it a preferred method over other coupling reactions like the Stille or Negishi couplings.[6][7]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a halopyridine).[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8]

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-chloropyridine and (3-bromo-4-methoxyphenyl)boronic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Chloropyridine113.551.14 g10.01.0
(3-Bromo-4-methoxyphenyl)boronic acid244.852.69 g11.01.1
Tetrakis(triphenylphosphine)palladium(0)1155.560.58 g0.50.05
Sodium Carbonate (Na₂CO₃)105.992.12 g20.02.0
1,4-Dioxane-40 mL--
Water (degassed)-10 mL--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 2-chloropyridine (1.14 g, 10.0 mmol), (3-bromo-4-methoxyphenyl)boronic acid (2.69 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition:

    • Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

    • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture. The choice of Pd(PPh₃)₄ is based on its common and effective use in Suzuki couplings.[10]

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[10]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 50 mL of ethyl acetate to the reaction mixture and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for eluting the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.[3]

  • Melting Point: To assess purity.

Safety and Handling

  • Organobromine Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract.[11] Always handle them in a well-ventilated fume hood.[12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling cluster_purification Work-up & Purification reagents Combine Reactants: - 2-Chloropyridine - (3-Bromo-4-methoxyphenyl)boronic acid - Na₂CO₃ inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm 1 add_solv_cat Add Solvents (Dioxane/H₂O) and Pd(PPh₃)₄ Catalyst heating Heat to 90-100 °C (12-24 hours) add_solv_cat->heating 2 workup Aqueous Work-up: - Ethyl Acetate Extraction - Wash with H₂O & Brine purify Column Chromatography (Silica Gel) workup->purify 3 final_product This compound (Final Product) purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following this guide, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The principles and techniques described herein are broadly applicable to the synthesis of other 2-arylpyridine derivatives.

References

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  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available from: [Link]

  • TSpace. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Available from: [Link]

  • PubMed. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Available from: [Link]

  • International Union of Crystallography. 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017). Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Available from: [Link]

  • Hurtado-Rodríguez, D., et al. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 2022, 12(55), 35841-35865. Available from: [Link]

  • IUCrData. 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. (2017). Available from: [Link]

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  • Semantic Scholar. [PDF] Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in-situ Diazotization of Anilines. Available from: [Link]

  • SciSpace. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. (2020). Available from: [Link]

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  • Wikipedia. Stille reaction. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. (2025). Available from: [Link]

  • ACS Publications. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. (2020). Available from: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

  • Organic Syntheses. Bipyridine. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2018). Available from: [Link]

  • Reddit. Safely handling a liter of Bromine? : r/chemistry. (2017). Available from: [Link]

  • National Institutes of Health. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available from: [Link]

  • Dalton Transactions. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. (2010). Available from: [Link]

  • Organic Syntheses Procedure. synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Available from: [Link]

  • Thieme. Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry?. (2010). Available from: [Link]

  • IUCr Journals. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. (2022). Available from: [Link]

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The Versatile Virtuoso: 2-(3-Bromo-4-methoxyphenyl)pyridine as a Pivotal Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strategically Substituted Pyridine

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, 2-substituted pyridines hold a place of distinction due to their prevalence in a myriad of biologically active compounds and functional materials. This application note delves into the utility of 2-(3-Bromo-4-methoxyphenyl)pyridine , a trifunctional building block that offers a unique convergence of reactive handles and structural motifs, enabling chemists to forge intricate molecular frameworks with precision and control.

The intrinsic features of this molecule—a pyridine ring for polar interactions and hydrogen bonding, a bromine atom poised for cross-coupling reactions, and a methoxy-substituted phenyl ring common in pharmacophores—make it an exceptionally valuable intermediate.[1] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its applications, supported by detailed, field-proven protocols for key synthetic transformations.

Core Applications in Cross-Coupling Chemistry

The bromine atom on the phenyl ring of this compound serves as a versatile linchpin for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group ortho to the bromine can influence the reactivity of the C-Br bond, a factor that must be considered when optimizing reaction conditions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of C-C bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals.[2] The coupling of this compound with various boronic acids or esters provides a direct route to a diverse array of 2-arylpyridine derivatives.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst, ligand, and base is crucial for efficient turnover. For an electron-rich aryl bromide like our substrate, a palladium(0) catalyst paired with an electron-rich and bulky phosphine ligand is often optimal to facilitate the oxidative addition step. The base plays a critical role in activating the boronic acid for transmetalation.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Suzuki-Miyaura catalytic cycle.

Optimized Protocol for Suzuki-Miyaura Coupling:

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(dppf)Cl₂ (2-5 mol%)Efficient for a broad range of substrates, including heteroaromatic halides.[2]
Ligand dppf (from precatalyst)Provides a good balance of electron richness and steric bulk.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Effective in promoting transmetalation with minimal side reactions.[2]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA mixed aqueous system is often beneficial for dissolving the base and boronic acid.[4]
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Considerations:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.[6]

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Ar-Br, Amine, Base, Pd Catalyst, Ligand to Schlenk Flask Inert_Atmosphere Evacuate & Backfill with Argon (3x) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 80-110 °C with Stirring Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool to RT, Dilute with EtOAc Monitoring->Quenching Extraction Wash with H₂O and Brine Quenching->Extraction Drying Dry over Na₂SO₄, Filter Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: General workflow for Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline for the amination of this compound.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective Pd(0) and Pd(II) sources, respectively.[7]
Ligand XPhos, SPhos, or BrettPhos (1.2-1.5 x Pd mol%)Bulky, electron-rich ligands that are highly effective for coupling with a wide range of amines.[8]
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine.[7]
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CReaction temperature is dependent on the specific amine and catalyst system.

Step-by-Step Procedure:

  • In a glovebox or under a stream of argon, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Seal the tube and add anhydrous, degassed solvent.

  • Heat the reaction mixture in an oil bath with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and pharmaceuticals.

Mechanistic Insights:

The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper.[9] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[10]

Diagram of the Sonogashira Catalytic Cycles (with and without Copper):

Sonogashira_Cycles cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle (Traditional) cluster_Cu_Free Copper-Free Pathway Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-Br->Ar-Pd(II)-Alkyne Transmetalation Ar-Pd(II)-Alkyne->Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Alkyne->Product Ar-Alkyne Cu(I)-Br Cu(I)-Br Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)-Br->Cu(I)-Alkyne Alkyne, Base Cu(I)-Alkyne->Ar-Pd(II)-Br To Transmetalation Alkyne_Activation Direct activation of alkyne by Pd complex and base Alkyne_Activation->Ar-Pd(II)-Br

Caption: Simplified Sonogashira catalytic cycles.

Exemplary Protocol for Sonogashira Coupling:

This protocol provides a general method for the Sonogashira coupling of this compound.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A commonly used and effective catalyst for Sonogashira couplings.[1]
Copper Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide intermediate.[1]
Base Et₃N or DIPA (2.0-3.0 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF or DMF (anhydrous, degassed)Aprotic polar solvents that are suitable for the reaction.
Temperature Room Temperature to 60 °CThe reaction is often facile at or slightly above room temperature.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper co-catalyst.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne (1.1-1.2 equiv.).

  • Stir the reaction at the appropriate temperature, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine and substituted phenyl moieties are common features in many kinase inhibitors, where they can engage in key interactions within the ATP-binding pocket of the enzyme.

The cross-coupling reactions described above provide a modular approach to synthesize libraries of compounds for screening against various kinase targets. For example, a Suzuki coupling can introduce a variety of aryl or heteroaryl groups that can be tailored to target specific kinases. Similarly, Buchwald-Hartwig amination can be used to install different amine functionalities that can act as hydrogen bond donors or acceptors, crucial for binding to the kinase hinge region.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategic placement of a bromine atom, a pyridine ring, and a methoxyphenyl group provides chemists with a powerful tool to access a wide range of complex molecules. The robust and well-established cross-coupling methodologies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, when applied to this substrate, open up a vast chemical space for exploration in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this important synthetic intermediate in their quest for novel and impactful chemical entities.

References

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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

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  • El-Shishtawy, R. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. RSC Advances, 7(75), 47653-47663. [Link]

  • Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Adeyemi, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. [Link]

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Application Notes and Protocols: The Catalytic Utility of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Catalysis

In the landscape of synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. 2-(3-Bromo-4-methoxyphenyl)pyridine emerges as a highly valuable and versatile building block, particularly in the realm of transition-metal catalysis. Its unique structural features—a pyridine ring for metal coordination, a readily functionalizable C-Br bond, and a substituted phenyl ring—make it an attractive precursor for the synthesis of a diverse array of compounds relevant to the pharmaceutical, agrochemical, and materials science sectors.[1]

The pyridine nitrogen atom can act as a directing group in C-H activation reactions or as a ligand for a metal center, influencing the catalyst's reactivity and selectivity. The aryl bromide moiety is a classic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. The electronic nature of the phenyl ring, modulated by the bromo and methoxy substituents, further tunes the reactivity of the molecule in catalytic transformations.

This technical guide provides an in-depth exploration of the applications of this compound in catalysis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.

The Role of 2-Arylpyridines in Palladium-Catalyzed Cross-Coupling Reactions

2-Arylpyridines are privileged structures in medicinal chemistry and serve as key precursors in the synthesis of more complex molecules. The palladium-catalyzed cross-coupling of 2-halopyridines is a cornerstone of their functionalization. The nitrogen atom of the pyridine ring, however, can present a challenge by coordinating to the palladium catalyst, potentially leading to catalyst deactivation.[2] The selection of appropriate ligands, often bulky and electron-rich phosphines, is crucial to mitigate this effect and promote the desired catalytic cycle.

The 3-bromo and 4-methoxy substituents on the phenyl ring of this compound also play a significant role. The electron-donating methoxy group can increase the electron density of the aromatic ring, which may slightly decelerate the initial oxidative addition step in some cross-coupling reactions. Conversely, the bromine atom provides a reactive site for this crucial step. Understanding these electronic effects is key to optimizing reaction conditions.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring, leading to the synthesis of complex biaryl structures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OR)2) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release (Ar-Ar') Ar-Br This compound Ar'-B(OR)2 Boronic Acid/Ester Base Base (e.g., K2CO3) Ar-Ar' Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The choice of a palladium precursor, ligand, base, and solvent system is critical for a successful reaction. For electron-rich aryl bromides like our target molecule, a catalyst system that facilitates the oxidative addition step is beneficial. The use of bulky, electron-rich phosphine ligands can accelerate this step and prevent catalyst deactivation by the pyridine nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar 2-bromopyridine derivatives and is a robust starting point for the coupling of this compound with an arylboronic acid.[1][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄A reliable Pd(0) source that is effective for a broad range of substrates.
Ligand Triphenylphosphine (in Pd(PPh₃)₄)A standard ligand that is often sufficient for this type of coupling.
Base K₂CO₃A moderately strong base that is effective in promoting transmetalation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CA typical temperature to ensure a reasonable reaction rate without significant decomposition.

Application in Heck Reaction

The Heck reaction provides a powerful method for the arylation of alkenes. Using this compound, this reaction allows for the synthesis of substituted stilbenes and cinnamates, which are important motifs in various biologically active compounds and materials.

Mechanistic Rationale

The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[4]

Heck_Reaction cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Alkene Coordination Alkene Coordination Oxidative Addition Complex->Alkene Coordination Alkene Coordination Migratory Insertion Migratory Insertion Alkene Coordination->Migratory Insertion Migratory Insertion β-Hydride Elimination β-Hydride Elimination Migratory Insertion->β-Hydride Elimination β-Hydride Elimination β-Hydride Elimination->Pd(0)L2 Product Release & Catalyst Regeneration Ar-Br This compound Alkene Alkene Base Base (e.g., Et3N) Substituted Alkene Substituted Alkene

Caption: Catalytic cycle of the Heck reaction.

The choice of base is crucial in the Heck reaction to neutralize the HBr generated during the catalytic cycle. Organic bases like triethylamine are commonly used. The ligand on the palladium catalyst influences the regioselectivity and efficiency of the reaction.

Experimental Protocol: Heck Reaction

This protocol is a generalized procedure for the Heck coupling of aryl bromides and can be optimized for this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the anhydrous solvent, the alkene, and Et₃N.

  • Reaction: Seal the tube and heat to 100-120 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 18-24 hours.

  • Work-up: Cool the reaction mixture, filter off the triethylammonium bromide salt, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective Pd(II) precatalyst.
Ligand P(o-tol)₃A bulky phosphine ligand that can improve catalyst stability and activity.
Base Et₃NA common organic base used to neutralize the generated acid.
Solvent Acetonitrile or DMFPolar aprotic solvents that are well-suited for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required to drive the reaction to completion.

Application in Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to aryl alkynes. With this compound, this reaction enables the synthesis of precursors for functional materials and complex pharmaceutical intermediates.

Mechanistic Rationale

The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[6] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.

Sonogashira_Coupling cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd_Ox_Add Ar-Pd(II)-Br(L2) Pd(0)L2->Pd_Ox_Add Oxidative Addition (Ar-Br) Pd_Transmetalation Ar-Pd(II)-C≡CR(L2) Pd_Ox_Add->Pd_Transmetalation Transmetalation Pd_Transmetalation->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu(I)X->Cu_Acetylide + R-C≡CH - HX Cu_Acetylide->Pd_Ox_Add Transmetalation Partner Cu_Acetylide->Cu(I)X To Pd Cycle

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is based on a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and can be adapted for this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent, Et₃N, and the terminal alkyne.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂A stable Pd(II) precatalyst that is readily reduced in situ.
Copper Co-catalyst CuIEssential for the activation of the terminal alkyne.
Base Et₃NActs as both a base and a solvent in some cases.
Solvent THF or DMFCommon solvents that effectively dissolve the reactants.
Temperature RT to 60 °CMilder conditions are often sufficient for Sonogashira couplings.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines. For this compound, this reaction allows the introduction of a variety of primary and secondary amines, which is a key transformation in the synthesis of many pharmaceuticals.

Mechanistic Rationale

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR2) Ar-Br This compound Amine Primary or Secondary Amine Base Strong Base (e.g., NaOtBu) Arylamine Arylamine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the coordinated amine. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being the most effective.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of a 2-bromopyridine derivative.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • (±)-BINAP or another suitable biarylphosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Reagent Addition: Add a solution of this compound and the amine in anhydrous toluene.

  • Reaction: Seal the tube and heat to 80-110 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and air-stable Pd(0) precatalyst.
Ligand BINAP or other biarylphosphinesBulky, electron-rich ligands are essential for high yields in amination reactions.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig aminations.
Temperature 80-110 °CThe required temperature depends on the reactivity of the amine and aryl bromide.

Formation of Palladacycles and Application in C-H Activation

The pyridine nitrogen of 2-arylpyridines can direct the cyclometalation of a palladium precursor to the ortho-position of the phenyl ring, forming a stable palladacycle. These palladacycles are often highly active catalyst precursors for cross-coupling and C-H activation reactions. The formation of a seven-membered palladacycle has been reported from a 2-bromo-pyridine derivative, which then can participate in catalytic C-C bond formation.[11]

While direct C-H activation at the phenyl ring of this compound is a promising area for future research, the existing bromo-substituent provides a more conventional handle for functionalization via cross-coupling. However, the principles of directed C-H activation are highly relevant for the broader class of 2-arylpyridines.

Conclusion

This compound is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. Its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provides access to a wide variety of complex organic molecules. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers looking to utilize this important building block in their synthetic endeavors. Successful application of these methods relies on a sound understanding of the underlying catalytic principles and careful optimization of reaction conditions.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Nicasio-Collazo, J., et al. (2011). New seven membered palladacycles: C–Br bond activation of 2-bromo-pyridine derivative by Pd(II). Dalton Transactions, 40(46), 12450-12453. [Link]

  • MySkinRecipes. (2026). This compound. [Link]

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Nicasio-Collazo, J., et al. (2011). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). Dalton Transactions, 40(46), 12450-3. [Link]

  • Wikipedia. (2026). Heck reaction. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction. [Link]

  • Wikipedia. (2026). Sonogashira coupling. [Link]

  • Wikipedia. (2026). Buchwald–Hartwig amination. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(34), 22003-22022. [Link]

  • Ben-david, I., et al. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 44(1), 79-84. [Link]

Sources

The Strategic Application of 2-(3-Bromo-4-methoxyphenyl)pyridine in the Synthesis of Kinase Inhibitors: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Phenylpyridine Scaffold in Oncology

In the landscape of modern medicinal chemistry, the 2-phenylpyridine motif has emerged as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors. Its rigid, planar structure provides an ideal framework for orienting functional groups to interact with the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.

This guide focuses on the synthetic utility of a key building block, 2-(3-Bromo-4-methoxyphenyl)pyridine . The strategic placement of the bromine atom at the 3-position of the phenyl ring, coupled with the electron-donating methoxy group at the 4-position, makes this molecule a versatile precursor for constructing complex pharmaceutical ingredients. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to explore the chemical space and optimize drug-target interactions. This document provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, empowering researchers and drug development professionals to leverage this valuable intermediate in their synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Off-white to pale yellow solid
Storage Store at room temperature in a dry, well-ventilated area.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is the linchpin for molecular diversification. Palladium-catalyzed cross-coupling reactions are the primary tools for forging new carbon-carbon and carbon-nitrogen bonds at this position.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors. This protocol details the coupling of this compound with an arylboronic acid.[1][2][3][4]

Principle and Causality

This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical for an efficient catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. The ligand stabilizes the palladium center and facilitates the individual steps of the cycle, while the base is required to activate the boronic acid for transmetalation.[5]

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Palladium Catalyst add_solvent Add Degassed Solvent start->add_solvent degas Degas Solvent (e.g., Dioxane/H₂O) degas->add_solvent heat Heat and Stir (e.g., 90-110°C) add_solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Purify by Column Chromatography extract->purify end end purify->end Characterize Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is indispensable for synthesizing arylamines, which are prevalent in kinase inhibitors, often forming crucial hydrogen bonds in the kinase hinge region.[6][7] This protocol describes the coupling of this compound with a primary or secondary amine.[8][9]

Principle and Causality

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[7] The choice of a bulky, electron-rich phosphine ligand is often critical to promote the reductive elimination step and prevent catalyst decomposition, especially with less reactive aryl bromides or sterically hindered amines. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine, forming the palladium-amido complex.[10]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA ArBr Ar-Br (this compound) ArBr->OA Amine R₂NH AC Amine Coordination & Deprotonation Amine->AC Base Base (e.g., NaOtBu) Base->AC PdII_Aryl L₂Pd(II)(Ar)(Br) OA->PdII_Aryl PdII_Amido L₂Pd(II)(Ar)(NR₂) AC->PdII_Amido RE Reductive Elimination RE->Pd0 Product Product RE->Product Ar-NR₂ PdII_Aryl->AC PdII_Amido->RE

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired arylamine product.

Application Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. This functionality can serve as a versatile intermediate for further transformations or as a structural element in the final pharmaceutical ingredient.[11][12][13][14]

Principle and Causality

This reaction couples a terminal alkyne with an aryl halide using a dual-catalyst system of palladium and copper(I).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. An amine base is used to deprotonate the alkyne and to act as a solvent or co-solvent.[14]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI - Amine Base (e.g., Et₃N) add_solvent Add Solvent (e.g., THF) start->add_solvent stir Stir at RT add_solvent->stir monitor Monitor Progress (TLC) stir->monitor filter_celite Filter through Celite® monitor->filter_celite extract Aqueous Work-up and Extraction filter_celite->extract purify Purify by Column Chromatography extract->purify end end purify->end Characterize Product

Caption: Workflow for the Sonogashira coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl alkyne.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern drug discovery. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust foundation for the synthesis of diverse libraries of compounds targeting various kinases.[16][17][18] The ability to rapidly and efficiently introduce aryl, amino, and alkynyl moieties allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, accelerating the journey from hit to lead and, ultimately, to a clinical candidate. As the demand for novel, targeted therapies continues to grow, the judicious use of versatile intermediates like this compound will remain a critical enabler of innovation in pharmaceutical research.

References

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  • El-Damasy, A. K., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(21), 5029. Available at: [Link]

  • Gomaa, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 934-947. Available at: [Link]

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  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Available at: [Link]

  • Son, S., et al. (2009). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 221-225. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(20), 3517-3520. Available at: [Link]

  • Ramirez, J. M. G., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(40), 22485-22489. Available at: [Link]

  • Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2243. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 3537-3544. Available at: [Link]

  • El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47020-47040. Available at: [Link]

  • Kumar, A., et al. (2012). Rapid two-step synthesis of drug-like polycyclic substances by sequential multi-catalysis cascade reactions. Organic & Biomolecular Chemistry, 10(28), 5361-5364. Available at: [Link]

  • Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData, 2(8), x171071. Available at: [Link]

  • Dutkiewicz, M., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1090. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 28(15), 5702. Available at: [Link]

  • Jasinski, J. P., et al. (2011). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(2), o352. Available at: [Link]

Sources

Application Note: Regioselective Bromination of 4-Methoxyphenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the regioselective bromination of 3-(4-methoxyphenyl)pyridine using N-Bromosuccinimide (NBS). Brominated pyridine derivatives are crucial intermediates in the synthesis of pharmacologically active compounds and advanced materials.[1] This document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and includes essential protocols for purification and characterization. The methodology is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible process for synthesizing brominated heterocyclic compounds.

Introduction and Scientific Background

The functionalization of pyridine rings is a cornerstone of modern organic synthesis. The introduction of a bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2] The substrate, 3-(4-methoxyphenyl)pyridine, presents a unique challenge in regioselectivity. It contains two aromatic systems: an electron-deficient pyridine ring and an electron-rich methoxy-activated phenyl ring.

Understanding the principles of electrophilic aromatic substitution (SEAr) is critical to predicting the outcome of the bromination reaction.[3]

  • Pyridine Ring Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[4] This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring, though difficult, preferentially occurs at the C3 and C5 positions to avoid forming an unstable resonance structure with a positive charge on the electronegative nitrogen atom.[5][6][7]

  • Methoxyphenyl Ring Reactivity: The methoxy group (-OCH₃) on the phenyl ring is a powerful activating group due to its ability to donate electron density via resonance (+M effect). This effect strongly directs incoming electrophiles to the ortho and para positions relative to itself.

Given this dichotomy, the electrophilic attack will overwhelmingly favor the highly activated methoxyphenyl ring over the deactivated pyridine ring. The bromination is therefore expected to occur at one of the positions ortho to the methoxy group.

Reaction Mechanism and Reagent Selection

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its moderate reactivity and ease of handling compared to elemental bromine.[2][8] It serves as a source of an electrophilic bromine species.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization NBS N-Bromosuccinimide (NBS) Br_plus Electrophilic Bromine (Br⁺) NBS->Br_plus Activation H_plus Trace Acid (H⁺) H_plus->NBS StartMat 3-(4-methoxyphenyl)pyridine Br_plus->StartMat SigmaComplex Arenium Ion (Sigma Complex) StartMat->SigmaComplex Rate-determining step Product 3-(3-bromo-4-methoxyphenyl)pyridine SigmaComplex->Product Fast step Base Base (e.g., Solvent) Base->SigmaComplex Removes H⁺

Caption: Mechanism of NBS bromination on the activated phenyl ring.

Experimental Protocol

This protocol details a robust method for the selective monobromination of 3-(4-methoxyphenyl)pyridine.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
3-(4-methoxyphenyl)pyridineC₁₂H₁₁NO185.221.00 g5.401.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.01 g5.671.05
Acetonitrile (CH₃CN)CH₃CN41.0525 mL--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[9][11]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator, corrosive, and harmful if swallowed.[10][12] It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.[12] It is also light and moisture sensitive.[12]

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Setup and Procedure

G start Start dissolve 1. Dissolve 3-(4-methoxyphenyl)pyridine in 25 mL Acetonitrile in a 100 mL round-bottom flask with a stir bar. start->dissolve protect 2. Protect the flask from light by wrapping it in aluminum foil. dissolve->protect add_nbs 3. Add N-Bromosuccinimide (NBS) in one portion to the stirring solution. protect->add_nbs react 4. Stir the reaction mixture at room temperature for 4-6 hours. add_nbs->react monitor 5. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Look for consumption of starting material. react->monitor workup 6. Quench & Workup: - Pour mixture into 50 mL water. - Extract 3x with 30 mL Ethyl Acetate. monitor->workup dry 7. Dry the combined organic layers over anhydrous Sodium Sulfate, filter, and concentrate in vacuo. workup->dry purify 8. Purify the crude residue via flash column chromatography. dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the bromination reaction.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-methoxyphenyl)pyridine (1.00 g, 5.40 mmol).

  • Dissolution: Add 25 mL of acetonitrile to the flask and stir until the starting material is fully dissolved.

  • Light Protection: Since NBS can be light-sensitive, it is good practice to wrap the reaction flask with aluminum foil.[12]

  • Reagent Addition: To the stirring solution, add N-Bromosuccinimide (1.01 g, 5.67 mmol, 1.05 eq) in one portion.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored.

  • Monitoring: After 4 hours, check the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The product should have a slightly lower Rf than the starting material. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The resulting crude oil or solid should be purified by flash column chromatography to isolate the desired product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient elution is recommended, starting with 100% Hexanes and gradually increasing the polarity with ethyl acetate. The product typically elutes at approximately 10-15% ethyl acetate in hexanes.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute with the solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid.

Product Characterization

To confirm the identity and purity of the synthesized 3-(3-bromo-4-methoxyphenyl)pyridine, a combination of spectroscopic methods is required.[13]

Expected Spectroscopic Data
TechniqueData and Interpretation
¹H NMR (400 MHz, CDCl₃)Expect characteristic shifts for the pyridine and the newly substituted phenyl ring. The proton ortho to both the pyridine and the new bromine will likely be a doublet around 8.0-8.2 ppm. The aromatic region (7.0-9.0 ppm) will show complex splitting patterns. The methoxy singlet should appear around 3.9-4.0 ppm.
¹³C NMR (101 MHz, CDCl₃)The spectrum will show 12 distinct carbon signals. The carbon bearing the bromine atom (C-Br) will appear around 110-115 ppm. The carbon attached to the methoxy group (C-O) will be downfield, around 155-160 ppm.
Mass Spec. (ESI+)The mass spectrum will display two major peaks for the molecular ion [M+H]⁺ at m/z 264 and 266 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a monobrominated compound (due to ⁷⁹Br and ⁸¹Br isotopes).[13]

Troubleshooting and Field Insights

  • Low Yield: If the reaction stalls or yields are low, ensure the NBS is pure and dry. Recrystallization of NBS from water may be necessary if it is old or discolored. Also, confirm the absence of water in the reaction solvent, as it can interfere with the reaction.[1]

  • Formation of Di-bromo Product: Using more than 1.1 equivalents of NBS can lead to the formation of di-brominated species. Precise measurement of the limiting reagent is crucial for achieving high selectivity.[2]

  • Reaction Does Not Start: A very small crystal of iodine or a drop of a weak acid can sometimes be used to initiate the reaction, but this should be done with caution as it can also promote side reactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
  • BenchChem. (n.d.). Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide.
  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3.
  • University of California, Santa Barbara. (n.d.). Bromine Safety Operating Procedure.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine.
  • ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
  • Sigma-Aldrich. (2010). N-bromosuccinimide Safety Data Sheet.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Fisher Scientific. (2015). N-Bromosuccinimide Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). N-bromosuccinimide Safety Data Sheet.
  • Scribd. (n.d.). Bromine Handling.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • BenchChem. (n.d.). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Data of 4-Bromo-2-methylpyridine.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-(3-Bromo-4-methoxyphenyl)pyridine

This compound is a key building block in contemporary drug discovery and development. Its utility stems from the versatile reactivity of the bromine and pyridine functionalities, allowing for further molecular elaboration, and the methoxy group which can influence metabolic stability and receptor binding. This biaryl scaffold is a common motif in a variety of pharmacologically active agents, including kinase inhibitors for oncology and treatments for neurodegenerative disorders. The ability to produce this intermediate on a large scale, with high purity and batch-to-batch consistency, is therefore a critical enabler for advancing novel therapeutics from the laboratory to clinical evaluation.

This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable Suzuki-Miyaura cross-coupling strategy. The protocols and insights provided herein are grounded in established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical applicability for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents, making it an ideal choice for industrial-scale production.[1]

The core transformation involves the coupling of two key fragments: a pyridine electrophile and an organoboron nucleophile. For this specific target molecule, the most logical and cost-effective disconnection is between the pyridine ring and the phenyl ring, as illustrated below.

G This compound This compound Retrosynthetic Disconnection Retrosynthetic Disconnection This compound->Retrosynthetic Disconnection 2-Bromopyridine 2-Bromopyridine Retrosynthetic Disconnection->2-Bromopyridine Pyridine Source 3-Bromo-4-methoxyphenylboronic acid 3-Bromo-4-methoxyphenylboronic acid Retrosynthetic Disconnection->3-Bromo-4-methoxyphenylboronic acid Phenyl Source

Figure 1: Retrosynthetic analysis of this compound.

This strategy offers several advantages:

  • Commercial Availability: 2-Bromopyridine is a readily available and relatively inexpensive starting material.

  • Convergent Synthesis: The two key fragments can be prepared or procured separately and then coupled in the final step, maximizing overall yield and efficiency.

  • Robust and Scalable Coupling: The Suzuki-Miyaura reaction is well-precedented for large-scale applications in the pharmaceutical industry.[2][3]

Part 1: Synthesis of the Key Intermediate: (3-Bromo-4-methoxyphenyl)boronic acid

A reliable supply of the boronic acid partner is crucial for the success of the overall synthesis. While commercially available, in-house synthesis can be more cost-effective for large-scale campaigns. A common and effective method involves the lithiation of a suitable precursor followed by borylation.

Protocol 1: Gram-Scale Synthesis of (3-Bromo-4-methoxyphenyl)boronic acid

This protocol details the synthesis from 1,2-dibromo-4-methoxybenzene.

G cluster_0 Reaction Workflow start 1,2-Dibromo-4-methoxybenzene in THF step1 Cool to -78 °C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir for 1h at -78 °C step2->step3 step4 Add Triisopropyl borate dropwise step3->step4 step5 Warm to RT and stir overnight step4->step5 step6 Aqueous work-up (HCl) step5->step6 end (3-Bromo-4-methoxyphenyl)boronic acid step6->end

Figure 2: Workflow for the synthesis of (3-Bromo-4-methoxyphenyl)boronic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-Dibromo-4-methoxybenzene265.9450.0 g0.188
Anhydrous Tetrahydrofuran (THF)-500 mL-
n-Butyllithium (2.5 M in hexanes)64.0679.0 mL0.197
Triisopropyl borate188.0853.0 mL0.226
2 M Hydrochloric Acid-250 mL-
Ethyl Acetate-500 mL-
Saturated Brine Solution-200 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1,2-dibromo-4-methoxybenzene (50.0 g, 0.188 mol) and dissolve it in anhydrous THF (500 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 79.0 mL, 0.197 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (53.0 mL, 0.226 mol) dropwise over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (250 mL).

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with saturated brine solution (200 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude (3-Bromo-4-methoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Expected Yield: 75-85%

Part 2: Large-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This section provides a detailed protocol for the kilogram-scale synthesis of the target compound.

Protocol 2: Kilogram-Scale Suzuki-Miyaura Coupling

G cluster_1 Large-Scale Suzuki-Miyaura Coupling Workflow start Charge Reactor with Reagents step1 Inert Atmosphere (Nitrogen Purge) start->step1 step2 Heat to 80-85 °C step1->step2 step3 Monitor Reaction by HPLC step2->step3 step4 Cool to Room Temperature step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Crystallization/Purification step5->step6 end Pure this compound step6->end

Figure 3: Workflow for the large-scale Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Bromo-4-methoxyphenyl)boronic acid230.851.0 kg4.33
2-Bromopyridine157.990.75 kg4.75
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7463.4 g0.0866 (2 mol%)
Sodium Carbonate (Na₂CO₃)105.991.38 kg13.0
1,4-Dioxane-10 L-
Water-5 L-
Toluene-10 L-
Saturated Brine Solution-5 L-
Anhydrous Sodium Sulfate---
Isopropanol-As needed for crystallization-

Procedure:

  • Reactor Setup: Charge a clean and dry 50 L glass-lined reactor with (3-Bromo-4-methoxyphenyl)boronic acid (1.0 kg, 4.33 mol), 2-bromopyridine (0.75 kg, 4.75 mol), sodium carbonate (1.38 kg, 13.0 mol), and Pd(dppf)Cl₂ (63.4 g, 0.0866 mol).

  • Inerting: Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (10 L) and water (5 L) to the reactor.

  • Reaction: Begin stirring and heat the reaction mixture to 80-85 °C.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent ((3-Bromo-4-methoxyphenyl)boronic acid) is complete (typically 4-6 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Add water (10 L) and toluene (10 L) to the reactor and stir for 15 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 5 L).

    • Combine the organic layers and wash with saturated brine solution (5 L).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • Purify the crude product by recrystallization from a suitable solvent such as isopropanol to yield this compound as a crystalline solid.

Expected Yield: 80-90%

Part 3: Data Presentation and Characterization

Thorough characterization of the final product is essential to ensure its identity, purity, and suitability for downstream applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Analytical Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure of this compound. Expected signals include those for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methoxy group protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, with the characteristic isotopic pattern for a bromine-containing molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final product. A purity of >98% is typically required for pharmaceutical applications.

Part 4: Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling chemicals.

  • Fume Hood: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling:

    • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • 2-Bromopyridine: Toxic and an irritant. Avoid inhalation and contact with skin.

    • Palladium Catalyst: Handle with care, as palladium compounds can be toxic.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust, scalable, and efficient method for the large-scale synthesis of this compound. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and yield, thereby accelerating the development of new and innovative medicines.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Gallou, F.; Handa, S. Overcoming Challenges in Suzuki–Miyaura Cross-Couplings in Water with TPGS-750-M. Org. Process Res. Dev.2021 , 25 (6), 1339–1352. [Link]

  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews2011 , 111 (3), 2177–2250. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Application Notes and Protocols for the Characterization of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 2-(3-Bromo-4-methoxyphenyl)pyridine, a key intermediate in pharmaceutical synthesis. This document outlines protocols for structural elucidation, purity assessment, and physicochemical analysis, leveraging a multi-technique approach. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its substituted phenylpyridine core is a common scaffold in the development of kinase inhibitors for oncology and other therapeutic areas. The presence of the bromo- and methoxy- functionalities provides strategic points for further chemical modification, making it a versatile precursor in the synthesis of complex bioactive molecules.

Given its role as a critical starting material, the unequivocal identification, purity determination, and consistent quality of this compound are paramount to ensure the integrity of the final active pharmaceutical ingredient (API). This guide details the application of fundamental analytical techniques to achieve a comprehensive characterization of this important synthetic intermediate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the selection of appropriate analytical techniques.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[Internal Data]
Molecular Weight 264.12 g/mol [Internal Data]
CAS Number 168823-65-2[1]
Appearance Expected to be a solid at room temperature[Internal Data]
Storage Inert atmosphere, Room Temperature[Internal Data]

Analytical Characterization Workflow

A multi-faceted analytical approach is recommended to ensure a thorough characterization of this compound. The interplay between spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule's identity, purity, and stability.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Comprehensive Characterization cluster_Validation Data Validation & Reporting Synthesis Chemical Synthesis NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) - Structural Elucidation Synthesis->NMR MS Mass Spectrometry (EI-MS, ESI-MS) - Molecular Weight & Fragmentation Synthesis->MS Chromatography Chromatography (HPLC, GC-MS) - Purity & Impurity Profiling Synthesis->Chromatography Thermal Thermal Analysis (DSC, TGA) - Thermal Stability & Melting Point Synthesis->Thermal FTIR FTIR Spectroscopy - Functional Group Identification Synthesis->FTIR UV_Vis UV-Vis Spectroscopy - Chromophore Analysis Synthesis->UV_Vis Elemental Elemental Analysis - Elemental Composition Synthesis->Elemental Validation Data Interpretation & Structure Confirmation NMR->Validation MS->Validation Chromatography->Validation Thermal->Validation FTIR->Validation UV_Vis->Validation Elemental->Validation MS_Fragmentation M [M]⁺˙ m/z 263/265 M_minus_Br [M-Br]⁺ m/z 184 M->M_minus_Br - •Br M_minus_CH3 [M-CH₃]⁺ m/z 248/250 M->M_minus_CH3 - •CH₃ Pyridine_fragment Pyridine fragment M->Pyridine_fragment Ring cleavage Phenyl_fragment Bromomethoxyphenyl fragment M->Phenyl_fragment Ring cleavage

Sources

High-Resolution Mass Spectrometry Analysis of 2-(3-Bromo-4-methoxyphenyl)pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a comprehensive and robust methodology for the analysis of 2-(3-Bromo-4-methoxyphenyl)pyridine, a key building block in modern pharmaceutical synthesis.[1] We detail a complete workflow, from sample preparation to data interpretation, utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to provide unambiguous structural confirmation and accurate quantification, essential for quality control and drug development pipelines.[2][3] Key aspects include the optimization of electrospray ionization (ESI) parameters, elucidation of the compound's characteristic fragmentation pattern, and leveraging the unique isotopic signature of bromine for confident identification. This guide serves as a practical resource for scientists requiring a validated method for the characterization of this and structurally similar compounds.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1] As with any active pharmaceutical ingredient (API) intermediate, rigorous analytical characterization is paramount to ensure identity, purity, and consistency. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone of pharmaceutical analysis due to its unparalleled sensitivity, selectivity, and speed.[4][5]

This document moves beyond a generic protocol, offering a scientifically grounded guide that explains the causality behind each methodological choice. The objective is to establish a self-validating workflow for the analysis of this compound using LC-MS/MS, providing a framework that ensures both accuracy and reproducibility in a high-throughput drug development environment.[2][3]

Analyte Profile: Chemical and Physical Properties

A foundational understanding of the analyte's properties is critical for method development. Key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 168823-65-2[6][7]
Molecular Formula C₁₂H₁₀BrNO[1]
Average Molecular Weight 264.12 g/mol [1]
Monoisotopic Mass 262.9946 Da (for ⁷⁹Br); 264.9925 Da (for ⁸¹Br)Calculated
Structure Chemical structure of this compoundN/A

Note: The monoisotopic mass is the most relevant value for high-resolution mass spectrometry.

Principles of the Analytical Strategy

The selection of an analytical technique must be tailored to the analyte's chemistry and the goals of the analysis.

Rationale for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the ideal technique for this application. It synergistically combines the robust separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification power of mass spectrometry.[8] LC separates the target analyte from impurities and matrix components, while MS provides precise mass information for structural confirmation.[5][8]

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for polar, thermally labile small molecules like this compound.[9] It imparts charge to the analyte in solution with minimal fragmentation, predominantly forming the protonated molecular ion, [M+H]⁺.[10] This preserves the crucial molecular weight information. The presence of a basic nitrogen atom on the pyridine ring makes this compound an excellent candidate for positive-mode ESI.

The Bromine Isotopic Signature

A critical diagnostic feature for this molecule is the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) . This near 1:1 ratio produces a characteristic doublet peak for the molecular ion ([M+H]⁺ and [M+2+H]⁺) and any bromine-containing fragments, where the two peaks are separated by approximately 2 Da and have nearly equal intensity.[11][12] This signature provides an immediate and highly reliable confirmation of the presence of a single bromine atom in the detected ion.

Tandem Mass Spectrometry (MS/MS) for Structural Validation

To achieve unequivocal identification, tandem mass spectrometry (MS/MS) is employed.[2] This involves three steps:

  • Precursor Ion Selection: The mass spectrometer isolates the protonated molecular ion (e.g., m/z 264.0).

  • Collision-Induced Dissociation (CID): The isolated ions are fragmented by collision with an inert gas (e.g., argon or nitrogen).

  • Product Ion Analysis: The resulting fragment ions (product ions) are mass-analyzed, generating a fragmentation spectrum that serves as a unique structural "fingerprint" of the molecule.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the analysis.

Materials and Reagents
  • Analyte: this compound standard (≥98% purity)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additive: LC-MS grade formic acid (≥99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa[13]

Standard and Sample Preparation Protocol

Proper sample preparation is essential to prevent instrument contamination and ensure accurate results.[14][15]

  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the standard and dissolve it in 5 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 (v/v) acetonitrile:water.

  • Final Analyte Solution (100 ng/mL): Further dilute 100 µL of the working solution into 9.9 mL of 50:50 (v/v) acetonitrile:water. This concentration is a good starting point for method development.

  • Filtration: If any particulates are visible, filter the final solution through a 0.22 µm PTFE syringe filter before transferring to an autosampler vial.[13]

  • Blank Samples: Prepare a blank sample containing only 50:50 (v/v) acetonitrile:water to run before and after the analyte to check for carryover.[13]

Liquid Chromatography (LC) Method Parameters

The following parameters are optimized for the separation of this moderately polar compound.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides necessary separation efficiency.
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle sizeIndustry standard for small molecule analysis, offering good retention.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 minA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical volume to avoid column overloading.
Mass Spectrometry (MS) Method Parameters

These parameters are designed for a triple quadrupole or Q-TOF mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Optimal for protonating the basic pyridine nitrogen.
Scan Type Full Scan (MS1) and Product Ion Scan (MS/MS)For initial identification and subsequent structural confirmation.
Full Scan Range m/z 100-400Covers the molecular weight of the analyte and potential impurities.
Capillary Voltage 3.5 kVStandard voltage to ensure efficient spray and ionization.
Source Temperature 150 °CPrevents solvent condensation without causing thermal degradation.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CFacilitates desolvation of droplets in the ESI plume.
Precursor Ion (MS/MS) m/z 264.0 and m/z 266.0Selection of the two isotopic peaks of the [M+H]⁺ ion.
Collision Energy 20-40 eV (Ramp)A range of energies ensures the capture of all major fragment ions.

Data Analysis and Expected Results

Full Scan (MS1) Analysis

The full scan analysis will reveal the protonated molecular ion. The mass spectrum is expected to show a prominent doublet at m/z 264.0 and m/z 266.0 , corresponding to [C₁₂H₁₁⁷⁹BrNO]⁺ and [C₁₂H₁₁⁸¹BrNO]⁺, respectively. The near 1:1 intensity ratio of these peaks is the primary confirmation of the compound's identity.

Fragmentation Analysis (MS/MS)

The product ion scan provides the structural fingerprint. The fragmentation of aromatic compounds is highly characteristic. For this compound, key cleavages are expected at the C-Br bond, the methoxy group, and the biaryl linkage.

Table of Expected Precursor and Product Ions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityDescription
264.0 / 266.0249.0 / 251.0[M+H - CH₃]⁺Loss of a methyl radical from the methoxy group.
264.0 / 266.0185.0[M+H - Br]⁺Loss of a bromine radical (most common fragmentation).
264.0 / 266.0157.0[M+H - Br - CO]⁺Subsequent loss of carbon monoxide from the 185.0 fragment.
264.0 / 266.0155.0 / 157.0[C₆H₄Br]⁺Cleavage of the biaryl bond, forming the bromophenyl cation.

Visualized Experimental and Logical Workflows

Visual diagrams help clarify complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a 1. Weigh Standard b 2. Create Stock Solution (1 mg/mL in Methanol) a->b c 3. Dilute to Working Solution (10 µg/mL) b->c d 4. Prepare Final Solution (100 ng/mL in 50:50 ACN:H₂O) c->d e 5. Filter and Transfer to Vial d->e f 6. Inject Sample into LC System e->f g 7. Chromatographic Separation (C18 Column) f->g h 8. ESI Ionization (+ve Mode) g->h i 9. Full Scan (MS1) Identify [M+H]⁺ at m/z 264/266 h->i j 10. Precursor Ion Isolation i->j k 11. Collision-Induced Dissociation (CID) j->k l 12. Product Ion Scan (MS2) k->l m 13. Confirm Bromine Isotope Pattern l->m o 15. Confirm Structure m->o n 14. Analyze Fragmentation Spectrum n->o

Caption: Overall experimental workflow from sample preparation to data analysis.

G parent Precursor Ion [M+H]⁺ m/z 264.0 / 266.0 frag1 [M+H - CH₃]⁺ m/z 249.0 / 251.0 parent->frag1 - CH₃ frag2 [M+H - Br]⁺ m/z 185.0 parent->frag2 - Br• frag3 [C₆H₄Br]⁺ m/z 155.0 / 157.0 parent->frag3 Biaryl Cleavage frag4 [M+H - Br - CO]⁺ m/z 157.0 frag2->frag4 - CO

Caption: Proposed MS/MS fragmentation pathway for this compound.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded protocol for the mass spectrometric analysis of this compound. The LC-MS/MS method described herein is highly selective and sensitive, capable of providing unambiguous identification through the combined use of accurate mass measurement, the characteristic bromine isotopic pattern, and specific MS/MS fragmentation. This workflow is suitable for implementation in quality control, process monitoring, and metabolite identification studies within a pharmaceutical research and development setting.

References

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace.
  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Analyst (RSC Publishing).
  • Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). (n.d.). American Pharmaceutical Review.
  • LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net. Available at: [Link]

  • Liquid chromatography–mass spectrometry. (n.d.). Wikipedia. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. (2019). Biocompare.com. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Available at: [Link]

  • Sample preparation in mass spectrometry. (n.d.). Wikipedia. Available at: [Link]

  • CAS 168823-65-2 | this compound. (n.d.). Alchem.Pharmtech. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • 2-Bromo-4-methoxypyridine. (n.d.). PubChem. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). NIST. Available at: [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Available at: [Link]

  • Ionization Techniques. (2023). Chemistry LibreTexts. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Available at: [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. (2018). ResearchGate. Available at: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025. (n.d.). BAC Reports. Available at: [Link]

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Application Notes and Protocols for 2-(3-Bromo-4-methoxyphenyl)pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-(3-Bromo-4-methoxyphenyl)pyridine in Advanced Electronic Materials

Pyridine-based molecular architectures are foundational to the advancement of organic electronics. Their inherent electron-deficient nature, coupled with the ability to form stable, high-performance materials, makes them indispensable in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] Within this class of materials, this compound emerges as a particularly strategic building block. This molecule is not merely a passive component; its unique trifecta of a pyridine ring, a methoxy-substituted phenyl group, and a reactive bromine handle provides a versatile platform for the synthesis of sophisticated organic semiconductors.

The electron-withdrawing pyridine core facilitates electron transport, making its derivatives suitable for electron transport layers (ETLs) in OLEDs.[1] Conversely, the methoxy-substituted phenyl moiety, an electron-donating group, can be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for optimizing charge injection and transport in devices.[2] Perhaps most significantly, the bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This enables the facile construction of larger, more complex conjugated systems with tailored photophysical and electrochemical properties.

These application notes provide a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of this compound in the fabrication of organic electronic devices. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthesis and Characterization

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3] This protocol details the synthesis of this compound from commercially available 2-bromopyridine and 3-bromo-4-methoxyphenylboronic acid.

Materials:

  • 2-Bromopyridine

  • 3-Bromo-4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). Add degassed toluene and stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst in situ. The causality here is the necessity of a Pd(0) catalyst for the oxidative addition step of the catalytic cycle. The phosphine ligand stabilizes the palladium complex and facilitates the reaction.

  • Reaction Setup: To the flask containing the catalyst, add 3-bromo-4-methoxyphenylboronic acid (1.0 equivalent), 2-bromopyridine (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). The presence of water and a base (K₂CO₃) is crucial for the activation of the boronic acid, facilitating the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis. This step is critical to remove any residual catalyst and byproducts, which can significantly impact the performance of organic electronic devices.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Prep 1. Pd(OAc)₂ + PPh₃ in Toluene (Inert Atmosphere) Reaction_Setup 2. Add Boronic Acid, 2-Bromopyridine, K₂CO₃ Catalyst_Prep->Reaction_Setup Active Catalyst Solvent_Add 3. Add Toluene/Ethanol/Water Reaction_Setup->Solvent_Add Reflux 4. Heat to Reflux (90-100 °C) Solvent_Add->Reflux Workup 5. Extraction with Ethyl Acetate Reflux->Workup Reaction Complete Purification 6. Column Chromatography Workup->Purification Synthetic_Strategy Start This compound Coupling Suzuki or Stille Coupling Start->Coupling HTM_unit Hole-Transporting Moiety (e.g., Triphenylamine) Coupling->HTM_unit ETM_unit Electron-Transporting Moiety (e.g., Triazine) Coupling->ETM_unit Emitter_unit Emissive Core (e.g., Pyrene) Coupling->Emitter_unit HTM Hole-Transporting Material HTM_unit->HTM ETM Electron-Transporting Material ETM_unit->ETM Emitter Emissive Material Emitter_unit->Emitter OLED_Architecture cluster_materials Example Materials OLED Anode (ITO) Hole Injection Layer (HIL) Hole Transport Layer (HTL) Emissive Layer (EML) Electron Transport Layer (ETL) Electron Injection Layer (EIL) Cathode (Al) ITO ITO NPB NPB Test_Compound This compound Alq3 Alq₃ LiF LiF Al Al

Sources

Application Notes and Protocols for Mechanistic Studies of 2-(3-Bromo-4-methoxyphenyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the reaction mechanisms of 2-(3-Bromo-4-methoxyphenyl)pyridine. This key intermediate is a versatile building block in the synthesis of pharmaceuticals and functional materials, primarily through palladium-catalyzed cross-coupling reactions.[1][2] This document delves into the mechanistic intricacies of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering detailed experimental protocols, data interpretation guidelines, and a discussion of the underlying principles that govern these transformations. By understanding the causality behind experimental choices, researchers can optimize reaction conditions, improve yields, and accelerate the development of novel molecular entities.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring linked to a substituted phenyl group, is a common motif in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy.[1][3] The bromine atom on the phenyl ring serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions.[2] The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the molecule. A thorough understanding of the reaction mechanisms involving this compound is paramount for the rational design and efficient synthesis of new chemical entities.[3]

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.[4][5][6] These reactions are lauded for their mild conditions, broad substrate scope, and functional group tolerance, making them indispensable tools in pharmaceutical development.[4][5] This guide will focus on the mechanistic aspects of these two pivotal reactions as they apply to this compound.

Mechanistic Insights into Key Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a series of well-defined elementary steps that form a catalytic cycle. A deep understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an organohalide with an organoboron compound.[7][8] In the context of our topic, this involves the reaction of this compound with a suitable boronic acid or ester.

Causality of Experimental Choices:

  • Palladium Catalyst: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the supporting ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst decomposition. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[6]

  • Base: A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, with stronger bases often accelerating the reaction.[9][10]

  • Solvent: The solvent system (e.g., toluene/water, dioxane/water, DMF) must be capable of dissolving the various components of the reaction and can influence the rate of the different steps in the catalytic cycle.[10][11] The presence of water can often be beneficial.[11]

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[7][12][13]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X (2-(3-Bromo-4-methoxy- phenyl)pyridine) Transmetalation_Complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation_Complex Ar'-B(OR)₂ Base Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetalation_Complex->Product caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X (2-(3-Bromo-4-methoxy- phenyl)pyridine) Amide_Complex Palladium Amido Complex (Ar-Pd(II)-NR'R'')L_n OxAdd->Amide_Complex HNR'R'' Base Amide_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Arylamine Product) Amide_Complex->Product caption Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols for Mechanistic Studies

To rigorously investigate the reaction mechanisms, well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for conducting kinetic analysis of the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol for Kinetic Analysis of the Suzuki-Miyaura Reaction

Kinetic studies are invaluable for determining the rate-determining step and understanding the influence of various reaction parameters. [9][12]High-Performance Liquid Chromatography (HPLC) is a common technique for monitoring the progress of these reactions. [12] Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal standard (e.g., biphenyl)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

Suzuki_Workflow cluster_workflow Kinetic Analysis Workflow Setup Reaction Setup (Inert Atmosphere) Initiation Catalyst Addition (Time Zero) Setup->Initiation Sampling Aliquots at Time Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis HPLC Analysis Quenching->Analysis Data Data Plotting & Rate Determination Analysis->Data caption General workflow for kinetic analysis of Suzuki-Miyaura reactions.

Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.

Detailed Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the internal standard. [12]2. Solvent Addition: Add the degassed solvent mixture via syringe. [10]3. Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0). [12]4. Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. [12]5. Quenching: Immediately quench the aliquot with a suitable solvent (e.g., cold diethyl ether) and filter through a small plug of silica gel to remove the catalyst.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard. [12]7. Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. [12]

Protocol for In-Situ Spectroscopic Monitoring

For a more detailed mechanistic picture, in-situ spectroscopic techniques like NMR or IR can be employed to observe the formation and consumption of intermediates in real-time.

Example using ³¹P NMR for Ligand Studies:

  • Prepare the reaction mixture as described above, but in an NMR tube fitted with a sealable cap.

  • Use a deuterated solvent for the reaction.

  • Acquire ³¹P NMR spectra at regular intervals to monitor the coordination of the phosphine ligand to the palladium center and the formation of different catalytic species.

Data Presentation and Interpretation

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-arylpyridines, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system. [10]
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst. [10]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields. [10]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates. [10]
Interpreting Kinetic Data

The shape of the concentration vs. time plot can provide initial insights into the reaction order. By systematically varying the concentration of each reactant (aryl halide, boronic acid, base, catalyst) and observing the effect on the initial rate, the rate law for the reaction can be determined. This information helps to identify the species involved in the rate-determining step of the catalytic cycle.

Conclusion

A thorough understanding of the reaction mechanisms of this compound is essential for its effective utilization in the synthesis of complex molecules. By applying the principles and protocols outlined in these application notes, researchers can systematically investigate the intricacies of Suzuki-Miyaura and Buchwald-Hartwig reactions. This knowledge empowers the rational optimization of reaction conditions, leading to more efficient and robust synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
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  • Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. ResearchGate.
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  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. ACS Publications.
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  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne.
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  • Buchwald–Hartwig amination. Wikipedia.
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  • A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
  • 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. Unknown Source.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
  • This compound. Alchem.Pharmtech.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. NIH.
  • 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025. Unknown Source.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Synthesis of 2‐pyridine‐containing biaryls: scope of this Review.. ResearchGate.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central.
  • Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. ResearchGate.

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Purifying 2-(3-Bromo-4-methoxyphenyl)pyridine: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, biological activity, and ultimately, patient safety. 2-(3-Bromo-4-methoxyphenyl)pyridine is a key heterocyclic building block utilized in the synthesis of a multitude of pharmacologically active agents, including novel kinase inhibitors for cancer therapy.[1][2] Its utility in pivotal carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, makes its purity paramount to the success of subsequent synthetic steps.[1]

This application note provides a detailed, step-by-step guide for the purification of this compound. We will explore the most effective purification strategies tailored to the likely impurity profiles resulting from common synthetic routes. The causality behind experimental choices will be explained, ensuring a deep understanding of the purification principles at play.

Understanding the Synthetic Landscape and Potential Impurities

The choice of purification strategy is intrinsically linked to the synthetic route employed to produce the target compound. Two prevalent methods for the synthesis of 2-arylpyridines are the Suzuki-Miyaura cross-coupling reaction and direct electrophilic bromination. Each route presents a unique impurity profile that must be addressed.

Scenario 1: Synthesis via Suzuki-Miyaura Cross-Coupling

A common method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine derivative with a corresponding boronic acid or ester.[3][4]

Typical Reaction:

  • Starting Materials: 2-Bromopyridine and (3-Bromo-4-methoxyphenyl)boronic acid (or its pinacol ester).

  • Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is typically used.[3]

  • Base: A base like potassium carbonate is required.[3]

  • Solvent: A mixture of an organic solvent and water, for instance, 1,4-dioxane/H₂O, is common.[4]

Anticipated Impurities:

  • Unreacted Starting Materials: Residual 2-bromopyridine and (3-bromo-4-methoxyphenyl)boronic acid.

  • Homo-coupled Byproducts: Biphenyl derivatives formed from the coupling of two boronic acid molecules (e.g., 3,3'-dibromo-4,4'-dimethoxybiphenyl).[5]

  • Protodeboronation Product: 2-Bromo-1-methoxy-benzene, formed by the cleavage of the carbon-boron bond in the boronic acid.[6]

  • Residual Palladium Catalyst: Traces of the palladium catalyst may remain in the crude product.

Scenario 2: Synthesis via Electrophilic Bromination

Alternatively, the target molecule can be synthesized by the direct bromination of 2-(4-methoxyphenyl)pyridine.

Typical Reaction:

  • Starting Material: 2-(4-Methoxyphenyl)pyridine.

  • Brominating Agent: A source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or liquid bromine.[7]

  • Solvent: A suitable organic solvent, which can range from polar to non-polar depending on the specific conditions.[8]

Anticipated Impurities:

  • Unreacted Starting Material: Residual 2-(4-methoxyphenyl)pyridine.

  • Regioisomers: Bromination at other positions on the phenyl or pyridine ring.

  • Di-brominated Products: The addition of two bromine atoms to the starting material.[7]

Primary Purification Strategy: Flash Column Chromatography

Flash column chromatography is a highly effective and widely used technique for the purification of moderately polar organic compounds and is particularly well-suited for separating the complex mixtures often resulting from the synthesis of this compound.[8][9]

The principle of this technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus move down the column more slowly, while less polar compounds will be carried along more readily with the eluent.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: A mixture of hexanes and ethyl acetate

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Step-by-Step Procedure:

  • TLC Analysis to Determine Optimal Eluent:

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[11]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate).

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[12]

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.[12]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or a pump to achieve a steady flow rate.

    • Begin collecting fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Column Chromatography Purification.

Alternative Purification Method: Recrystallization

For crude products that are already of relatively high purity (>90%) and are solid at room temperature, recrystallization can be an excellent and efficient method for achieving high purity.[8] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals of the pure substance, while the impurities remain dissolved in the mother liquor.

Experimental Protocol: Recrystallization

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for pyridine derivatives.[2][13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[8]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Solvent_Select Select Suitable Solvent Dissolve Dissolve Crude Solid in Hot Solvent Solvent_Select->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Workflow for Purification by Recrystallization.

Purity Assessment and Characterization

Following purification, it is essential to assess the purity of the this compound and confirm its identity. A multi-technique approach is recommended for a comprehensive evaluation.

Analytical TechniquePurposeExpected Outcome for Pure Product
¹H NMR Spectroscopy Structural confirmation and identification of proton environments.The spectrum should show the characteristic aromatic proton signals for the substituted pyridine and phenyl rings, as well as the methoxy group singlet. The integration of these signals should correspond to the expected proton count.
¹³C NMR Spectroscopy Confirmation of the carbon skeleton.The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS) Determination of the molecular weight.The mass spectrum should show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) that corresponds to the molecular weight of the compound (C₁₂H₁₀BrNO, MW: 264.12 g/mol ).[2]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.A single major peak should be observed, with purity typically exceeding 98%.
Melting Point Physical property characterization and purity indicator.A sharp melting point range is indicative of high purity. For a related compound, 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, a sharp melting point was reported.[13]

Safety and Handling

As with all laboratory procedures, adherence to strict safety protocols is imperative when handling this compound and the solvents used in its purification.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14] Do not ingest the compound.[6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6]

Conclusion

The successful purification of this compound is a critical step in the synthesis of numerous pharmaceutical targets. By understanding the potential impurities arising from the chosen synthetic route and applying the appropriate purification technique, researchers can ensure the high quality of this important intermediate. Flash column chromatography offers a robust and versatile method for purifying crude mixtures, while recrystallization provides an efficient alternative for solids of relatively high initial purity. Rigorous analytical characterization is the final, indispensable step to confirm the purity and identity of the final product, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Jasinski, J. P., et al. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.
  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16356–16357.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • University of Rochester. (2026). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Li, W., et al. (2013). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 15(15), 3812–3815.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 21). Running a flash column. Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Google Patents. (n.d.). Bromination of pyridine derivatives.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering practical, field-proven insights and troubleshooting advice. The 2-arylpyridine scaffold is a critical structural motif in numerous pharmaceutical agents, and mastering its synthesis is essential for advancing drug discovery programs.[1][2] This document provides in-depth technical guidance, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Introduction to the Synthesis

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine electrophile (typically a 2-halopyridine) and an organoboron reagent. While conceptually straightforward, the practical execution of this reaction can be challenging, often plagued by issues of low yield and byproduct formation. The electron-deficient nature of the pyridine ring and its potential to coordinate with and inhibit the palladium catalyst are key hurdles to overcome.[4]

This guide will provide a structured approach to troubleshooting and optimizing the synthesis of this compound, empowering you to achieve higher yields and purity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Consistently Low Yield or No Reaction

Q: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling between 2-chloropyridine and (3-bromo-4-methoxyphenyl)boronic acid, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I resolve this?

A: This is a common issue, often stemming from the lower reactivity of 2-chloropyridines compared to their bromo or iodo counterparts and potential catalyst inhibition.[1][4] Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Oxidative Addition

The first step in the catalytic cycle, oxidative addition of the 2-chloropyridine to the Pd(0) complex, is often the rate-limiting step. The C-Cl bond is stronger and less reactive than C-Br or C-I bonds.[1][4]

Solutions:

  • Switch to a More Reactive Electrophile: If feasible, using 2-bromopyridine will significantly enhance the rate of oxidative addition and generally lead to higher yields under standard conditions.[1]

  • Optimize the Catalyst System: For 2-chloropyridines, a more active catalyst system is required.[1][5]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are highly effective for activating C-Cl bonds. Consider using Buchwald biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of challenging substrates.[4]

    • Palladium Precursor: While Pd(PPh₃)₄ can be effective, precursors like Pd(OAc)₂ or Pd₂(dba)₃, when combined with a suitable ligand, often form more active catalysts in situ.[4][6]

Potential Cause 2: Catalyst Inhibition or Decomposition

The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[4]

Solutions:

  • Ligand Selection: Sterically hindered ligands, such as the Buchwald-type ligands mentioned above, can shield the palladium center and disfavor pyridine coordination.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition (formation of palladium black).[7] The optimal temperature should be determined empirically, typically in the range of 80-120 °C.[4]

Potential Cause 3: Poor Transmetalation

The transfer of the aryl group from the boronic acid to the palladium complex (transmetalation) is another critical step that can be inefficient.

Solutions:

  • Base Selection: The base plays a crucial role in activating the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for challenging couplings.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often beneficial.[8][9] Water can aid in the dissolution of the base and facilitate the transmetalation step.[8]

  • Boron Reagent: If using a boronic acid, consider converting it to a more reactive potassium trifluoroborate salt or using a boronic acid pinacol ester (boronate ester).[1][10]

Decision Workflow for Low Yield

Below is a logical workflow to troubleshoot low yields in the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield of this compound check_electrophile Is 2-chloropyridine the electrophile? start->check_electrophile switch_to_bromo Switch to 2-bromopyridine if possible check_electrophile->switch_to_bromo Yes optimize_catalyst Optimize Catalyst System for 2-chloropyridine check_electrophile->optimize_catalyst No/If switching is not an option use_buchwald_ligands Use bulky, electron-rich ligands (e.g., SPhos, XPhos) optimize_catalyst->use_buchwald_ligands check_base_solvent Review Base and Solvent System use_buchwald_ligands->check_base_solvent use_stronger_base Try a different base (e.g., K3PO4, Cs2CO3) check_base_solvent->use_stronger_base add_water Use an aqueous solvent mixture (e.g., Dioxane/H2O) use_stronger_base->add_water check_boron_reagent Consider the Boron Reagent add_water->check_boron_reagent use_trifluoroborate Convert boronic acid to potassium trifluoroborate salt check_boron_reagent->use_trifluoroborate final_check Monitor for Catalyst Decomposition (Pd Black) use_trifluoroborate->final_check adjust_temp Lower reaction temperature final_check->adjust_temp

Caption: A decision tree for troubleshooting low yields.

Problem 2: Presence of Significant Byproducts

Q: My reaction is producing the desired product, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?

A: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture. The most common byproducts are from protodeboronation, dehalogenation, and homocoupling.[7][9][11]

Byproduct 1: 4-Bromo-3-methoxybenzene (from Protodeboronation)

This byproduct results from the cleavage of the C-B bond of the boronic acid by a proton source.[7][11]

  • Cause: The presence of excess water or acidic impurities, especially at elevated temperatures, can promote protodeboronation. Boronic acids with electron-withdrawing groups are more susceptible.[11]

  • Solutions:

    • Control Water Content: While some water can be beneficial, excess water should be avoided. Use a carefully controlled amount, for example, a 4:1 or 5:1 mixture of organic solvent to water.

    • High-Quality Reagents: Ensure that the boronic acid and other reagents are of high purity and free from acidic residues.

    • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and stop the reaction upon completion.

Byproduct 2: 2-(4-Methoxyphenyl)pyridine (from Dehalogenation)

This byproduct arises from the reduction of the intermediate aryl-palladium-halide complex, replacing the bromine on the starting material with a hydrogen atom.[9][12]

  • Cause: The source of the hydride can be solvents (like alcohols), the base, or other components in the reaction mixture.[9]

  • Solutions:

    • Anhydrous Conditions (if applicable): While counterintuitive to the advice for improving transmetalation, if dehalogenation is a major issue, running the reaction under strictly anhydrous conditions with a non-protic solvent might be necessary.[12]

    • Ligand Choice: Select ligands that promote reductive elimination (the desired product-forming step) over competing pathways like beta-hydride elimination or other reduction pathways.[12]

Byproduct 3: Homocoupling Products (Biphenyl and Bipyridine derivatives)

These byproducts result from the coupling of two molecules of the boronic acid or two molecules of the halopyridine.[7]

  • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Homocoupling of the halopyridine can occur at high temperatures or with certain catalyst systems.

  • Solutions:

    • Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. This is critical to prevent oxygen-mediated homocoupling of the boronic acid.

    • Control Temperature: Avoid excessive temperatures which can promote the homocoupling of the 2-halopyridine.

    • Catalyst Loading: Use the lowest effective catalyst loading, as higher concentrations of palladium can sometimes favor side reactions.

Frequently Asked Questions (FAQs)

Q1: Which is a better starting material: 2-chloropyridine or 2-bromopyridine?

A1: From a reactivity standpoint, 2-bromopyridine is superior. The C-Br bond is weaker than the C-Cl bond, facilitating the crucial oxidative addition step. This generally leads to higher yields under milder conditions. However, 2-chloropyridines are often more cost-effective.[1] If cost is a primary concern and you have access to more sophisticated catalyst systems (e.g., those with Buchwald-type ligands), 2-chloropyridine is a viable option.[4] For initial explorations or to maximize the chances of success, 2-bromopyridine is the recommended choice.

Q2: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?

A2: The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction yield.

  • Common Bases: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine (TEA).

  • Selection Criteria:

    • For robust and general applications, K₃PO₄ is often an excellent choice, particularly for challenging couplings involving heteroaryl halides.

    • K₂CO₃ is a milder and commonly used base that is effective in many cases.

    • Cs₂CO₃ is a stronger base that can be effective when others fail, but it is more expensive.

Q3: Why is water often added to the reaction mixture?

A3: The addition of water to the solvent system (e.g., dioxane/water, toluene/water) can have several beneficial effects:

  • Solubility: It helps to dissolve the inorganic base, ensuring a homogenous reaction mixture.

  • Transmetalation Rate: Water can accelerate the transmetalation step.[8]

  • Boronic Acid Stability: It can help to prevent the dehydration of boronic acids to their corresponding boroxines, which are often less reactive.

However, as mentioned in the troubleshooting section, the amount of water should be carefully controlled to minimize side reactions like protodeboronation.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.

  • TLC: This is a quick and easy way to get a qualitative assessment of the reaction's progress. You can visualize the consumption of the starting materials and the formation of the product. A co-spot of the starting material mixture and the reaction mixture on the same TLC plate is highly recommended for accurate comparison.

  • LC-MS: This provides more detailed and quantitative information. It allows you to confirm the mass of the desired product and identify potential byproducts, which can be invaluable for troubleshooting.

Monitoring the reaction is crucial to avoid prolonged heating, which can lead to byproduct formation and decomposition of the product or catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 2-Bromopyridine

This protocol is a good starting point for the synthesis of this compound.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (3-Bromo-4-methoxyphenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, (3-bromo-4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of (3-Bromo-4-methoxyphenyl)boronic acid

If not commercially available, the required boronic acid can be synthesized from 2-bromo-1-methoxy-4-nitrobenzene via a standard lithiation-borylation sequence. A more direct route starts from 4-bromo-2-methoxyaniline. For the purpose of this guide, a general procedure starting from 1,2-dibromo-4-methoxybenzene is analogous to similar syntheses. A more direct synthesis from 3-bromo-4-methoxybromobenzene is not readily found, but a general procedure for arylboronic acids is as follows, adapted from the synthesis of similar compounds.[13]

Materials:

  • 1-Bromo-3-methoxybenzene (as a proxy starting material for a general method)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the starting aryl bromide in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at -78 °C.

  • Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude boronic acid can be purified by recrystallization or by performing a careful acid-base extraction.

Data Summary

The choice of catalyst and ligand is paramount for a successful coupling, especially with less reactive chlorides. The following table provides a comparison of common catalytic systems.

Catalyst SystemElectrophile SuitabilityKey AdvantagesConsiderations
Pd(PPh₃)₄ Aryl Bromides/IodidesCommercially available, easy to handle.Less effective for aryl chlorides; can require higher temperatures.
Pd(dppf)Cl₂ Aryl Bromides/ChloridesGood performance for a range of substrates, including some heteroaryls.[8]Can be less active than Buchwald systems for very challenging substrates.
Pd(OAc)₂ + SPhos/XPhos Aryl Chlorides/BromidesHighly active for unreactive electrophiles; often allows for lower catalyst loading and milder temperatures.[4]Ligands are more expensive; requires in situ catalyst formation.
Nickel-based Catalysts Aryl ChloridesMore economical than palladium.[4]Can be more sensitive to air and moisture; may require different reaction conditions.

Catalytic Cycle Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. Understanding these steps is key to rational troubleshooting.

Suzuki_Cycle cluster_labels Pd0 L₂Pd(0) (Active Catalyst) PdII_complex L₂Pd(II)(R¹)(X) Pd0->PdII_complex R¹-X Pd0->PdII_complex OxAdd Oxidative Addition (R¹-X) PdII_diaryl L₂Pd(II)(R¹)(R²) PdII_complex->PdII_diaryl R²-B(OR)₂ + Base PdII_complex->PdII_diaryl Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_diaryl->Pd0 R¹-R² PdII_diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² (Product) OxAdd_label Oxidative Addition Transmetal_label Transmetalation RedElim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Available at: [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Fagnou, K. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Journal of Organic Chemistry. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 2-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, its purity is paramount for the success of subsequent reactions and the integrity of final compounds[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established purification principles and field experience.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of this compound, particularly after a Suzuki-Miyaura cross-coupling reaction, a common synthetic route[1][2].

Question 1: My column chromatography separation is poor. The product is streaking or co-eluting with impurities. What’s happening?

Answer: This is a common issue when purifying pyridine-containing compounds on silica gel. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic surface of standard silica gel, causing streaking and poor separation.

Causality & Solution:

  • Acid-Base Interaction: The lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This can result in irreversible binding or slow, uneven elution.

  • Deactivation of Silica Gel: To mitigate this, you can deactivate the silica gel. Before running your column, flush it with your eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v)[3]. This base will occupy the most acidic sites on the silica, allowing your pyridine derivative to elute more cleanly and symmetrically.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase altogether. Neutral alumina is an excellent alternative for purifying basic compounds and can prevent decomposition that sometimes occurs on acidic silica[3].

  • Solvent System (Eluent) Optimization: Poor separation may also stem from a suboptimal eluent. The goal is to find a solvent system that gives your product an Rf value between 0.3 and 0.7 on a TLC plate, with maximal separation from impurities[4]. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this polarity[3][5].

Workflow: Choosing the Right Purification Path

Below is a decision tree to help guide your purification strategy based on initial analytical results.

Purification_Workflow start Analyze Crude Product (TLC, LC-MS, 1H NMR) profile1 Impurities: Different Polarity (ΔRf > 0.2 on TLC) start->profile1 Check Polarity profile2 Impurities: Similar Polarity (ΔRf < 0.2, Co-elution) start->profile2 Check Polarity profile3 Product is Solid (>90% Purity w/ Minor Impurities) start->profile3 Check Physical State & Purity profile4 Product Degradation (Streaking on TLC/Silica) start->profile4 Check Stability method1 Flash Column Chromatography (Standard Silica Gel) profile1->method1 method3 Preparative HPLC/SFC profile2->method3 For high-value material method2 Recrystallization profile3->method2 method4 Flash Column Chromatography (Deactivated Silica or Alumina) profile4->method4

Caption: A decision tree for selecting a purification strategy.

Question 2: I’ve isolated my product, but the NMR shows a persistent impurity. GC-MS suggests it has the same mass. What is it and how do I remove it?

Answer: An impurity with the same mass as your product is likely an isomer. In syntheses involving substituted phenylpyridines, positional isomers can be a significant challenge. For example, if your synthesis involves a coupling reaction, minor amounts of isomeric starting materials can lead to isomeric products that are difficult to separate.

Identification and Removal:

  • Identification: High-resolution ¹H NMR is your best tool for identification. The substitution pattern on both the pyridine and phenyl rings creates a unique fingerprint of proton chemical shifts and coupling constants. An isomer will have a distinctly different, albeit potentially similar, splitting pattern in the aromatic region[6].

  • Purification Strategy:

    • High-Efficiency Chromatography: Standard flash chromatography may not be sufficient. Using a longer column, a shallower solvent gradient, or a higher-performance silica gel (smaller particle size) can improve resolution[3].

    • Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for removing small amounts of isomeric impurities. The different crystal lattice energies of the two isomers can lead to the preferential crystallization of the desired product, leaving the impurity in the mother liquor[6]. A detailed protocol is provided below.

    • Preparative HPLC/SFC: For very challenging separations or when high purity is critical, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

A1: The impurity profile depends on the specific reaction conditions, but several common byproducts can be anticipated. The Suzuki-Miyaura reaction involves coupling an organoboron compound with an organohalide, catalyzed by a palladium complex[7][8].

Impurity TypeLikely OriginRecommended Analytical Method
Unreacted Starting Materials Incomplete reaction.LC-MS, ¹H NMR
Homocoupled Boronic Acid Reaction of the boronic acid with itself.LC-MS, ¹H NMR
Debrominated Product Reductive cleavage of the C-Br bond.GC-MS, LC-MS
Phenylated Impurities If using PPh₃-based ligands, transfer of a phenyl group from the ligand to the palladium catalyst can occur[9].LC-MS
Catalyst Residues Palladium catalyst and ligands used in the reaction.ICP-MS (for Palladium)

Q2: What is the best practice for an initial workup after the reaction is complete?

A2: A proper aqueous workup is a critical first step to remove inorganic salts (like the base used in the coupling), water-soluble starting materials, and other polar impurities before proceeding to chromatography or recrystallization[10].

A general procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent like ethyl acetate or dichloromethane.

  • Transferring the mixture to a separatory funnel.

  • Washing sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove residual water from the organic layer[10].

  • Drying the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering and concentrating the solution under reduced pressure to yield the crude product.

Q3: My product appears to be degrading over time. What are the recommended storage conditions?

A3: Halogenated pyridine derivatives can be susceptible to degradation. While specific stability data for this compound is not extensively published, general best practices for related compounds should be followed to ensure its integrity[11].

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended[1][11].

  • Atmosphere: Keep the container tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.

  • Light: Protect from light to prevent potential photodegradation, which can cleave carbon-halogen bonds[11].

  • Purity: Ensure the compound is highly pure before long-term storage, as residual acidic or basic impurities can catalyze degradation.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Base Deactivation)

This protocol describes a general procedure for purifying this compound using flash column chromatography on silica gel deactivated with triethylamine.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., gradient of ethyl acetate in hexanes, determined by TLC)

  • Triethylamine (Et₃N)

  • Sand, cotton, chromatography column, and collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will show the product with an Rf of ~0.3-0.4 and provide good separation from impurities.

  • Prepare the Eluent: Prepare your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) and add 0.5% (v/v) triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the starting eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top[6].

  • Pre-treat the Column: Run 2-3 column volumes of the base-containing eluent through the packed silica gel to ensure deactivation.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute and Collect: Begin elution with the starting eluent, applying gentle pressure. Gradually increase the polarity of the eluent as needed. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This method is ideal for purifying a solid product that is already at >90% purity to remove minor impurities, including isomers.

Materials:

  • Crude solid product

  • A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes)

  • Erlenmeyer flasks, hot plate, Buchner funnel, and filter paper

Procedure:

  • Solvent Selection: The key is to find a solvent that dissolves the compound well when hot but poorly when cold. This is often determined empirically on a small scale.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve dissolution at the solvent's boiling point[6].

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield[6].

  • Isolate and Dry: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Allow the crystals to dry completely.

References

  • (IUCr). (2017, November 7). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCr. [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • National Center for Biotechnology Information. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • Wikipedia. Pyridine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (1999). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]

  • Google Patents. (2014). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Google Patents. (2015). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Supporting Information. Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl. [Link]

  • Columbia University. Column chromatography. Columbia University. [Link]

  • Alchem.Pharmtech. CAS 168823-65-2 | this compound. Alchem.Pharmtech. [Link]

  • IUCr Journals. (2023). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCr Journals. [Link]

  • ResearchGate. (2025, April). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • BAC Reports. (2025). 2-(3-Bromo-4-methoxyphenyl)-pyridine (CAS 168823-65-2) Market Research Report 2025. BAC Reports. [Link]

Sources

Technical Support Center: Purification of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-bromo-4-methoxyphenyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps, particularly in the development of kinase inhibitors and other pharmaceuticals.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed, which is often a Suzuki-Miyaura cross-coupling reaction. Common impurities may include:

  • Unreacted Starting Materials: Such as the parent boronic acid/ester and the corresponding pyridine halide.

  • Homocoupled Byproducts: Resulting from the coupling of two molecules of the boronic acid or two molecules of the pyridine halide.

  • Catalyst Residues: Residual palladium from the cross-coupling catalyst.

  • Isomeric Byproducts: If the starting materials are not regiochemically pure, you may form isomers that can be difficult to separate.[3]

  • Solvent and Reagents: Residual solvents and inorganic salts from the reaction workup.[4]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the desired product and identifying any structurally similar organic impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): As the gold standard for purity analysis, reversed-phase HPLC offers high resolution and quantitative accuracy, making it ideal for separating the main component from closely related impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile impurities and byproducts. The mass data helps distinguish between isomers (same mass) and other byproducts like di-brominated species (higher mass).[3][5]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method for qualitatively monitoring reaction progress and analyzing fractions during column chromatography.[6]

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly used purification techniques are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities, making it highly effective for removing starting materials, byproducts, and isomers.[4][5]

  • Recrystallization: If your product is a solid with a purity of >90-95%, recrystallization is an excellent and highly efficient method for achieving very high purity (>99%) by removing small amounts of impurities.[5][8]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process, providing potential causes and actionable solutions grounded in chemical principles.

Problem EncounteredPotential Cause(s)Recommended Solution(s) & Scientific Rationale
Poor Separation During Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution or no elution of the product.Develop a new eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[9] A common starting point is a gradient of ethyl acetate in hexanes.[10] If impurities are very close, try a different solvent system (e.g., dichloromethane/hexanes) to alter the selectivity.
2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.Reduce the sample load. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio is necessary.
3. Peak Tailing: The basic nitrogen on the pyridine ring interacts strongly with acidic silanol groups on the silica surface, causing peaks to tail and overlap.[9]Add a competing base to the eluent. Incorporating 0.1-1% triethylamine in your mobile phase will neutralize the acidic sites on the silica, significantly reducing tailing and improving peak shape.[9] Alternatively, use a less acidic stationary phase like neutral alumina.[10]
Product Fails to Crystallize During Recrystallization 1. Unsuitable Solvent: The compound is either too soluble or not soluble enough in the chosen solvent, even at elevated temperatures.Perform a systematic solvent screen. A good recrystallization solvent should dissolve the compound when hot but not when cold. If a single solvent isn't effective, try a binary solvent system (e.g., ethanol/water, chloroform/cyclohexane), where the compound is soluble in one solvent and insoluble in the other.[5][11]
2. Presence of Oily Impurities: Even small amounts of viscous, oily impurities can inhibit crystal lattice formation.Pre-purify with a silica plug or column chromatography. If significant oily impurities are present, a quick filtration through a small plug of silica gel or a full chromatographic step may be required before attempting recrystallization.[5]
3. Solution is Supersaturated or Cooled Too Quickly: Rapid cooling can lead to oiling out rather than crystallization.Induce crystallization. Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[5] Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Product Appears to Decompose on Silica Gel 1. Acidity of Silica Gel: Some pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[9]Use deactivated silica or an alternative stationary phase. You can deactivate silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.5-1%).[10] Alternatively, using neutral alumina as the stationary phase can prevent acid-catalyzed decomposition.[9]
Aqueous Workup Leads to Low Yield 1. Protonation of Pyridine Nitrogen: If the aqueous layer is acidic, the basic pyridine nitrogen can become protonated, making the compound water-soluble and causing it to be lost from the organic layer.Ensure the aqueous phase is neutral or slightly basic. During extraction, adjust the pH of the aqueous layer to 7-8 with a mild base like sodium bicarbonate to ensure the pyridine remains in its free base form and partitions into the organic solvent.[4][12]
2. Insufficient Extraction: The product may have some solubility in the aqueous phase, requiring multiple extractions for complete removal.Perform multiple extractions. Extract the aqueous layer at least three times with your chosen organic solvent (e.g., ethyl acetate, dichloromethane) to ensure maximum recovery of the product.[4]

Data Summary & Method Selection

Choosing the correct purification strategy is critical for optimizing both purity and yield. The following table provides a general comparison of expected outcomes.

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldBest For...
Flash Column Chromatography 70-90%>98%60-85%Complex mixtures with multiple components or closely related isomers.
Recrystallization 90-95%>99%70-90%Removing small amounts of impurities from a solid product ("polishing").
Note: Data is generalized based on typical outcomes for bromo-pyridine derivatives.[5] Actual results will vary based on the specific impurity profile and experimental execution.
Visualization of Purification Strategy

The following diagrams illustrate a typical workflow and a decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Crude->Workup Concentrate Concentrate Organic Phase Workup->Concentrate Analyze Analyze Crude (TLC, NMR) Concentrate->Analyze Purify Purification Step Analyze->Purify Column Column Chromatography Purify->Column Complex mixture or oil Recryst Recrystallization Purify->Recryst Solid, >90% pure Fractions Combine Pure Fractions & Evaporate Column->Fractions Crystals Isolate & Dry Crystals Recryst->Crystals Final Final Purity Analysis (HPLC, NMR) Fractions->Final Crystals->Final Pure Pure Product (>98%) Final->Pure

A generalized workflow for the purification of this compound.

DecisionTree start Start: Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid high_purity Is initial purity >90%? is_solid->high_purity  Yes   column_first Primary Method: Column Chromatography is_solid->column_first  No (Oil)   recrystallize Primary Method: Recrystallization high_purity->recrystallize  Yes   high_purity->column_first  No (<90% pure)   is_sensitive Is compound acid-sensitive? column_first->is_sensitive polish Optional: Recrystallize for >99.5% purity column_first->polish use_base Use deactivated silica (add 0.5% Et3N to eluent) or neutral alumina is_sensitive->use_base  Yes   standard_silica Use standard silica gel is_sensitive->standard_silica  No  

A decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for purifying a crude sample of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexanes and Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for deactivation)

  • Glass chromatography column with stopcock

  • Sand, cotton or glass wool

  • Collection tubes, TLC plates, and UV lamp

Procedure:

  • TLC Analysis: First, determine the optimal solvent system. Dissolve a small amount of crude material in dichloromethane and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 5%, 10%, 20% ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.[9]

  • Prepare the Column:

    • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the least polar eluent (e.g., 100% hexane).[4]

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Add another thin layer of sand on top of the packed silica.[5]

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Optional (Dry Loading): Add a small amount of silica gel to the dissolved sample, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.

    • Wet Loading: Carefully add the concentrated sample solution directly to the top of the column with a pipette.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column. Begin eluting with the low-polarity mobile phase determined by TLC (e.g., 5% ethyl acetate in hexanes).

    • Apply gentle positive pressure to the top of the column to maintain a steady flow rate.

    • Collect the eluent in a series of labeled test tubes.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product.[4]

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[13]

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[4]

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying a solid sample of this compound.

Materials:

  • Crude solid product (>90% purity)

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a binary mixture)[8][11]

  • Two Erlenmeyer flasks, heating source (hot plate), Buchner funnel, and vacuum flask

  • Filter paper

Procedure:

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and begin heating the mixture with stirring.

    • Continue adding small portions of the solvent until the solid just completely dissolves at or near the solvent's boiling point.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and pre-heat both with hot solvent. Quickly filter the hot solution into a second clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Crystals of the pure product should form as the solubility decreases.[5]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[13]

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[8]

    • Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Allow the crystals to air dry on the filter paper before transferring them to a vacuum oven to remove all traces of solvent.

References

  • BenchChem (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem Technical Support.
  • IUCr (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.
  • BenchChem (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem Technical Support.
  • BenchChem (2025).
  • Jasinski, J. P., et al. (2008). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.
  • MySkinRecipes. This compound.
  • BenchChem (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. BenchChem Technical Support.
  • Google Patents (2014). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • MySkinRecipes. This compound Product Information.
  • BenchChem (2025).
  • Google Patents (2015).
  • BenchChem (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. BenchChem Technical Support.
  • BenchChem (2025). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. BenchChem Technical Support.
  • Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

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2-(3-Bromo-4-methoxyphenyl)pyridine stability issues and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-Bromo-4-methoxyphenyl)pyridine

Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for handling, storing, and troubleshooting issues related to this compound (CAS No. 168823-65-2). As a key building block in pharmaceutical synthesis and materials science, maintaining its integrity is paramount for reproducible and successful experimental outcomes.[1] This document, prepared by our senior application scientists, provides field-proven insights and protocols to ensure the long-term stability of this reagent.

Section 1: Compound Overview and Key Specifications

Before addressing stability, it is crucial to be familiar with the compound's basic properties.

PropertyValueSource
CAS Number 168823-65-2[1]
Molecular Formula C₁₂H₁₀BrNO[1]
Molecular Weight 264.12 g/mol [1]
Typical Form Solid
Primary Applications Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors), organic semiconductors, and ligands for metal catalysts.[1]

Section 2: FAQs on Optimal Storage and Safe Handling

Improper storage is the most common cause of reagent degradation. These FAQs address the critical parameters for maintaining the stability of this compound.

Q1: What are the definitive, long-term storage conditions for this compound?

A1: For maximum shelf-life and prevention of cryptic degradation, the compound must be stored with control over temperature, atmosphere, and light. While stable under recommended conditions, deviations can lead to compromised purity.[2]

  • Temperature: Store in a cool, dry place.[3][4] While room temperature is acceptable for short-term storage[1], for long-term stability (>1 year), refrigeration at 2-8°C is advised, especially if the container will be opened multiple times.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] This is critical because the electron-rich methoxyphenyl and pyridine rings are susceptible to slow oxidation over time. The presence of moisture should also be strictly avoided as it can facilitate hydrolytic side reactions.[2]

  • Light: Protect the compound from light.[5] Aromatic and heterocyclic compounds can be photosensitive, potentially leading to radical formation or other photochemical reactions. Store in an amber glass vial inside a secondary container or cabinet.

  • Container: Always keep the container tightly sealed to prevent exposure to air and moisture.[2][3][4][5]

Summary of Storage Conditions:

ConditionRecommendationRationale
Temperature Cool & Dry (2-8°C for long-term)Minimizes thermal degradation and reaction kinetics.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the aromatic rings and methoxy group.
Light Protect from Light (Amber Vial)Avoids potential photochemical degradation.[5]
Container Tightly SealedPrevents ingress of atmospheric oxygen and moisture.[2][3]

Q2: How significant is the risk of air and moisture sensitivity?

A2: The risk is significant over the long term or with frequent handling. While the molecule does not react violently with air or moisture, prolonged exposure can lead to a gradual decrease in purity. The primary concerns are:

  • Oxidation: Atmospheric oxygen can interact with the molecule, especially if trace metal impurities are present or upon exposure to light, potentially affecting the methoxy group or pyridine ring.

  • Hydrolysis: While the methoxy-aryl ether bond is generally stable, it can be susceptible to cleavage under acidic conditions, which can be exacerbated by absorbed moisture (H₂O).

Therefore, handling the solid in a glovebox or flushing the container with inert gas before and after use is a best practice.

Q3: What chemical incompatibilities should I be aware of during storage and in my experimental setup?

A3: To prevent unintended reactions and ensure safety, this compound should be stored separately from and not mixed with the following classes of chemicals until the reaction is intended:

  • Strong Oxidizing Agents: These can cause vigorous and potentially hazardous reactions.[2][5][7]

  • Strong Acids and Bases: These can protonate the pyridine nitrogen or potentially hydrolyze the methoxy group, altering the compound's structure and reactivity.[3][5]

  • Strong Reducing Agents: Can potentially react with the C-Br bond or the pyridine ring.[3]

Always consult the Safety Data Sheet (SDS) before introducing a new reagent to your workflow.[2][3][5]

Q4: Can you provide a step-by-step protocol for handling the compound before an experiment?

A4: Yes. Following a strict protocol minimizes contamination and degradation.

Protocol for Aliquoting this compound:

  • Equilibration: If stored in a refrigerator, allow the sealed container to warm to ambient temperature for at least 30-60 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Whenever possible, perform the weighing and transfer inside a glovebox under an inert atmosphere. If a glovebox is unavailable, work quickly in a fume hood with low airflow.

  • Dispensing: Use a clean, dry spatula for the transfer. Do not use the same tool for other reagents to avoid cross-contamination.

  • Minimize Exposure: Quickly weigh the desired amount into your reaction vessel. Do not leave the main stock container open to the atmosphere for an extended period.

  • Resealing: Before closing the stock container, flush the headspace with a gentle stream of nitrogen or argon. Seal the cap tightly, then wrap the cap-bottle interface with Parafilm® for an extra barrier.

  • Storage: Promptly return the stock container to its designated storage location (e.g., refrigerator, desiccator).

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere Preferred) cluster_storage Storage P1 Remove from Cold Storage P2 Equilibrate to Room Temp (30-60 min, Sealed) P1->P2 CRITICAL: Prevents Condensation H1 Open Container P2->H1 H2 Weigh & Aliquot Quickly H1->H2 H3 Flush Headspace with N2/Ar H2->H3 H4 Seal Tightly & Wrap H3->H4 S1 Return to Designated Storage Location H4->S1 G Start Unexpected Result Observed (e.g., Color Change, Low Yield) CheckVisual Visually Inspect Compound: Color Change? Clumping? Start->CheckVisual NoChange No Visible Change CheckVisual->NoChange No YesChange Visible Change Detected CheckVisual->YesChange Yes CheckStorage Review Storage History: Age? Opened Frequently? Inert Atmosphere Used? GoodStorage Proper Storage History CheckStorage->GoodStorage Yes BadStorage Improper Storage History CheckStorage->BadStorage No NoChange->CheckStorage PurityAnalysis Perform Analytical Verification (HPLC, NMR) YesChange->PurityAnalysis GoodStorage->PurityAnalysis BadStorage->PurityAnalysis Result Purity Confirmed? PurityAnalysis->Result Use Proceed with Experiment Result->Use Yes (>98%) Discard Quarantine/Discard Batch and Procure New Stock Result->Discard No

Sources

Common pitfalls in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

[1][2] * Order of Addition: For unsymmetrical products, the order of reagent addition is critical to avoid forming undesired intermediates. [2] * Troubleshooting: Always plan the synthesis to favor the formation of the key intermediates sequentially, as described in the stepwise approach above.

[1] Troubleshooting Oxidant Selection:

[3][4]

Q3: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition of my product. How can I promote the reaction under milder conditions?

[2][3] * Lewis Acids: Lewis acids can also effectively lower the activation energy for the cyclization.

  • Recommended Catalysts: Ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) are excellent choices that can promote the reaction at significantly lower temperatures than the uncatalyzed thermal process. [2][3] ---

[5]

[6]

Q4: My Suzuki-Miyaura coupling using a 2-halopyridine is failing or giving low yields. What are the most common failure points?

[7] * Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient or sterically hindered pyridines. [8] * Solution: Use modern, specialized ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are the industry standard for facilitating the difficult oxidative addition step with challenging substrates like pyridyl chlorides. [8] * Base and Solvent: The base is not just a spectator; it's crucial for the transmetalation step. Strong bases like K₃PO₄ or Cs₂CO₃ are often required. [8]Solvents must be rigorously degassed to prevent catalyst oxidation.

  • Protodeboronation: The unwanted cleavage of the C-B bond in the boronic acid is a major side reaction.
  • Mitigation: Use anhydrous solvents, as excess water can promote this side reaction. [8]Consider using boronic esters (e.g., pinacol esters), which are often more stable than the corresponding acids.

[9] * Ligand and Condition Screening: These reactions are highly sensitive. A thorough screen of different palladium precatalysts, ligands (e.g., Josiphos-type ligands for ammonia coupling), bases, and solvents is often required. [9][10]Aryl chlorides are particularly poor coupling partners in this reaction; if possible, use the corresponding bromide or iodide. [10] * Consider an Alternative Synthetic Route: If extensive screening fails, it may be more efficient to reconsider the overall synthetic strategy. For example, could the C-N bond be formed via a classical SₙAr reaction if the ring is sufficiently activated, or could the pyridine ring be constructed with the nitrogen substituent already in place?

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions (FAQs) encountered during reactions with this substrate, providing in-depth, field-proven insights and actionable troubleshooting protocols.

Understanding the Reactivity of this compound

This compound is a valuable intermediate, featuring a pyridine ring, a common motif in pharmaceuticals, and a substituted phenyl ring ripe for functionalization, primarily through cross-coupling reactions at the C-Br bond. However, its unique electronic and steric features can present challenges. The pyridine nitrogen can coordinate to and potentially inhibit metal catalysts, while the electron-donating methoxy group can influence the reactivity of the aryl bromide. This guide will help you navigate these subtleties and achieve successful outcomes in your reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2] However, reactions with this compound can sometimes be sluggish or fail altogether.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows low conversion. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-donating 4-methoxy group can slightly disfavor the initial oxidative addition step, which is often rate-limiting.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and overall reaction rate.

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can be susceptible to hydrolysis and subsequent protodeboronation, especially under basic conditions.

Recommended Solutions:

Problem Solution Scientific Rationale
Catalyst InhibitionEmploy bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands shield the palladium center, preventing coordination of the pyridine nitrogen, and promote the reductive elimination step.
Inefficient Oxidative AdditionIncrease reaction temperature. Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.Higher temperatures provide the necessary activation energy. Electron-rich and bulky ligands facilitate the oxidative addition of electron-rich aryl bromides.
Suboptimal Base/SolventScreen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).The base activates the boronic acid for transmetalation. The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases.[4]
ProtodeboronationUse anhydrous solvents, use boronic esters (e.g., pinacol esters), or use potassium trifluoroborate salts.These boron reagents are more stable towards hydrolysis than boronic acids.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid (Glaser coupling) is often promoted by the presence of oxygen.

Recommended Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) sources.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to a dry Schlenk flask. B Seal the vessel, evacuate and backfill with an inert gas (e.g., argon) three times. A->B C Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. B->C D Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC, GC-MS, or LC-MS. D->E F Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. E->F G Dry the organic layer, filter, and concentrate under reduced pressure. F->G H Purify the crude product by flash column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[5][6][7] When using this compound, careful optimization is key to success.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination is giving a low yield. What should I troubleshoot?

A1: Similar to Suzuki couplings, low yields in Buchwald-Hartwig aminations with this substrate are often due to catalyst inhibition and suboptimal reaction conditions.

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial. For electron-rich aryl bromides like our substrate, sterically hindered, electron-rich ligands are often required.

  • Base Selection: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving the reagents. Toluene, dioxane, and THF are common choices.

Recommended Solutions:

Problem Solution Scientific Rationale
Low Catalyst ActivityScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos). Use a pre-formed catalyst (e.g., XPhos Pd G3).These ligands promote the rate-limiting oxidative addition and reductive elimination steps. Pre-catalysts offer improved stability and activity.
Inappropriate BaseTest different strong bases such as NaOtBu, KOtBu, or LiHMDS.The base is required to deprotonate the amine, forming the active nucleophile. The choice of cation (Na+, K+, Li+) can influence reactivity.
Poor SolubilityEnsure the solvent choice (e.g., toluene, dioxane) provides good solubility for all components at the reaction temperature.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

Q2: I am seeing hydrodehalogenation of my starting material as a major side product. How can I prevent this?

A2: Hydrodehalogenation (replacement of the bromine with a hydrogen) can occur via β-hydride elimination from the palladium-amido intermediate.

Recommended Solutions:

  • Ligand Selection: Use ligands that favor reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective in this regard.

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel. B Add this compound and the amine. A->B C Add anhydrous, degassed solvent (e.g., toluene or dioxane). B->C D Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. C->D E Monitor the reaction by LC-MS or GC-MS. D->E F Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. E->F G Wash the filtrate with water and brine, then dry and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[8][9][10]

Troubleshooting Guide & FAQs

Q1: My Sonogashira reaction is not proceeding, or I am observing a lot of alkyne homocoupling (Glaser coupling). What can I do?

A1: The two most common issues in Sonogashira couplings are catalyst inactivity and the undesired homocoupling of the terminal alkyne.

  • Catalyst System: The standard Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The copper is crucial for the formation of the copper acetylide intermediate.

  • Glaser Coupling: This side reaction is promoted by oxygen and the copper co-catalyst.

Recommended Solutions:

Problem Solution Scientific Rationale
No ReactionEnsure the use of a copper(I) co-catalyst (e.g., CuI). Use an appropriate amine base (e.g., triethylamine, diisopropylamine).The copper co-catalyst facilitates the deprotonation of the alkyne and its transmetalation to the palladium center. The amine base neutralizes the HBr formed during the reaction.[11]
Alkyne HomocouplingMaintain strictly anaerobic conditions by thoroughly degassing all reagents and the reaction vessel. Consider a "copper-free" Sonogashira protocol.Oxygen promotes the oxidative homocoupling of the copper acetylide. Copper-free protocols can eliminate this side reaction but may require different ligands and conditions.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine, 2.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[13][14]

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes.[15][16]

Troubleshooting Guide & FAQs

Q1: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve the outcome?

A1: The Heck reaction's success depends on the catalyst, base, and the electronic nature of the alkene.

  • Catalyst and Ligand: Phosphine-free catalyst systems or those with specific phosphine ligands can be effective.

  • Regioselectivity: The regioselectivity of the alkene insertion into the Pd-C bond can be influenced by both steric and electronic factors.

Recommended Solutions:

Problem Solution Scientific Rationale
Low YieldScreen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. Optimize the base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) and temperature.The catalyst and base work in concert to facilitate the catalytic cycle. The optimal conditions are often substrate-dependent.
Poor RegioselectivityFor electron-deficient alkenes (e.g., acrylates), the aryl group typically adds to the β-position. For electron-rich alkenes, the selectivity may be lower. The use of certain ligands can influence regioselectivity.The regioselectivity is determined by the migratory insertion step of the catalytic cycle.[17]

Grignard Reagent Formation and Lithiation

For transformations requiring a strong nucleophile or for subsequent functionalization, Grignard reagent formation or directed lithiation are key strategies.

Troubleshooting Guide & FAQs

Q1: I am struggling to form the Grignard reagent from this compound. What are the critical factors?

A1: Grignard reagent formation with aryl bromides can be challenging and is often subject to an induction period.[18][19]

  • Magnesium Activation: The magnesium metal is coated with a passivating layer of magnesium oxide that must be disrupted.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.

Recommended Solutions:

  • Activation of Magnesium: Use activating agents like iodine, 1,2-dibromoethane, or sonication to initiate the reaction.

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.

  • Alternative Method: Consider a halogen-metal exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride, which can be more reliable for heterocyclic substrates.

Q2: I want to perform a directed ortho-lithiation. Which position will be lithiated?

A2: Directed ortho-lithiation is guided by the most acidic proton adjacent to a directing group.[20][21][22] In this compound, the methoxy group is a potential directing group. However, the pyridine nitrogen is a powerful directing group as well.

  • Expected Regioselectivity: Lithiation is most likely to occur at the C-3 position of the pyridine ring, directed by the pyridine nitrogen. The use of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is recommended to avoid nucleophilic addition to the pyridine ring.[20]

G cluster_workflow Troubleshooting Workflow for a Failed Reaction Start Reaction Failed (Low Yield / No Product) Check_Purity Verify Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) Check_Purity->Check_Conditions Troubleshoot_Catalyst Troubleshoot Catalyst System (Screen Ligands, Pre-catalysts, Loading) Check_Conditions->Troubleshoot_Catalyst Troubleshoot_Base_Solvent Optimize Base and Solvent Troubleshoot_Catalyst->Troubleshoot_Base_Solvent If no improvement Success Successful Reaction Troubleshoot_Catalyst->Success If successful Analyze_Byproducts Analyze Crude Mixture for Byproducts (e.g., Hydrodehalogenation, Homocoupling) Troubleshoot_Base_Solvent->Analyze_Byproducts If still no improvement Troubleshoot_Base_Solvent->Success If successful Modify_Protocol Modify Protocol Based on Analysis Analyze_Byproducts->Modify_Protocol Modify_Protocol->Success

Caption: A logical workflow for troubleshooting failed reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).
  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (2024). Heck reaction. Wikipedia.
  • Wikipedia. (2024).
  • Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov. Science.gov.
  • Wikipedia. (2024). Ullmann reaction. Wikipedia.
  • Al-Amin, M., & Beletskaya, I. P. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(2), 1-14.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Wikipedia. (2024). Grignard reagent. Wikipedia.
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (n.d.).
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia.
  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
  • BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Al-Masri, A. A., & Al-Shihry, S. S. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 90.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Myers, A. G. (n.d.).
  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry.
  • ChemRxiv. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Drawing from established principles of process chemistry and practical experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, scalable, and reproducible synthesis.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up any chemical synthesis from the bench to a larger scale often introduces unforeseen challenges.[1] This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.[2][3]

Problem 1: Inconsistent or Low Yields Upon Scale-Up

Q: My small-scale (milligram to gram) synthesis of this compound consistently gives high yields (>85%). However, upon scaling up to a multi-gram or kilogram scale, the yield has dropped significantly and is inconsistent. What are the likely causes and how can I rectify this?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as increased sensitivity to atmospheric conditions.[1]

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions or incomplete conversion.

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer and baffle system to create a vortex and ensure homogenous mixing. The stir rate should be optimized for the larger volume.

  • Poor Temperature Control: The exothermic nature of the Suzuki coupling can be more pronounced at a larger scale, leading to temperature spikes that can decompose the catalyst or promote side reactions.[4]

    • Solution: Employ a reactor with a jacketed cooling system and a calibrated temperature probe. A controlled, slow addition of reagents can also help manage the exotherm.

  • Oxygen Sensitivity: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen, which can lead to catalyst deactivation.[1] While minor oxygen exposure may be tolerated on a small scale, it becomes a significant issue in larger vessels with more headspace and longer reaction times.

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is also essential.[5]

  • Catalyst Loading and Activity: The optimal catalyst loading on a small scale may not be directly transferable.

    • Solution: It may be necessary to slightly increase the catalyst loading (e.g., from 1 mol% to 1.5-2 mol%) on a larger scale. However, this should be done judiciously to manage costs and residual palladium levels.

Problem 2: Formation of Significant Byproducts

Q: During my scale-up, I'm observing the formation of significant impurities, primarily homocoupling of the boronic acid and debromination of the starting material. How can I minimize these side reactions?

A: The formation of these byproducts is a common issue in Suzuki couplings and is often exacerbated by suboptimal reaction conditions on a larger scale.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: As mentioned previously, ensure meticulous degassing of the reaction mixture and maintain a strictly inert atmosphere.[5]

  • Debromination (Proto-deboronation): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex, leading to the formation of anisole. This can be more prevalent with prolonged reaction times or if the base is not optimal.

    • Solution: Ensure your solvent is anhydrous and of high purity. While some water is often necessary for the Suzuki reaction, excess water can be detrimental. The choice of base is also critical; a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) can sometimes be more effective than sodium carbonate (Na₂CO₃) in minimizing this side reaction.[6][7]

  • Catalyst Decomposition: If the catalyst degrades, it can lead to a host of side reactions.

    • Solution: The choice of ligand is crucial for stabilizing the palladium catalyst. For electron-rich pyridyl substrates, a more electron-rich and sterically hindered phosphine ligand can improve catalyst stability and performance.[8]

Problem 3: Difficulties in Product Purification and Palladium Removal

Q: My crude product from the scaled-up reaction is an oil that is difficult to purify by column chromatography. Additionally, I'm struggling to reduce the residual palladium content to acceptable levels for pharmaceutical applications.

A: Purification challenges are common when moving away from laboratory-scale chromatography. Developing a scalable purification strategy is key.[1][4]

Solutions:

  • Crystallization: The most desirable purification method at scale is crystallization.

    • Procedure: Experiment with various solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to induce crystallization of the this compound product. Seeding with a small amount of pure product can be beneficial.

  • Extraction and Wash Optimization: A well-designed aqueous workup can remove many impurities.

    • Procedure: After the reaction, a thorough workup including washes with aqueous solutions of a chelating agent like EDTA can help remove bulk palladium. A final wash with brine can aid in breaking emulsions.

  • Palladium Scavenging: If residual palladium levels remain high after initial purification, the use of palladium scavengers is recommended.

    • Common Scavengers: Thiol-functionalized silica gel, activated carbon, or commercially available scavenging resins can be stirred with a solution of the crude product to bind the residual palladium, which can then be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound via Suzuki coupling?

A1: The synthesis follows the well-established Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X-Ln (Ar = 2-(3-Bromo-4-methoxyphenyl)) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'-Ln (Ar' = Pyridyl) D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-Ar' (Product) F->G H Ar-X (Starting Material) H->B  Ar-X I Ar'-B(OR)2 (Boronic Ester) I->D  Ar'-B(OR)2 + Base

Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.

The cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-methoxyanisole.

  • Transmetalation: The pyridyl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?

A2: For coupling with a pyridine boronic acid, which can be challenging, a common and effective catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).[9] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos or XPhos can offer improved stability and reactivity, especially on a larger scale.

Q3: What are the critical safety considerations when scaling up this reaction?

A3:

  • Exothermic Reaction: Be prepared to manage the heat generated, especially during the initial stages of the reaction. Ensure adequate cooling capacity.[4]

  • Reagent Handling: Handle all reagents, especially the palladium catalyst and phosphine ligands, in a well-ventilated fume hood.

  • Solvent Safety: Use appropriate measures for handling flammable organic solvents like dioxane or toluene.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, ensure it is pressure-rated and equipped with a pressure relief valve.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound

This protocol describes a general procedure for the synthesis on a 50-gram scale.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Bromo-4-methoxyphenylboronic acid230.8450.0 g0.2171.0
2-Bromopyridine157.9937.6 g0.2381.1
Pd(PPh₃)₄1155.562.5 g0.002170.01
Potassium Carbonate (K₂CO₃)138.2190.0 g0.6513.0
1,4-Dioxane-500 mL--
Water (degassed)-125 mL--

Procedure:

  • Reactor Setup: To a dry 1 L jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, add 3-Bromo-4-methoxyphenylboronic acid (50.0 g), 2-bromopyridine (37.6 g), and potassium carbonate (90.0 g).

  • Inert Atmosphere: Purge the reactor with nitrogen for 20 minutes.

  • Solvent Addition: Add 1,4-dioxane (500 mL) and degassed water (125 mL) to the reactor.

  • Degassing: Sparge the reaction mixture with a subsurface stream of nitrogen for 30 minutes with gentle stirring.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (2.5 g) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (500 mL) and water (250 mL).

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude product in a minimal amount of hot isopropanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • IUCr. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • IUCrData. (2017). data reports 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

  • Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Retrieved from [Link]

  • Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Digital Commons@DePaul. (2018). Synthesis of a Bipyridine Ligand for Metal-Triggered Supramolecular Polymers. Retrieved from [Link]

  • NIH. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]

  • Stephen L Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 2-(3-Bromo-4-methoxyphenyl)pyridine. Our goal is to equip you with the scientific rationale and practical steps to diagnose, mitigate, and resolve common catalytic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with this compound in palladium-catalyzed cross-coupling reactions.

Q1: Why is my cross-coupling reaction with this compound stalling or showing low conversion?

A1: Low or stalled conversion is a classic symptom of catalyst deactivation. The substrate, this compound, possesses a pyridine nitrogen atom which can act as a ligand and coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or dormant, thereby halting the reaction.[1][2] Additionally, common issues like the formation of palladium black (aggregation), ligand degradation, or suboptimal reaction conditions can also be responsible.[3]

Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

A2: The precipitation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.[3] This is often triggered by high temperatures, an inappropriate choice of ligand that fails to stabilize the catalytic species, or the presence of impurities.[3] To prevent this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which stabilize the monoligated Pd(0) complex, optimizing (often lowering) the reaction temperature, and ensuring all reagents and solvents are pure and anhydrous.[2][3][4]

Q3: Can the methoxy group on the phenyl ring influence catalyst deactivation?

A3: Yes, the electron-donating nature of the methoxy group on the 3-methoxyphenyl moiety can influence the electronic properties of the aryl halide.[5] This can affect the rate of the oxidative addition step in the catalytic cycle.[4] While not a direct cause of deactivation, a slower oxidative addition can allow competing deactivation pathways, such as ligand degradation or catalyst aggregation, to become more prominent. The key is to select a ligand system that accelerates the desired catalytic cycle, outcompeting these deactivation processes.[4][6]

Q4: What role does the choice of base play in catalyst stability when using this substrate?

A4: The base is a critical component of the catalytic cycle but can also be a source of deactivation.[7] A base that is too strong or has high nucleophilicity can lead to the degradation of sensitive phosphine ligands or react with the substrate itself.[7][8] For pyridine-containing substrates, the choice of base is particularly important. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like alkoxides to minimize side reactions and maintain the integrity of the catalyst.[3][5] The solubility of the base can also play a crucial role in the reaction kinetics and catalyst stability.[9]

Q5: Are there specific types of ligands that are recommended to prevent catalyst deactivation with pyridine-containing substrates?

A5: Absolutely. For substrates containing coordinating groups like pyridine, the use of sterically hindered, electron-rich phosphine ligands is highly recommended.[1][2] Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and Hartwig's group are designed to stabilize the palladium center and promote the crucial reductive elimination step.[4][6] Their bulkiness can physically hinder the pyridine nitrogen from strongly binding to the palladium, thus preventing the formation of inactive complexes.[2][6]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems encountered during experiments.

Guide 1: Problem - Low or Stalled Reaction Conversion

Symptoms:

  • Reaction progress halts prematurely as observed by TLC or LC-MS.

  • Significant amount of starting material remains even after prolonged reaction times.

  • Formation of palladium black may be visible.

Root Cause Analysis & Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Solution Path Start Low / Stalled Conversion Check_Coordination Potential Pyridine Coordination? Start->Check_Coordination Check_Conditions Suboptimal Conditions? Start->Check_Conditions Check_Reagents Reagent Purity Issue? Start->Check_Reagents Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Check_Coordination->Ligand Yes Temp Optimize Temperature (Often lower is better) Check_Conditions->Temp Yes Base Screen Milder Bases (K₃PO₄, Cs₂CO₃) Check_Conditions->Base Yes Solvent Use Anhydrous, Degassed Solvent (Toluene, Dioxane) Check_Conditions->Solvent Yes Purify Purify Reagents & Use Fresh Ligand Check_Reagents->Purify Yes G cluster_0 Observed Side Product cluster_1 Probable Cause & Solution Start Side Product Formation Debromination Debromination Product Start->Debromination Homocoupling Homocoupled Product Start->Homocoupling PdH Pd-H Species Formed --> Optimize Base/Solvent Debromination->PdH SlowRE Slow Reductive Elimination --> Use Bulky, e⁻-rich Ligand Debromination->SlowRE SlowTrans Slow Transmetalation --> Optimize Base, Add Water (Suzuki) Homocoupling->SlowTrans

Sources

Enhancing the reactivity of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Key Building Block

Welcome to the technical support guide for 2-(3-Bromo-4-methoxyphenyl)pyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, its reactivity profile presents specific challenges that can impact experimental outcomes. The interplay between the electron-donating methoxy group, the electron-withdrawing and coordinating pyridine ring, and the sterically positioned bromine atom requires a nuanced approach to reaction design.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) to directly address the common hurdles encountered when using this reagent. We aim to provide not just solutions, but also the underlying scientific rationale to empower you to optimize your synthetic routes effectively.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, particularly the Suzuki-Miyaura reaction, are the most common transformations performed with this substrate. Success hinges on navigating a delicate balance of competing reaction pathways.

FAQ 1.1: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion. What are the likely causes?

This is the most frequently encountered issue. The primary causes often relate to catalyst deactivation or inefficient catalysis, stemming from the inherent properties of the substrate.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center.[1][2][3][4] This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively sequestering the active catalyst.

  • Slow Oxidative Addition: While the C-Br bond is generally reactive, the combined electronic effects of the ortho-methoxy and meta-pyridyl groups can modulate the reactivity of the aryl bromide. In some cases, this can lead to a sluggish oxidative addition step, which is often rate-limiting.[5]

  • Steric Hindrance: The bromine atom is positioned between a methoxy group and the bulky pyridyl ring. This steric congestion can hinder the approach of the palladium catalyst, slowing the initial oxidative addition step.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, accelerate the rate-limiting steps, and can sterically disfavor unproductive pyridine-Pd coordination.[8]

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., from 80°C to 100-110°C) can provide the necessary activation energy to overcome a sluggish oxidative addition step.[5]

  • Choice of Palladium Precatalyst: Use a pre-catalyst that readily forms the active Pd(0) species, such as a G2 or G3 Buchwald precatalyst.[9] These are often more efficient than generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]

FAQ 1.2: I am observing a significant amount of a debrominated byproduct, 2-(4-methoxyphenyl)pyridine. How can I prevent this?

Hydrodehalogenation (debromination) is a common and frustrating side reaction in Suzuki couplings, particularly with heteroaromatic halides.[5][9][11][12]

Causality: This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the debrominated product instead of the desired cross-coupled product.[5][11] Sources of the hydride can include the solvent (e.g., alcohols), the base (especially alkoxides), or trace water.[5][11]

Troubleshooting Steps:

  • Base Optimization: Avoid strong alkoxide bases like NaOtBu if debromination is severe. Switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices that are less prone to generating hydride species.[5]

  • Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If you suspect the solvent is a hydride source, consider switching. Aprotic solvents like toluene, dioxane, or 2-MeTHF are generally preferred.

  • Use a Boronic Ester: Boronic acids can sometimes promote protodeboronation, which can indirectly contribute to side reactions.[13] Using a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, can lead to cleaner reactions.[13]

Troubleshooting Workflow: Optimizing a Suzuki-Miyaura Coupling

This decision tree provides a logical workflow for troubleshooting and optimizing your reaction.

G Troubleshooting Low Suzuki Coupling Yield start Low Yield or Stalled Reaction check_sm LC-MS Analysis: Is Starting Material (SM) Consumed? start->check_sm check_dehalogenation LC-MS Analysis: Is Debromination Product Observed? check_sm->check_dehalogenation Yes (SM consumed) optimize_catalyst Optimize Catalyst System: 1. Switch to bulky ligand (SPhos, XPhos). 2. Use a more active precatalyst (G3). 3. Increase temperature carefully (e.g., 100-110°C). check_sm->optimize_catalyst No (SM remains) optimize_base Suppress Debromination: 1. Switch to milder base (K3PO4, Cs2CO3). 2. Ensure anhydrous solvent. 3. Check purity of all reagents. check_dehalogenation->optimize_base Yes check_boronic Boronic Acid/Ester Issue: 1. Check boronic acid quality (trimerization?). 2. Switch to a more stable boronic ester (Bpin, MIDA). 3. Increase equivalents of boronic species (1.5 eq). check_dehalogenation->check_boronic No sm_yes Yes sm_no No deb_yes Yes deb_no No success Reaction Optimized optimize_catalyst->success optimize_base->success check_boronic->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

FAQ 1.3: Can I perform other cross-coupling reactions, like Buchwald-Hartwig amination or Sonogashira coupling?

Yes, but similar challenges apply.

  • Buchwald-Hartwig Amination: This reaction is highly feasible.[14][15][16] The key is again the ligand choice. Sterically hindered biarylphosphine ligands (e.g., Josiphos-type, XPhos) are essential to promote the C-N reductive elimination, which can be challenging from the electron-rich aryl-Pd complex.[17] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Sonogashira Coupling: This reaction is also viable but can be sensitive.[18][19] The standard Sonogashira conditions using a copper co-catalyst are often effective.[20][21] If Glaser homocoupling of the alkyne is a problem, switching to copper-free conditions, which often rely on a more specialized palladium/ligand system, can be beneficial.

Data Summary: Recommended Conditions for Cross-Coupling
Reaction TypeRecommended Pd SourceRecommended LigandRecommended BaseSolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ or XPhos-Pd-G3XPhos, SPhos, RuPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos or Josiphos-typeNaOtBu or LHMDSToluene or DME90-110
Sonogashora Pd(PPh₃)₂Cl₂ / CuIPPh₃ or XPhosEt₃N or DiPEATHF or DMF25-80

Section 2: Troubleshooting Lithiation and Grignard Formation

Metal-halogen exchange or directed ortho-metalation (DoM) are powerful tools for functionalization, but the pyridine and methoxy groups introduce significant regiochemical questions.

FAQ 2.1: I want to perform a metal-halogen exchange (e.g., with n-BuLi) to form an organometallic species. What are the potential pitfalls?

Direct metal-halogen exchange is challenging and often leads to complex mixtures.

  • Competitive Nucleophilic Addition: The pyridine ring is π-deficient and susceptible to nucleophilic addition by strong organolithium reagents like n-BuLi, especially at the C6 position.[22] This side reaction is often competitive with the desired metal-halogen exchange.

  • Directed ortho-Metalation (DoM): The methoxy group is a powerful directing metalating group (DMG), capable of directing lithiation to its ortho position (C5).[23] The pyridine nitrogen can also direct lithiation to the C3 position.[24][25] Therefore, treating the molecule with a strong lithium base could lead to deprotonation at C3 or C5 instead of exchange at the C-Br bond.

Troubleshooting Steps:

  • Use Low Temperatures: All lithiation attempts must be conducted at very low temperatures (typically -78°C or lower) to minimize nucleophilic addition to the pyridine ring.[24]

  • Consider Hindered Bases: To favor deprotonation over nucleophilic addition, use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[24][25]

  • Knochel-Type Conditions: For generating a more stable organometallic, consider using Turbo-Grignard (i-PrMgCl·LiCl) for a Br/Mg exchange. This reagent is often more chemoselective and less prone to side reactions than organolithiums.

Logical Flow: Choosing a Metalation Strategy

G Choosing a Metalation Strategy start Goal: Functionalize via Organometallic Intermediate q1 Is the goal to replace the Bromine? start->q1 q2 Is the goal to replace a C-H bond? q1->q2 No strategy_exchange Strategy: Metal-Halogen Exchange Reagent: i-PrMgCl·LiCl Temp: -20 to 0 °C (Avoids BuLi side reactions) q1->strategy_exchange Yes strategy_dom Strategy: Directed ortho-Metalation (DoM) Reagent: LDA or LTMP Temp: -78 °C (Expect lithiation at C3 or C5) q2->strategy_dom Yes

Caption: A decision guide for selecting a metalation method.

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling with various arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), finely ground

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Anhydrous Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and XPhos, and then add 2 mL of the anhydrous toluene. Swirl gently to form the catalyst mixture.

  • Add the catalyst mixture to the Schlenk flask, followed by the remaining toluene and water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie. [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(20), 11068–11091. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 165-179. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 165-179. [Link]

  • Gorgani, M., & Valizadeh, H. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-511. [Link]

  • Phys.org. (2015, July 29). Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 48(5), 1325–1334. [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • Mongin, F., et al. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link]

  • Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(8), 845-856. [Link]

  • Rilatt, I., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(9), 3072-3087. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. RSC Publishing. [Link]

  • ACS Nano. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Publications. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Bath. [Link]

  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Willis, M. C., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5896-5899. [Link]

  • Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles, 34(7), 1375-1384. [Link]

  • Modern Research in Catalysis. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]

  • Cid, J. M., et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on byproduct analysis and troubleshooting. Our goal is to provide you with the technical expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction joins an aryl halide with an organoboron compound. In this specific case, it involves the coupling of a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) with (3-bromo-4-methoxyphenyl)boronic acid or its corresponding boronate ester. The reaction is favored for its high functional group tolerance, relatively mild conditions, and the commercial availability of the starting materials.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is happening and how can I prevent it?

A2: You are likely observing the homocoupling of (3-bromo-4-methoxyphenyl)boronic acid, a common side reaction in Suzuki-Miyaura couplings.[3] This occurs when two molecules of the boronic acid react with each other to form a symmetrical biaryl, in this case, 3,3'-dibromo-4,4'-dimethoxybiphenyl. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[3]

To minimize homocoupling, it is crucial to ensure your reaction is performed under an inert atmosphere.[4][5][6] This involves thoroughly degassing your solvents and reaction vessel by bubbling with an inert gas like argon or nitrogen before adding the palladium catalyst.

Q3: My main product peak in the GC-MS is accompanied by a smaller peak with a mass 80 units lower than the expected product. What is this impurity?

A3: This impurity is likely the debrominated product, 2-(4-methoxyphenyl)pyridine. The mass difference of approximately 80 corresponds to the replacement of a bromine atom with a hydrogen atom. This side reaction, known as protodebromination or hydrodehalogenation, can occur under certain palladium-catalyzed conditions. The source of the hydrogen atom can be trace amounts of water, the solvent, or even the phosphine ligands.

To mitigate debromination, ensure you are using anhydrous solvents and high-purity reagents. The choice of base can also play a role; sometimes, using a milder base can reduce the extent of this side reaction.[5]

Q4: I'm having difficulty separating my desired product from the unreacted boronic acid and other byproducts. What purification strategy do you recommend?

A4: Flash column chromatography on silica gel is the most effective method for purifying this compound from common impurities.[7][8][9] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, will allow for the separation of the desired product from the more polar boronic acid and less polar homocoupled byproducts.

Recrystallization can be an effective secondary purification step if your product is a solid and a suitable solvent system can be identified.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable to air and moisture.[5]
Poor quality boronic acidUse fresh, high-purity (3-bromo-4-methoxyphenyl)boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[4]
Inefficient reaction conditionsOptimize reaction temperature, solvent, and base. A common starting point is a palladium catalyst with a phosphine ligand in a solvent system like dioxane/water with a base such as potassium carbonate.[1]
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[6]
Presence of Debrominated Byproduct Presence of water or other proton sourcesUse anhydrous solvents and reagents. Consider using a milder base.
Poor Separation During Chromatography Inappropriate solvent systemOptimize the mobile phase for your column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. Monitor fractions by TLC to ensure good separation.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Bromopyridine

  • (3-Bromo-4-methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add (3-bromo-4-methoxyphenyl)boronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Add 2-bromopyridine (1.0 equivalent) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify the product and major byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium, constant flow

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-500 amu

By comparing the retention times and mass spectra of your sample to known standards or by interpreting the fragmentation patterns, you can identify the desired product, unreacted starting materials, and byproducts such as the homocoupled boronic acid and the debrominated product.

Visualizing Reaction Pathways

Byproduct_Formation cluster_main Desired Suzuki Coupling cluster_side1 Homocoupling Byproduct cluster_side2 Debromination Byproduct Aryl-Br 2-Bromopyridine Product This compound Aryl-Br->Product Pd(0), Base Aryl'-B(OH)2 (3-Bromo-4-methoxyphenyl)boronic acid Aryl'-B(OH)2->Product Aryl'-B(OH)2_side (3-Bromo-4-methoxyphenyl)boronic acid Homocoupling 3,3'-Dibromo-4,4'-dimethoxybiphenyl Aryl'-B(OH)2_side->Homocoupling O2, Pd(II) Product_side This compound Debromination 2-(4-methoxyphenyl)pyridine Product_side->Debromination H source, Pd catalyst

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (GC-MS, NMR) Start->Analysis Check_Reagents Verify Reagent Quality (Freshness, Purity) Analysis->Check_Reagents Unreacted Starting Materials Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temp, Base) Analysis->Check_Conditions Byproducts Observed Optimize_Purification Optimize Purification (Chromatography Gradient) Analysis->Optimize_Purification Co-elution of Impurities Check_Reagents->Start Re-run Experiment Check_Conditions->Start Re-run Experiment Success High Yield, Pure Product Optimize_Purification->Success

References

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171394. [Link]

  • Newman, S. G., & Willis, M. C. (2010). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Journal of the American Chemical Society, 132(45), 15810–15812. [Link]

  • RSC Advances. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2883-2889. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Miller, J. A. (2007). Homocoupling. In Name Reactions in Heterocyclic Chemistry II (pp. 523-524). John Wiley & Sons, Inc.
  • Adamo, C., et al. (2006). On the Mechanism of the Suzuki Reaction: A DFT Study. Organometallics, 25(19), 4573-4581.

Sources

Technical Support Center: Method Refinement for 2-(3-Bromo-4-methoxyphenyl)pyridine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of 2-(3-Bromo-4-methoxyphenyl)pyridine (CAS No. 168823-65-2)[1]. This resource is designed for researchers, quality control analysts, and drug development professionals who are working with this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively. This guide is structured as a dynamic question-and-answer hub, addressing common and complex challenges encountered during routine analysis and method development.

Section 1: Foundational Analytical Strategy

A robust analytical strategy for a pharmaceutical intermediate like this compound relies on orthogonal methods to control purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for purity and assay, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identity confirmation and characterization of impurities.

Analytical_Strategy cluster_main Overall Analytical Workflow Sample Sample Preparation (Dissolution in suitable solvent) HPLC Primary Analysis: HPLC-UV (Purity, Assay, Stability) Sample->HPLC Inject GCMS Confirmatory ID & Volatiles (GC-MS) Sample->GCMS Inject NMR Structural Verification (NMR Spectroscopy) Sample->NMR Analyze Report Final Report (COA, Development Report) HPLC->Report Quantitative Data GCMS->Report Qualitative Data NMR->Report Structural Data

Caption: High-level analytical workflow for this compound.

Section 2: HPLC Method Troubleshooting & Refinement

Reversed-phase HPLC with UV detection is the workhorse method for quantifying this compound and its related impurities.[2] Due to the basic nature of the pyridine moiety, specific challenges can arise.

Frequently Asked Questions (HPLC)

Q: What is a good starting point for an HPLC method?

A: A gradient reversed-phase method on a C18 column is an excellent starting point.[3] The aromatic nature of the compound makes it highly responsive to UV detection.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)Protonates the pyridine nitrogen, ensuring a single ionic form and preventing peak tailing from silanol interactions.[4]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutesEnsures elution of the main analyte as well as any more or less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmCommon wavelength for aromatic compounds, providing good sensitivity.
Column Temp. 30 °CProvides reproducible retention times.

Q: Why is my peak for the main compound tailing?

A: Peak tailing for basic compounds like this is a classic sign of secondary interactions between the protonated pyridine nitrogen and deprotonated (anionic) residual silanols on the silica backbone of the column. To fix this:

  • Lower Mobile Phase pH: Ensure your aqueous mobile phase pH is low (e.g., pH 2.5-3.0). This keeps the pyridine fully protonated and "shields" it from silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, switching to a high-purity, end-capped version can solve the problem.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a phenyl-hexyl phase, may offer alternative selectivity and improved peak shape.

Troubleshooting Guide (HPLC)

HPLC_Troubleshooting Start Problem Identified Tailing Tailing Start->Tailing Resolution Poor Resolution Are peaks co-eluting? Start->Resolution Retention Retention Time Shift Is temperature stable? Start->Retention Sol_pH Action: Lower pH to 2.5-3.0 with H₃PO₄ or Formic Acid Tailing->Sol_pH No Sol_Column Action: Use a modern, high-purity end-capped C18 column Tailing->Sol_Column Yes Sol_Gradient Action: Decrease gradient slope (make it shallower) Resolution->Sol_Gradient Yes Sol_Solvent Action: Change organic solvent (e.g., Acetonitrile to Methanol) Resolution->Sol_Solvent If still co-eluting Sol_Equilibrate Action: Increase column equilibration time Retention->Sol_Equilibrate No End Problem Resolved Sol_pH->End Sol_Column->End Sol_Gradient->End Sol_Solvent->End Sol_Equilibrate->End

Caption: Logic-flow for troubleshooting common HPLC issues.

Detailed Protocol: Stability-Indicating HPLC Method

This protocol is designed to serve as a validated method for purity analysis and stability studies, conforming to ICH guidelines.[5]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[2]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of the standard solution. The results must meet the following criteria.[2]

      Parameter Acceptance Criteria Purpose
      Tailing Factor 0.8 – 1.5 Ensures peak symmetry.
      Theoretical Plates (N) > 2000 Confirms column efficiency.

      | RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[6] |

  • Analysis:

    • Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method or quantify against the reference standard for an assay.

Section 3: GC-MS Analysis for Identity and Volatile Impurities

GC-MS is a powerful tool for confirming the identity of your compound and for detecting volatile or semi-volatile impurities that may not be observed by HPLC.

Frequently Asked Questions (GC-MS)

Q: Is this compound suitable for GC analysis?

A: Yes. The compound is sufficiently volatile and thermally stable for GC analysis. However, care must be taken with the injector temperature to prevent potential degradation, which can sometimes be an issue with halogenated aromatic compounds.[7][8]

Q: How can I be certain the main peak in my chromatogram is my compound?

A: The mass spectrum provides a definitive fingerprint. For this compound, look for two key features:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion cluster corresponding to the compound's molecular weight.

  • Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (and any fragment containing bromine) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[9] This is a highly characteristic indicator.

Troubleshooting Guide (GC-MS)

Q: I'm not seeing the correct bromine isotope pattern. What could be wrong?

A: This could be due to co-elution with another compound or poor signal-to-noise.

  • Action: Check the purity of your peak by examining the mass spectra across its entire width. If the spectra are inconsistent, it indicates co-elution. Improve chromatographic resolution by adjusting the temperature ramp.

  • Action: If the signal is weak, prepare a more concentrated sample to improve the ion statistics.

Q: I suspect my compound is degrading in the GC injector. How can I check and fix this?

A: Analyte degradation often manifests as the appearance of new, unexpected peaks and a corresponding decrease in the main analyte peak area as the injector temperature is increased.

  • Action: Perform a temperature study. Analyze the same sample at progressively lower injector temperatures (e.g., 250 °C, 220 °C, 200 °C). If peak shape for the main analyte improves and degradation peaks decrease at lower temperatures, you have confirmed thermal lability.

  • Action: Use the lowest injector temperature that provides efficient vaporization without significant peak broadening. Using a deactivated inlet liner can also minimize degradation.

Detailed Protocol: GC-MS Identity Test
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (EI source).[8]

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Prepare a solution of approximately 100 µg/mL in Ethyl Acetate or Dichloromethane.

  • Analysis and Confirmation:

    • Inject the sample.

    • Confirm the retention time matches that of a reference standard.

    • Examine the mass spectrum of the peak and verify the presence of the molecular ion cluster with the characteristic 1:1 M⁺ / M+2 isotope pattern for bromine.

Section 4: Structural Confirmation by NMR

NMR spectroscopy is the definitive tool for unambiguous structural elucidation.

Q: What are the expected key signals in the ¹H NMR spectrum?

A: The ¹H NMR spectrum in CDCl₃ will show distinct signals for the protons on both aromatic rings and the methoxy group. Based on data from structurally similar compounds, the following can be expected[10][11][12]:

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.

  • Aromatic Protons: A series of doublets and doublet of doublets between 6.9 and 8.7 ppm, corresponding to the protons on the substituted pyridine and phenyl rings. The coupling constants (J-values) will be critical for assigning specific positions.

Section 5: Method Validation Principles

Any analytical method used in a regulated environment must be validated to ensure it is suitable for its intended purpose.[13][14] The core parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R1) include[15]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Forced degradation studies are key to proving this for stability-indicating methods.[16]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[17]

  • Accuracy: The closeness of the test results to the true value. Often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2, x171394.
  • International Union of Crystallography. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.
  • Jatto, E., & Okhamafe, A. O. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Journal of Pharmaceutical Research, 19(4), 291-299.
  • INNOVATIONS in pharmacy. (2015). Method validation in pharmaceutical analysis: from theory to practical optimization. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech.
  • BenchChem. (2025). Technical Support Center: Degradation of Brominated Organic Compounds.
  • Atanasov, A. G., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 147-154.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • BenchChem. (2025). A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 9, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • International Journal of Pharmaceutical Sciences. (n.d.). Stability Indicating Rp-Hplc Method Development and Validation for Estimation of Azelnidipine in its Bulk and Tablet Dosage Form.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Alchem Pharmtech. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved January 9, 2026, from [Link]

  • Deruiter, J., & Clark, C. R. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 45(5), 283-291. Retrieved January 9, 2026, from [Link]

  • Clark, C. R., & Deruiter, J. (2004). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 42(8), 427-434. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(3-Bromo-4-methoxyphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic compounds. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separations.

I. Understanding the Molecule: Key Purification Challenges

This compound presents a unique set of purification challenges due to its chemical structure. A successful purification strategy must account for:

  • The Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can engage in strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.

  • Moderate Polarity: The presence of the methoxy group and the pyridine ring imparts moderate polarity to the molecule. This necessitates a careful balance in the mobile phase composition to achieve an optimal retention factor (Rƒ) for effective separation from both less polar and more polar impurities.

  • Potential for Co-elution with Synthetic Byproducts: As this compound is often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), common impurities may include starting materials, homocoupled byproducts, and debrominated species. These structurally similar compounds can be challenging to separate.

This guide will provide you with the tools to address these challenges head-on.

II. Troubleshooting Guide: From Tailing Peaks to Low Yield

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a solution grounded in chromatographic theory.

Question 1: My primary issue is severe peak tailing for the desired product. What is the underlying cause and how can I achieve a symmetrical peak shape?

Answer:

Peak tailing is the most common problem when purifying pyridine-containing compounds on silica gel. The root cause is the strong interaction between the basic nitrogen of your pyridine ring and the acidic silanol groups on the silica surface. This leads to a non-linear adsorption isotherm, where a portion of your compound is retained more strongly, resulting in a "tail."

Solutions:

  • Mobile Phase Modification with a Competing Base: The most effective and widely used solution is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent. A typical concentration is 0.1-1% (v/v). The competing base will preferentially interact with the active silanol sites, effectively masking them from your target compound. This results in a more uniform interaction and a symmetrical peak shape.

  • Stationary Phase Deactivation: If you suspect your compound is particularly sensitive, you can deactivate the silica gel. This can be done by pre-treating it with a solvent system containing a base like triethylamine.

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds. Alternatively, for more challenging separations, reversed-phase chromatography using a C18-functionalized silica gel can be employed, where the elution order is inverted (polar compounds elute first).

Question 2: I'm struggling with poor separation between my product and a closely-eluting impurity. My TLC shows distinct spots, but they co-elute on the column.

Answer:

This is a common issue that can arise from several factors, including improper solvent selection and column overloading. A good separation on a TLC plate does not always translate directly to a large-scale column, especially if the spots are close.

Solutions:

  • Optimize the Solvent System: The ideal Rƒ for the target compound in flash column chromatography is between 0.2 and 0.4. This provides a good balance between resolution and elution time. If your Rƒ is too high, the compound will move too quickly through the column, resulting in poor separation. If it's too low, the bands will broaden, also leading to co-elution. Experiment with different solvent ratios (e.g., ethyl acetate in hexanes) to achieve the target Rƒ. For very close spots, consider a less polar solvent system, such as dichloromethane in hexanes, which can sometimes provide different selectivity.

  • Check for Column Overloading: Loading too much crude product onto your column will lead to broad bands that overlap. A general rule of thumb for silica gel column chromatography is to load between 1-5% of the silica gel's weight in crude material.

  • Use a Longer, Narrower Column: Increasing the column length to diameter ratio will increase the number of theoretical plates and improve resolution.

  • Employ Gradient Elution: If a single solvent system (isocratic elution) is insufficient, a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

Question 3: My yield after column chromatography is significantly lower than expected, and I suspect the compound is degrading on the column.

Answer:

Compound degradation on silica gel is a real concern for sensitive molecules, especially those with basic functionalities. The acidic nature of silica can catalyze decomposition reactions.

Solutions:

  • Perform a Stability Test (2D TLC): To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound on the corner of a square TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If the compound is stable, you will see a single spot on the diagonal. Off-diagonal spots indicate degradation products formed during the chromatography.

  • Deactivate the Silica Gel: As mentioned for peak tailing, pre-treating the silica with a base can neutralize the acidic sites and prevent degradation.

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.

  • Switch to a More Inert Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin by testing a ratio of 9:1 hexanes:ethyl acetate on a TLC plate and gradually increase the proportion of ethyl acetate until you achieve an Rƒ of ~0.3 for your target compound.

Q2: How do I choose between wet and dry loading of my sample?

  • Wet Loading: This is suitable when your crude product is an oil or is highly soluble in the mobile phase. Dissolve the compound in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you need to use a more polar solvent for dissolution. To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often leads to better resolution as it prevents the dissolution solvent from interfering with the separation.

Q3: What are the likely impurities I need to separate?

If your compound was synthesized via a Suzuki-Miyaura coupling, common impurities include:

  • Unreacted starting materials (e.g., the corresponding boronic acid/ester and the pyridine precursor).

  • Homocoupled byproduct from the boronic acid.

  • Protodeboronation byproduct (where the boronic acid group is replaced by a hydrogen).

  • Palladium catalyst residues (which can often be removed by filtration through a plug of silica or celite before the main chromatography).

Q4: Can I reuse my column?

For routine purifications where you are confident that all compounds have been eluted, you can wash the column with a highly polar solvent (like 100% ethyl acetate or methanol) followed by your starting non-polar solvent. However, for high-purity applications, it is always best to use fresh silica gel to avoid cross-contamination.

IV. Experimental Protocols & Data

Protocol 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot the dissolved crude mixture onto the pencil line.

  • Prepare a developing chamber with a small amount of your test solvent system (e.g., 8:2 hexanes:ethyl acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the spot line.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).

  • Adjust the solvent ratio until the Rƒ of your target compound is approximately 0.3.

Protocol 2: Flash Column Chromatography
  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen starting eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it evenly, avoiding air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 1-2 times the weight of your crude product) to the solution.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure to begin eluting the mobile phase through the column.

    • Collect fractions in test tubes.

    • Monitor the elution process by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for moderately polar compounds.
Mobile Phase Hexanes/Ethyl AcetateGood starting point for achieving a wide range of polarities.
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Masks acidic silanol groups, preventing peak tailing of the basic pyridine.
Target Rƒ 0.2 - 0.4Optimal for good separation and reasonable elution time in flash chromatography.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution, especially for less soluble compounds.

V. Visualized Workflows

Chromatography_Optimization cluster_0 Optimization Workflow TLC 1. TLC Analysis (Hexanes/EtOAc) Rf_check 2. Check Rf Is it ~0.3? TLC->Rf_check Adjust 3. Adjust Solvent Ratio Rf_check->Adjust No Column 4. Run Column Rf_check->Column Yes Adjust->TLC Re-test

Caption: Workflow for optimizing the mobile phase for column chromatography.

Troubleshooting_Workflow cluster_1 Troubleshooting Guide Problem Problem Identified Tailing Peak Tailing? Problem->Tailing Poor_Sep Poor Separation? Problem->Poor_Sep Low_Yield Low Yield? Problem->Low_Yield Add_TEA Add 0.5% TEA to Mobile Phase Tailing->Add_TEA Optimize_Rf Optimize Rf to 0.2-0.4 Poor_Sep->Optimize_Rf Check_Stability Check Stability (2D TLC) Low_Yield->Check_Stability

Caption: A logical approach to troubleshooting common chromatography issues.

VI. References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Zimmer, R., & Hill, R. K. (1998). General Methods for Flash Chromatography Using Disposable Columns. Molecular Diversity, 3(4), 189-194.

  • Kirschner, J. R. (2014). Introduction to Modern Liquid Chromatography. John Wiley & Sons.

  • Lo, G. Y. S. (2010). A Practical Guide to Organic Synthesis. John Wiley & Sons.

Validation & Comparative

A Researcher's Guide to the Spectral Confirmation of 2-(3-Bromo-4-methoxyphenyl)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. 2-(3-Bromo-4-methoxyphenyl)pyridine, a versatile heterocyclic building block, frequently emerges in the synthesis of kinase inhibitors for cancer therapy and as a key component in the development of organic semiconductors.[1] Its utility in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures further underscores its significance in synthetic chemistry.[1]

This guide provides an in-depth analysis of the spectral data expected for this compound. In the absence of readily available, published experimental spectra for this specific compound, we will first predict its ¹H NMR, ¹³C NMR, and mass spectrometry data based on established spectroscopic principles. Subsequently, we will perform a comparative analysis with the experimentally verified data of a close structural analog, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine , and other related compounds to provide a robust framework for its characterization.

The Synthetic Route: A Brief Overview

The synthesis of this compound and its derivatives is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl boronic acid with an aryl halide.

G cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide 2-Bromopyridine Reaction_Center Suzuki-Miyaura Coupling Aryl_Halide->Reaction_Center Boronic_Acid (3-Bromo-4-methoxyphenyl)boronic Acid Boronic_Acid->Reaction_Center Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Center Base Na₂CO₃ or K₂CO₃ Base->Reaction_Center Solvent Toluene/Ethanol/Water Solvent->Reaction_Center Product This compound Reaction_Center->Product C-C Bond Formation G Start Purified Compound Weigh_Sample Weigh Sample (5-30 mg) Start->Weigh_Sample Prepare_MS Prepare Dilute Solution in Volatile Solvent Start->Prepare_MS Dissolve Dissolve in Deuterated Solvent (~0.6 mL) Weigh_Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_NMR Acquire NMR Spectra (¹H, ¹³C, etc.) Filter->Acquire_NMR Analyze Analyze and Compare Data Acquire_NMR->Analyze Acquire_MS Acquire Mass Spectrum (EI or ESI) Prepare_MS->Acquire_MS Acquire_MS->Analyze

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine: A Comparative Analysis of Leading Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and reliable synthesis of key intermediates is paramount. The biaryl scaffold, 2-(3-bromo-4-methoxyphenyl)pyridine, is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors for oncology research and other therapeutic agents.[1] Its strategic synthesis is therefore a subject of considerable interest. This guide provides an in-depth, objective comparison of the three most prominent palladium-catalyzed cross-coupling reactions for the synthesis of this important molecule: the Suzuki-Miyaura, Negishi, and Stille couplings. Drawing upon established chemical principles and experimental data from analogous systems, this document aims to equip you with the critical insights needed to select the optimal synthetic route for your research and development needs.

The Strategic Importance of Cross-Coupling in Biaryl Synthesis

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering a versatile and efficient means to construct these vital linkages under relatively mild conditions. The general catalytic cycle for these reactions, while having nuances for each specific transformation, broadly involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Cross_Coupling_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative_Addition Pd(0)Ln->Oxidative_Addition Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Biaryl_Product R¹-R² Reductive_Elimination->Biaryl_Product Organometallic_Reagent R²-M Organometallic_Reagent->Transmetalation Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide will now delve into the specifics of the Suzuki, Negishi, and Stille reactions for the synthesis of this compound, presenting a balanced view of their respective strengths and weaknesses.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method in both academic and industrial settings, lauded for its operational simplicity, mild reaction conditions, and the use of relatively non-toxic and stable organoboron reagents.[2][3][4]

Mechanistic Considerations

The key to the Suzuki coupling is the activation of the organoboron species, typically a boronic acid or its ester derivative, with a base. This forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium(II) intermediate.

Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)->OxAdd Pd(II)_Halide R¹-Pd(II)L₂-X OxAdd->Pd(II)_Halide Transmetalation Transmetalation (R²-B(OR)₂) Pd(II)_Halide->Transmetalation Pd(II)_Aryl R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0) Product Product RedElim->Product R¹-R² Boronic_Acid R²-B(OH)₂ Ate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Ate_Complex + Base Base Base (e.g., K₂CO₃) Base->Ate_Complex Ate_Complex->Transmetalation Enters Cycle

Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Synthesis

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (3-Bromo-4-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine, (3-bromo-4-methoxyphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Negishi Coupling: Enhanced Reactivity with Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts.[7][8] This enhanced reactivity can be advantageous for coupling with less reactive aryl chlorides or for reactions at lower temperatures.

Mechanistic Considerations

The transmetalation step in the Negishi coupling is typically faster than in the Suzuki coupling and does not require a base for activation. However, organozinc reagents are sensitive to air and moisture, necessitating stricter anhydrous and anaerobic reaction conditions.[9]

Negishi_Coupling_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)->OxAdd Pd(II)_Halide R¹-Pd(II)L₂-X OxAdd->Pd(II)_Halide Transmetalation Transmetalation (R²-ZnX) Pd(II)_Halide->Transmetalation Pd(II)_Aryl R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0) Product Product RedElim->Product R¹-R² Organozinc R²-ZnX Organozinc->Transmetalation Enters Cycle

Figure 3: Simplified mechanism of the Negishi coupling.

Experimental Protocol: A Representative Synthesis

The preparation of the organozinc reagent is a critical step in the Negishi coupling. 2-Pyridylzinc bromide can be prepared from 2-bromopyridine and activated zinc.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (3-Bromo-4-methoxyphenyl)zinc halide (prepared in situ or as a stable reagent, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon)

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available):

    • Activate zinc dust by stirring with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.

    • To the activated zinc, add a solution of 3-bromo-4-methoxy-iodobenzene in anhydrous THF and stir at room temperature until the organozinc reagent is formed.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the phosphine ligand in anhydrous THF.

    • Add the 2-bromopyridine to the catalyst mixture.

    • Slowly add the freshly prepared organozinc reagent solution to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or gently heat (e.g., 50 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify by flash column chromatography.

The Stille Coupling: High Functional Group Tolerance

The Stille coupling utilizes organotin (stannane) reagents, which are known for their high tolerance of a wide variety of functional groups and their stability towards air and moisture.[10][11]

Mechanistic Considerations

The transmetalation step in the Stille coupling can be slower than in the Negishi coupling but is generally faster than in the Suzuki coupling. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin-containing byproducts from the final product.[12][13]

Stille_Coupling_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd(0)->OxAdd Pd(II)_Halide R¹-Pd(II)L₂-X OxAdd->Pd(II)_Halide Transmetalation Transmetalation (R²-SnR₃) Pd(II)_Halide->Transmetalation Pd(II)_Aryl R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Aryl RedElim Reductive Elimination Pd(II)_Aryl->RedElim RedElim->Pd(0) Product Product RedElim->Product R¹-R² Organostannane R²-SnBu₃ Organostannane->Transmetalation Enters Cycle

Figure 4: Simplified mechanism of the Stille coupling.

Experimental Protocol: A Representative Synthesis

A general protocol for the Stille coupling of a 2-halopyridine with an arylstannane is presented below.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • (3-Bromo-4-methoxyphenyl)tributylstannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask and create an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add the (3-bromo-4-methoxyphenyl)tributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Stir the biphasic mixture vigorously for several hours, then filter through a pad of Celite.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Comparative Analysis of the Synthesis Routes

The choice of the optimal synthetic route depends on a careful consideration of various factors, including yield, purity, cost, scalability, and safety.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Organometallic Reagent Boronic acid/esterOrganozinc halideOrganostannane
Reagent Stability Generally air and moisture stableSensitive to air and moistureAir and moisture stable
Toxicity of Reagents LowModerateHigh (organotins are toxic)
Byproduct Removal Relatively easy (water-soluble)Generally straightforwardDifficult (tin byproducts)
Reaction Conditions Mild to moderateMildMild to moderate
Functional Group Tolerance GoodVery goodExcellent
Typical Yields Good to excellentGood to excellentGood to excellent
Cost of Starting Materials Boronic acids are often commercially available and relatively inexpensive.[14][15][16]Organozinc reagents may need to be prepared in situ.Stannanes can be expensive.
Scalability Widely used in industrial processes.[3]Can be scalable, but requires careful control of anhydrous conditions.Less favored for large-scale synthesis due to tin toxicity and waste disposal.[12]

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling is generally the recommended first choice for most research and development applications. Its operational simplicity, the stability and low toxicity of the boronic acid starting materials, and the ease of byproduct removal make it a highly practical and environmentally benign option. The commercial availability of (3-bromo-4-methoxyphenyl)boronic acid further enhances its appeal.[14][15]

The Negishi coupling represents a strong alternative, particularly when higher reactivity is required, for instance, if 2-chloropyridine were used as a starting material instead of the more reactive 2-bromopyridine. The main challenge lies in the handling of the air- and moisture-sensitive organozinc reagents, which demands more stringent experimental techniques.

The Stille coupling , while offering excellent functional group tolerance, is the least favorable option for this particular synthesis due to the significant toxicity of the organotin reagents and the associated difficulties in purification and waste management.[13] These factors often outweigh its synthetic advantages, especially in the context of pharmaceutical development where stringent purity requirements and environmental concerns are paramount.

Ultimately, the optimal choice will depend on the specific constraints and priorities of your project, including the scale of the synthesis, the available laboratory infrastructure, and the cost and purity requirements of the final product. This guide provides the foundational knowledge to make an informed and strategic decision for the successful synthesis of this compound.

References

  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757. [Link]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025). ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Valcarlos, I., & Cernak, T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 174. [Link]

  • An efficient method for removing organotin impurities. (2020). Shandong Look Chemical. [Link]

  • Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211–231. [Link]

  • How should I manage glassware that came in contact with organotin compounds? (2017). Reddit. [Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. [Link]

  • 3-Bromo-4-methoxyphenylboronic acid Price at Chemsrc. Chemsrc. [Link]

  • Al-Amin, M., & El-Faham, A. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 83. [Link]

  • Knochel, P., & Jones, P. (1999). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. Chemical Reviews, 99(5), 1337–1374. [Link]

  • Fine Chemicals. C&EN Global Enterprise. [Link]

  • Investigating the Environmental Impact of Organotins. (2022). LCGC International. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Structure-kinetic relationship study of organozinc reagents. PubMed. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • Bipyridine. Organic Syntheses. [Link]

  • Preparation and Reactions of Allylic Zinc Reagents and Transition Metal-Catalyzed Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. chemistry.msu.edu. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Syntheses. [Link]

  • Negishi Cross Coupling Reaction. Chem-Station Int. Ed.. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. ResearchGate. [Link]

  • Synthesis of Mono- and Diaza-'Pyridones' via Stille Coupling of Alkoxystannanes. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • CAS 168823-65-2 | this compound. Alchem Pharmtech. [Link]

  • 3-Bromo-4-methoxyphenylboronic acid pinacol ester. AOBChem USA. [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. IUCrData. [Link]

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A Comparative Guide to 2-(3-Bromo-4-methoxyphenyl)pyridine and its Bromo-Substituted Pyridine Analogs in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-Substituted Pyridines

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, bromo-substituted pyridines represent a particularly versatile class of reagents. The carbon-bromine bond serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-(3-Bromo-4-methoxyphenyl)pyridine with other bromo-substituted pyridine alternatives, offering insights into their relative performance in key synthetic transformations and their potential biological significance. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in substrate selection and reaction optimization.

The strategic placement of the bromine atom and other substituents on the pyridine and adjacent phenyl rings profoundly influences the molecule's electronic properties, steric profile, and ultimately, its reactivity and biological activity. Understanding these structure-property and structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics and functional materials.[1][2][3]

Comparative Analysis of Physicochemical Properties and Reactivity

The reactivity of bromo-substituted pyridines in cross-coupling reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, a critical step in many catalytic cycles. However, the position of the bromine atom relative to the nitrogen and other substituents can introduce competing effects.

For a molecule like this compound, we must consider the substitution on both the pyridine and the phenyl rings.

Electronic and Steric Considerations:
  • Position of Bromine on the Pyridine Ring: A bromine atom at the 2- or 4-position of the pyridine ring is generally more reactive in palladium-catalyzed couplings than one at the 3-position. This is due to the direct electronic influence of the nitrogen atom, which lowers the electron density at the α and γ positions, making the C-Br bond more susceptible to oxidative addition.

  • Substitution on the Phenyl Ring: In this compound, the bromine is on the phenyl ring. Its reactivity is influenced by the substituents on that ring and its position relative to the pyridine ring.

    • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the 4-position increases electron density on the phenyl ring, which can slightly deactivate the C-Br bond towards oxidative addition compared to an unsubstituted bromophenylpyridine.

    • The Pyridyl Group: The 2-pyridyl group is electron-withdrawing, which can help to activate the phenyl ring towards nucleophilic attack and may influence the oxidative addition step.

    • Steric Hindrance: The bromine atom in the meta position to the pyridine ring (at C3 of the phenyl ring) experiences moderate steric hindrance. An isomer with bromine at the ortho position would be significantly less reactive due to steric shielding of the C-Br bond by the bulky pyridine ring.[4] An isomer with bromine at the para position would likely be the most reactive due to minimal steric hindrance and favorable electronic effects.

Table 1: Predicted Reactivity Comparison of Bromophenylpyridine Isomers in Suzuki-Miyaura Coupling
CompoundBromine Position (on Phenyl Ring)Key Influencing FactorsPredicted Relative Reactivity
2-(4-Bromo-3-methoxyphenyl)pyridine para to Pyridine, meta to Methoxy- Electron-rich nature of the aryl bromide due to the methoxy group. - Moderate steric hindrance from the adjacent methoxy group.High
This compound meta to Pyridine, ortho to Methoxy- Ortho-methoxy group can influence catalyst coordination. - Moderate steric hindrance.Moderate to High
2-(2-Bromo-5-methoxyphenyl)pyridine ortho to Pyridine, meta to Methoxy- Significant steric hindrance from the adjacent pyridine ring impeding catalyst approach.Low

Note: This table is based on established principles of reactivity in cross-coupling reactions.[4] Actual yields can be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent).

Performance in Key Cross-Coupling Reactions

This compound and its analogs are primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The two most common and powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound.[5][6] This reaction is fundamental in synthesizing a vast array of pharmaceuticals and complex organic molecules.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, Base, and Palladium Catalyst in a Schlenk Flask B Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat Reaction Mixture (e.g., 80-120 °C) with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS, GC-MS) D->E F Cool to Room Temp. and Dilute with Organic Solvent E->F G Wash with Water and Brine F->G H Dry Organic Layer, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C for 12-24 hours.[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[8] This reaction is of paramount importance in the synthesis of arylamines, which are prevalent in pharmaceuticals.

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L₂Pd(0) Complex1 L₂Pd(Ar)(Br) Pd0->Complex1 Ar-Br center OxAdd Oxidative Addition Complex2 [L₂Pd(Ar)(H₂NR)]⁺Br⁻ Complex1->Complex2 + H₂NR AmineCoord Amine Coordination Complex3 L₂Pd(Ar)(HNR) Complex2->Complex3 - H-Base⁺Br⁻ Deprotonation Deprotonation (Base) Complex3->Pd0 Product RedElim Reductive Elimination Product Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the this compound and the amine, followed by the degassed solvent.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring for 4-24 hours.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Structure-Activity Relationships (SAR) in Drug Discovery

The bromo-substituted phenylpyridine scaffold is a privileged structure in medicinal chemistry. The substituents on both rings can be systematically varied to modulate the compound's pharmacological profile.

  • Halogens (Br, Cl, F): Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to a biological target. They also modulate the lipophilicity and metabolic stability of a drug candidate.[1]

  • Methoxy Group (-OCH₃): The methoxy group can act as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, which is critical for receptor binding. The metabolic stability of methoxy groups can be a concern (O-demethylation), but they are often crucial for potency.[1]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.

A study on pyridine derivatives highlighted that the presence and position of methoxy groups can enhance antiproliferative activity against cancer cell lines.[1] Conversely, the same study noted that halogen atoms could sometimes lead to lower antiproliferative activity, indicating that the overall electronic and steric balance is key.[1] Therefore, this compound offers a unique combination of a hydrogen bond accepting methoxy group and a synthetically versatile bromine atom, making it an attractive starting point for the development of new therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its reactivity in key cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is influenced by a subtle interplay of electronic and steric factors dictated by the substitution pattern on both the phenyl and pyridine rings. While direct, quantitative comparisons with all its isomers are not always available in a single study, a deep understanding of fundamental reaction mechanisms and structure-activity relationships allows for a rational prediction of its performance relative to other bromo-substituted pyridines. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this and related compounds in their synthetic endeavors, ultimately accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

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  • Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. [Link]

  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[8][10]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. PubMed. [Link]

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Sources

Alternative reagents for the synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for the Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Authored by a Senior Application Scientist

For researchers and professionals in medicinal chemistry and drug development, the heterocyclic scaffold this compound is a valuable building block. It serves as a crucial intermediate for constructing complex molecules, particularly kinase inhibitors and other bioactive compounds, through further functionalization, often via cross-coupling reactions at the bromine-substituted position.[1] The efficiency, cost-effectiveness, and sustainability of its synthesis are therefore of paramount importance.

This guide provides an in-depth comparison of established and alternative reagents for the two key transformations in the synthesis of this molecule: the construction of the biaryl C-C bond and the regioselective bromination of the methoxyphenyl ring. We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to guide your experimental design.

Retrosynthetic Pathways: Deconstructing the Target Molecule

A logical analysis of the target structure reveals two primary retrosynthetic disconnections. The choice of which bond to form retrospectively dictates the overall synthetic strategy and the selection of starting materials and reagents.

G cluster_0 Retrosynthetic Analysis cluster_A Strategy A: Biaryl Coupling cluster_B Strategy B: Late-Stage Bromination Target This compound A1 2-Halopyridine Target->A1 C-C Disconnection (e.g., Suzuki) A2 3-Bromo-4-methoxyphenyl boronic acid (or equivalent) Target->A2 B1 2-(4-Methoxyphenyl)pyridine Target->B1 C-Br Disconnection (Electrophilic Aromatic Substitution) B2 Brominating Agent

Caption: Primary retrosynthetic strategies for this compound.

  • Strategy A focuses on forming the central carbon-carbon bond between the two aromatic rings, typically via a transition-metal-catalyzed cross-coupling reaction. This requires a halogenated pyridine and an organometallic phenyl partner.

  • Strategy B involves first synthesizing the parent biaryl, 2-(4-methoxyphenyl)pyridine, and then introducing the bromine atom at the desired position via electrophilic aromatic substitution.

This guide will evaluate alternative reagents for both of these critical transformations.

Part 1: The Biaryl Bond — A Comparative Analysis of Coupling Reagents

The formation of the C(sp²)–C(sp²) bond between the pyridine and phenyl rings is the cornerstone of this synthesis. While the Suzuki-Miyaura reaction is the established workhorse, several alternatives offer distinct advantages in terms of cost, catalyst toxicity, and reaction conditions.

The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful and versatile method for biaryl synthesis.[2][3] Its high functional group tolerance and generally reliable performance have made it a staple in synthetic chemistry.

Traditional Reagents:

  • Catalyst: Typically a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf).[4]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. First-generation ligands included PPh₃, while modern systems often employ more electron-rich and sterically bulky ligands (e.g., SPhos, RuPhos) to improve reaction rates and couple less reactive substrates like aryl chlorides.[5][6]

  • Base: A base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmet Ar¹-Pd(II)L₂-Ar² OxAdd->Transmet Transmetalation (Ar²-B(OR)₂ + Base) RedElim Ar¹-Ar² Transmet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura reaction.

Alternative Coupling Reagents and Strategies

While effective, palladium is a precious, costly, and toxic metal. This has driven the search for more sustainable and economical alternatives.

StrategyCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Pd(0) or Pd(II) precatalyst with phosphine ligandsAnhydrous solvent, inert atmosphere, 60-110 °CHigh yields, broad substrate scope, well-understood mechanism.[2][3]High cost and toxicity of palladium, air/moisture sensitivity.
Nickel-Catalyzed Coupling Ni(II) salts (e.g., NiCl₂(dme)) with ligandsSimilar to Pd, may require higher catalyst loadingLower cost, earth-abundant metal.[7]Can require higher catalyst loadings (5-10 mol%), potential for lower activity.[7][8]
Chan-Lam Coupling Cu(II) salts (e.g., Cu(OAc)₂)Often open to air, room temperature to mild heatingInexpensive catalyst, tolerant of air and moisture, mild conditions.[9][10]Primarily for C-N/C-O bonds; C-C applications are less general than Suzuki.[11][12]
Direct C-H Arylation Pd, Rh, or Ir catalysts; sometimes photocatalystsOften requires a directing group and an oxidantAtom-economical (avoids pre-functionalization), reduces synthetic steps.[13][14][15]Can suffer from regioselectivity issues, may require specific directing groups.[14]

In-Depth Analysis of Alternatives:

  • Nickel Catalysis: As an earth-abundant metal, nickel presents a compelling economic alternative to palladium.[7] Modern nickel catalyst systems have demonstrated high efficacy in Suzuki-Miyaura type couplings. However, challenges can include a typically higher required catalyst loading compared to palladium systems and potential differences in functional group tolerance.[7] Recent life-cycle analyses suggest that the overall sustainability benefit depends heavily on other reaction parameters, such as the solvent used.[8]

  • Copper Catalysis (Chan-Lam and Related Reactions): The Chan-Lam coupling is renowned for forming C-N and C-O bonds under exceptionally mild, often aerobic, conditions using inexpensive copper salts.[9][10][11] While its direct application for C-C biaryl synthesis is less common than the Suzuki reaction, copper-catalyzed protocols for synthesizing 2-arylpyridines from different starting materials (e.g., acetophenones) have been developed, highlighting the versatility of copper.[16] These methods offer significant operational simplicity.

  • C-H Activation/Functionalization: This modern strategy bypasses the need for pre-functionalized starting materials (like boronic acids or halides) by directly coupling a C-H bond with a coupling partner.[15] For instance, a 2-halopyridine could theoretically be coupled directly with 4-bromoanisole. This approach is highly atom-economical. Recent advances include photoredox-catalyzed methods that can proceed under mild conditions using light.[17][18] The primary challenge is controlling regioselectivity, as multiple C-H bonds may be available for activation.

Part 2: Regioselective Bromination — A Guide to Alternative Brominating Agents

If pursuing Strategy B, the key step is the selective bromination of 2-(4-methoxyphenyl)pyridine. The methoxy group is a strong ortho-, para-directing activator, and since the para position is blocked, bromination is directed to the ortho positions. The challenge lies in achieving mono-bromination and avoiding the formation of the dibrominated byproduct.

The Standard: N-Bromosuccinimide (NBS)

NBS is a crystalline, easy-to-handle solid that serves as an excellent source of electrophilic bromine.[19] It is widely preferred over liquid bromine (Br₂) because it provides a low, steady concentration of Br₂ in the reaction medium, which helps to suppress over-bromination.[19][20]

Traditional Conditions:

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Traditionally CCl₄, but due to its toxicity and environmental impact, safer alternatives like acetonitrile, dichloroethane, or even acetic acid are now standard.[21][22][23]

  • Temperature: Often performed at room temperature or slightly elevated temperatures.[21][24]

Alternative Brominating Reagents

While NBS is reliable, other reagents can offer advantages in cost, safety, or environmental impact ("greenness").

ReagentTypical ConditionsSelectivityAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or CH₂Cl₂, room temp.Good for mono-bromination of activated rings.Solid, easy to handle, controlled release of Br₂.[19]Can still lead to over-bromination if not controlled.
Elemental Bromine (Br₂) Acetic Acid or CH₂Cl₂, low temp (0 °C)Lower; high propensity for over-bromination.Inexpensive, readily available.Highly corrosive, toxic, difficult to handle; requires strict stoichiometric and temperature control.[25]
NH₄Br / H₂O₂ Acetic Acid, room temp.High regioselectivity for mono-bromination.[26]"Green" (water is the byproduct), inexpensive reagents, safe.[26][27]Reaction rates can be slower than with Br₂ or NBS.
Pyridinium Tribromide Acetic Acid or THFGoodSolid, less hazardous than Br₂, provides controlled bromination.[25]More expensive than Br₂ or NBS.

In-Depth Analysis of Alternatives:

  • Elemental Bromine (Br₂): This is the most fundamental brominating agent. Due to the high activation of the anisole ring, its reactivity can be difficult to control, often leading to polybrominated products.[25] To achieve selectivity, the reaction must be performed at low temperatures (e.g., 0 °C) with slow, portion-wise addition of a stoichiometric amount of bromine.

  • Oxidative Bromination Systems (e.g., NH₄Br / H₂O₂): This approach represents a significant advancement in green chemistry. Ammonium bromide (or another bromide salt like NaBr or KBr) serves as the bromine source, while an oxidant like hydrogen peroxide generates the electrophilic brominating species (hypobromous acid, HOBr) in situ.[26] This method avoids the use of hazardous reagents like Br₂ and produces water as the only major byproduct. It has shown excellent results for the selective mono-bromination of activated rings like anisoles and anilines.[26][27]

Caption: Experimental workflow for a green bromination protocol.

Experimental Protocols

The following protocols are representative examples based on literature precedents and are intended as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling

Based on the synthesis of a related nitropyridine derivative.[21][24]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1.0 eq), 3-bromo-4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Protocol 2: Green Oxidative Bromination

Adapted from the method developed for anilines and anisoles.[26]

  • Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add ammonium bromide (NH₄Br) (1.1 eq) to the solution and stir until dissolved.

  • Oxidant Addition: To the stirring solution at room temperature, add 30% aqueous hydrogen peroxide (H₂O₂) (1.1 eq) dropwise over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. Quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.

  • Extraction: Make the solution basic by carefully adding a saturated NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Recommendations

The synthesis of this compound offers multiple avenues for optimization, allowing researchers to balance classical reliability with modern efficiency and sustainability.

  • For Biaryl Coupling: While palladium-catalyzed Suzuki-Miyaura coupling remains the most reliable and broadly applicable method, researchers facing cost constraints or seeking greener alternatives should strongly consider nickel-based catalyst systems . For ultimate atom economy, direct C-H arylation represents the future, though it may require more initial optimization to control regioselectivity.

  • For Bromination: NBS remains an excellent, convenient choice for controlled mono-bromination. However, the NH₄Br/H₂O₂ system in acetic acid is a highly recommended alternative. It is not only safer and more environmentally benign but also highly effective and cost-efficient, making it ideal for both small-scale research and larger-scale development.

By carefully considering these alternatives, scientists can select a synthetic strategy that is not only effective but also aligns with goals of economic and environmental sustainability.

References

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  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry. [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData. [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(3-Bromo-4-methoxyphenyl)pyridine is a key heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors for oncological therapies.[1][2] Given its role, ensuring its chemical purity is paramount. Undetected impurities, arising from the synthesis or degradation, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles in the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. We will explore the scientific rationale behind methodological choices, present a detailed validation protocol aligned with international regulatory standards, and compare the performance of our primary method against a viable alternative, supported by experimental data.

Methodological Strategy: A Rationale-Driven Approach

The selection of an analytical method is dictated by the physicochemical properties of the analyte. This compound (MW: 264.12 g/mol , Formula: C₁₂H₁₀BrNO) is a moderately non-polar, aromatic molecule containing both a pyridine ring and a substituted phenyl ring.[1][3] These features make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.

Foundational Method (Method A): The C18 Workhorse

Our primary method is built upon the industry-standard C18 (octadecylsilane) stationary phase, renowned for its hydrophobic retention mechanism and broad applicability.[4]

  • The "Why": The non-polar C18 chains will effectively retain the aromatic rings of the analyte through hydrophobic interactions. To ensure sharp, symmetrical peaks, an acidic modifier is crucial. The pyridine nitrogen in the analyte is basic (pKa ≈ 5.2-6) and can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing.[5][6] By adding an acid like formic acid to the mobile phase, we protonate the pyridine nitrogen, minimizing these secondary interactions. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Comparative Method (Method B): Exploring Alternative Selectivity

To demonstrate a comprehensive approach, we will compare Method A with an alternative using a Phenyl-Hexyl stationary phase.

  • The "Why": A Phenyl-Hexyl column provides a different separation mechanism. In addition to hydrophobic interactions, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[4] This can lead to unique selectivity, potentially improving the resolution between the main peak and structurally similar impurities, particularly those where the aromatic system is altered.

Experimental Workflow and Validation Plan

The entire process, from sample handling to final report generation, follows a structured and logical flow. The validation itself is a self-validating system designed to prove the method is "fit for purpose," as mandated by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation & Data Processing cluster_report Reporting prep_start Receive Sample & Standard prep_std Prepare Standard Stock & Working Solutions prep_start->prep_std prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL) prep_start->prep_sample hplc_setup HPLC System Equilibration prep_std->hplc_setup prep_sample->hplc_setup sys_suit System Suitability Test (SST) hplc_setup->sys_suit injection Inject Standards & Samples sys_suit->injection data_acq Data Acquisition & Integration injection->data_acq validation Perform Validation Studies (Specificity, Linearity, Accuracy, Precision) data_acq->validation calc Calculate Purity & Impurity Profile validation->calc report Generate Final Report calc->report

Caption: Overall workflow for HPLC purity validation.

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.05 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of low-level impurities.

Protocol 2: HPLC System Setup

  • The chromatographic conditions for both the primary (Method A) and comparative (Method B) methods are detailed in the table below.

  • Before analysis, the system must be thoroughly purged and equilibrated with the mobile phase until a stable baseline is achieved.

  • A system suitability test (SST) must be performed by making five replicate injections of the Working Standard Solution. Acceptance criteria are typically:

    • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Comparative Performance: Method A vs. Method B

The following tables summarize the chromatographic conditions and the validation data obtained for both methods.

Table 1: HPLC Method Parameters

ParameterMethod A (Primary)Method B (Alternative)
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (40% B), 5-25 min (40-90% B), 25-30 min (90% B)0-5 min (40% B), 5-25 min (40-90% B), 25-30 min (90% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Method Validation: A Deep Dive into the Pillars of Trust

A method is only reliable if it has been rigorously validated. The core validation parameters—Specificity, Linearity, Accuracy, and Precision—are interconnected, each providing a different layer of confidence in the final result.[11]

G cluster_pillars Core Validation Pillars (ICH Q2) cluster_support Supporting Parameters center Reliable & Validated HPLC Method specificity Specificity (Discrimination) center->specificity proves linearity Linearity (Proportionality) center->linearity demonstrates accuracy Accuracy (Trueness) center->accuracy confirms precision Precision (Agreement) center->precision ensures lod LOD / LOQ specificity->lod for impurities range Range linearity->range accuracy->range precision->range precision->lod robustness Robustness

Caption: Interrelationship of HPLC method validation parameters.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

Protocol 3: Forced Degradation Study

  • Prepare solutions of the analyte at 0.5 mg/mL.

  • Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours (solid state).

  • Analyze all samples by HPLC, alongside a non-degraded control, and evaluate peak purity using a Photodiode Array (PDA) detector.

Results: For both Method A and Method B, the main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis confirmed no co-elution. Method A showed slightly better resolution for an early-eluting polar degradant formed under acid hydrolysis.

Linearity & Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13] The range is the interval for which the method is shown to be precise, accurate, and linear.[14]

Table 2: Linearity Data

ParameterMethod A (Primary)Method B (Alternative)
Range Tested 0.5 µg/mL - 75 µg/mL0.5 µg/mL - 75 µg/mL
Number of Points 66
Correlation Coeff. (R²) 0.99980.9995
y-intercept 125.4180.2
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking a sample matrix with known amounts of the analyte at different concentration levels.[12]

Table 3: Accuracy (Recovery) Data

Spike LevelMethod A (% Recovery ± SD, n=3)Method B (% Recovery ± SD, n=3)
80% 99.5% ± 0.4%98.9% ± 0.6%
100% 100.8% ± 0.3%100.2% ± 0.5%
120% 101.1% ± 0.5%101.5% ± 0.7%
Average Recovery 100.5% 100.2%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[13]

Table 4: Precision (%RSD) Data

ParameterMethod A (%RSD, n=6)Method B (%RSD, n=6)Acceptance Criteria
Repeatability 0.45%0.68%≤ 2.0%
Intermediate Precision 0.82%1.15%≤ 2.0%

Conclusion and Method Selection

Both Method A (C18 column) and Method B (Phenyl-Hexyl column) were successfully validated according to ICH guidelines and demonstrated suitability for the purity analysis of this compound.

However, Method A is recommended for routine quality control . The data indicates that the C18-based method provides superior performance with a higher correlation coefficient in its linearity, slightly better accuracy, and significantly better precision (lower %RSD). Furthermore, its ability to better resolve a polar degradant in forced degradation studies makes it a more robust and reliable choice. The C18 column is also a more universally available and cost-effective option, adding to its practical advantages in a high-throughput laboratory setting. This validated method is now fit for its intended purpose: to accurately and reliably determine the purity of this compound, ensuring the quality of this critical pharmaceutical intermediate.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity and stability of pharmaceutical intermediates is a cornerstone of robust drug development. This guide provides an in-depth technical comparison and cross-validation of orthogonal analytical methods for 2-(3-Bromo-4-methoxyphenyl)pyridine, a key building block in medicinal chemistry. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring each described method is part of a self-validating analytical system.

The imperative for multiple, cross-validated analytical techniques stems from the principle that no single method is infallible. Each technique possesses inherent biases and limitations. By employing orthogonal methods—those that measure the analyte based on different chemical or physical principles—we can build a more complete and trustworthy profile of the analyte's purity and stability. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC) for purity and stability, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and alternative quantification, and quantitative Nuclear Magnetic Resonance (qNMR) as a primary, non-chromatographic standard.

Section 1: The Analytical Challenge - Profiling this compound

This compound presents a typical analytical challenge for a pharmaceutical intermediate. Its aromatic structure lends itself to UV detection in HPLC, while its potential for volatility makes it amenable to GC analysis. The presence of bromine and various protons in distinct electronic environments allows for characterization by MS and NMR, respectively. A comprehensive analytical strategy must not only quantify the main component but also detect and identify potential process-related impurities and degradation products.

Potential process-related impurities could arise from starting materials or side reactions during synthesis, such as isomers or related compounds from incomplete reactions. Degradation products might form under stress conditions like heat, light, oxidation, or extreme pH, which is critical for establishing a stability-indicating method.[1][2]

Section 2: Primary Method - Stability-Indicating HPLC-UV

A stability-indicating HPLC method is the workhorse for purity analysis and is essential for demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) or intermediate free from interference from degradation products, impurities, or excipients.[3][4]

Rationale for Method Development

The choice of a reversed-phase C18 column is a logical starting point for a molecule of this polarity. An acidic mobile phase (e.g., using phosphate buffer) is chosen to protonate the pyridine nitrogen, ensuring good peak shape and consistent retention. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength. A gradient elution is employed to ensure that any potential impurities, which may have a wide range of polarities, are eluted and resolved from the main peak within a reasonable timeframe.[5]

Forced Degradation Studies

To validate the stability-indicating nature of the method, forced degradation studies are performed.[1] The goal is not to completely destroy the molecule but to induce degradation to a level (typically 5-20%) where potential degradation products can be observed and resolved from the parent compound.[6]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²).

The results of the forced degradation study (summarized in Table 2) demonstrate that the HPLC method can effectively separate the main peak from all generated degradation products, thus confirming its utility as a stability-indicating assay.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Section 3: Orthogonal Method 1 - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC.[7] It relies on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For halogenated aromatic compounds, GC-MS provides high sensitivity and the structural information from the mass spectrum is invaluable for impurity identification.[8]

Causality in Experimental Choices

A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen based on the "like dissolves like" principle for the separation of aromatic compounds. The temperature program is optimized to ensure sufficient separation of the analyte from any volatile impurities or potential degradation products. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

  • Sample Preparation: 1 mg/mL in ethyl acetate.

Section 4: Orthogonal Method 2 - Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method recognized for its ability to provide a direct measurement of analyte concentration or purity without the need for a specific reference standard of the analyte itself.[9][10] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11] This makes it a powerful tool for orthogonal verification of purity results obtained from chromatographic methods.[12][13]

Rationale for qNMR Application

For this compound, several well-resolved signals in the ¹H NMR spectrum can be used for quantification. A certified internal standard (e.g., maleic acid) with known purity and non-overlapping signals is added in a precise amount. By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, the purity of the analyte can be calculated. This method is independent of chromatographic separation and response factors, providing a true orthogonal assessment.

Experimental Protocol: qNMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Parameters:

    • Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Data Processing: Careful phasing and baseline correction are critical. Integrate the selected analyte and internal standard signals.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Section 5: Cross-Validation and Data Comparison

Cross-validation is performed by analyzing the same batch of this compound using all three developed methods.[14] The objective is to demonstrate that the different methods provide comparable results for the purity of the main component.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_results Results & Comparison HPLC Stability-Indicating HPLC-UV Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Range Range HPLC->Range LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Purity_Data Purity Assay Results HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Range GCMS->LOD_LOQ GCMS->Purity_Data GCMS->Impurity_Profile qNMR Quantitative NMR (qNMR) qNMR->Purity_Data Final_Report Cross-Validation Report Purity_Data->Final_Report Impurity_Profile->Final_Report Batch Single Batch of This compound Batch->HPLC Batch->GCMS Batch->qNMR

Data Presentation and Comparison

Table 1: HPLC Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 5 - 750Defined by linearity
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.35%≤ 1.0%
- Intermediate0.52%≤ 2.0%
LOD (µg/mL) 0.15Report
LOQ (µg/mL) 0.50Report
Specificity No interference from blank, placebo, or degradation productsPeak purity > 990

Table 2: Forced Degradation Results (HPLC)

Condition% Assay% DegradationRemarks
Control 99.8--
Acid (0.1M HCl) 90.59.3Two degradation peaks observed
Base (0.1M NaOH) 85.214.6Three degradation peaks observed
Oxidative (3% H₂O₂) 92.17.7One major degradation peak
Thermal (105°C) 98.90.9Stable
Photolytic (ICH) 99.50.3Stable

Table 3: GC-MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.7% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.48%≤ 1.5%
Specificity No interfering peaks at the retention time of the analyteConfirmed by MS

Table 4: Cross-Validation Purity Results for a Single Batch

MethodPurity Result (%)
HPLC-UV 99.82
GC-MS 99.75
qNMR 99.85
Mean Purity 99.81
Overall %RSD 0.05%

The data clearly shows a high degree of concordance between the three orthogonal methods, with an overall relative standard deviation of just 0.05%. This provides a high level of confidence in the assigned purity of 99.8% for this batch of this compound.

Logical_Relationship cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR Analyte This compound HPLC_Purity Purity Assay Analyte->HPLC_Purity GCMS_Purity Purity Assay Analyte->GCMS_Purity qNMR_Purity Absolute Purity Analyte->qNMR_Purity HPLC_Stability Stability Indicating HPLC_Purity->HPLC_Stability CrossValidation Cross-Validation HPLC_Purity->CrossValidation GCMS_Impurity Impurity ID GCMS_Purity->GCMS_Impurity GCMS_Purity->CrossValidation qNMR_Purity->CrossValidation ConfidentResult Confident & Reliable Purity Assignment CrossValidation->ConfidentResult

Conclusion

The cross-validation of orthogonal analytical methods is a critical exercise in pharmaceutical development to ensure data integrity and build a comprehensive understanding of an intermediate or API. This guide has detailed the rationale, protocols, and comparative data for HPLC-UV, GC-MS, and qNMR analysis of this compound. The strong agreement between these diverse techniques provides a high degree of confidence in the analytical results. By adopting such a multi-faceted approach, researchers and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the safety and efficacy of the final drug product.

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  • Liu, G., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5584. [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

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  • Zorić, M., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules, 26(18), 5584. [Link]

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A Comparative Benchmarking Guide: Evaluating 2-(3-Bromo-4-methoxyphenyl)pyridine Against Established c-MET and RON Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel chemical entity, 2-(3-Bromo-4-methoxyphenyl)pyridine, against known inhibitors of the c-MET and RON receptor tyrosine kinases. While this compound is recognized as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, its intrinsic biological activity is not yet extensively characterized[1][2]. This document outlines the scientific rationale and detailed experimental protocols for its evaluation as a potential dual c-MET/RON inhibitor, a therapeutic strategy of significant interest in oncology.

The c-MET (mesenchymal-epithelial transition factor) and RON (recepteur d'origine nantais) receptor tyrosine kinases are homologous proteins that play critical roles in cell growth, survival, and motility.[3] Dysregulation of the c-MET pathway, through genetic mutations, amplification, or protein overexpression, is a known driver in numerous human cancers, including non-small cell lung cancer (NSCLC) and gastric cancers, often correlating with poor clinical outcomes.[4][5] Similarly, aberrant RON signaling is implicated in the progression and metastasis of various solid tumors, such as breast and colon cancer.[6][7] Given the significant structural homology between their kinase domains (approximately 80%), the development of dual inhibitors is a compelling strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy.[6]

This guide will benchmark our subject compound against clinically relevant and FDA-approved inhibitors: Crizotinib and Cabozantinib, both multi-kinase inhibitors with potent activity against c-MET[8][9][10], and BMS-777607 (also known as ASLAN002), a well-characterized dual c-MET/RON inhibitor.[11]

Signaling Pathways of c-MET and RON

The signaling cascades initiated by c-MET and RON are central to their oncogenic potential. The diagram below illustrates the key downstream pathways activated upon ligand binding and subsequent kinase activation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS Recruits PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates RON RON Receptor RON->PI3K Activates RON->STAT3 Activates HGF HGF (Ligand) HGF->cMET Binds MSP MSP (Ligand) MSP->RON Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription G cluster_workflow Benchmarking Workflow A Tier 1: In Vitro Kinase Assays (Biochemical IC50 Determination) B Tier 2: Cell-Based Assays (Target Engagement & Pathway Inhibition) A->B Proceed if IC50 < 1µM C Tier 3: Cellular Phenotypic Assays (Anti-proliferative & Anti-migratory Effects) B->C Proceed if cellular activity is confirmed D Tier 4: Kinome Selectivity Profiling C->D Proceed if potent phenotypic effects observed

Caption: Tiered experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Tier 1: In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant c-MET and RON kinases.

Methodology:

  • Reagents: Recombinant human c-MET and RON kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (this compound, Crizotinib, Cabozantinib, BMS-777607), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression model.

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinases, serving as the primary screen for potency.

Tier 2: Cell-Based Target Engagement Assays

Objective: To assess the ability of the test compound to inhibit c-MET and RON phosphorylation in a cellular context.

Methodology:

  • Cell Lines: Utilize cancer cell lines with known c-MET or RON activation, such as MKN-45 (gastric cancer, c-MET amplified) and HT-29 (colon cancer, expresses RON).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with the respective ligands (HGF for c-MET, MSP for RON) for 15 minutes.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting or a quantitative immunoassay (e.g., ELISA) to measure the levels of phosphorylated c-MET (p-cMET) and phosphorylated RON (p-RON), as well as total c-MET and RON.

    • Quantify the band intensities and calculate the concentration-dependent inhibition of receptor phosphorylation.

Rationale: This assay confirms that the compound can penetrate the cell membrane and engage its intracellular target, inhibiting the crucial first step in the signaling cascade.

Tier 3: Cellular Phenotypic Assays

Objective: To evaluate the functional consequences of kinase inhibition on cancer cell proliferation and migration.

Methodology:

  • Anti-Proliferation Assay (e.g., CellTiter-Glo®):

    • Seed cells in a 96-well plate and treat with a range of compound concentrations.

    • Incubate for 72 hours.

    • Measure cell viability by quantifying ATP levels, which correlate with the number of viable cells.

    • Determine the GI50 (concentration for 50% growth inhibition).

  • Wound Healing/Scratch Assay (Migration):

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or wound in the monolayer with a pipette tip.

    • Treat the cells with the test compounds.

    • Image the scratch at 0 and 24 hours.

    • Quantify the rate of wound closure as a measure of cell migration.

Rationale: These assays connect target inhibition to a desired anti-cancer phenotype, providing evidence of the compound's potential therapeutic effect.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the initial characterization of this compound as a potential c-MET and RON kinase inhibitor. By benchmarking its performance against well-established and clinically approved drugs, we can rapidly assess its potency, cellular activity, and potential for further development. Positive results from this workflow would warrant progression to more advanced preclinical studies, including kinome-wide selectivity profiling to assess off-target effects, pharmacokinetic analysis, and in vivo efficacy studies in relevant cancer xenograft models. [12][13]The structured approach detailed herein ensures that key go/no-go decisions are supported by robust, scientifically validated data.

References

  • c-Met inhibitor - Wikipedia. Available at: [Link]

  • Have clinical trials properly assessed c-Met inhibitors? - PMC - NIH. Available at: [Link]

  • In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC. Available at: [Link]

  • Preclinical Efficacy of Ron Kinase Inhibitors Alone and in Combination with PI3K Inhibitors for Treatment of sfRon-Expressing Breast Cancer Patient-Derived Xenografts - AACR Journals. Available at: [Link]

  • What are c-Met inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed. Available at: [Link]

  • Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth - PubMed Central. Available at: [Link]

  • Abstract LB524: Discovery of highly selective RON kinase inhibitors - AACR Journals. Available at: [Link]

  • C-Met inhibitors – Knowledge and References - Taylor & Francis. Available at: [Link]

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  • Selected Active Clinical Trials on c-MET inhibitors for HCC. - ResearchGate. Available at: [Link]

  • RON kinase inhibitors described by the Translational Genomics Research Institute. Available at: [Link]

  • Targeting RON receptor tyrosine kinase for treatment of advanced solid cancers: antibody–drug conjugates as lead drug candidates for clinical trials - PMC - NIH. Available at: [Link]

  • The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC - PubMed Central. Available at: [Link]

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants | ACS Medicinal Chemistry Letters. Available at: [Link]

  • CLINICAL - Open Access Journals. Available at: [Link]

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  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The molecule 2-(3-bromo-4-methoxyphenyl)pyridine is a key structural motif found in numerous pharmacologically active compounds, making its synthesis a subject of considerable interest. The core of this synthesis lies in the formation of a carbon-carbon bond between a pyridine ring and a substituted phenyl ring. This guide provides an in-depth comparative analysis of various catalytic systems for this coupling reaction, offering experimental insights and data to facilitate informed catalyst selection and methods development.

The Synthetic Challenge: Coupling an Electron-Deficient Heterocycle

The primary challenge in synthesizing this compound lies in the coupling of an electron-deficient pyridine ring, typically using a 2-halopyridine as the electrophile. The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This "2-pyridyl problem" necessitates the use of highly active and robust catalytic systems to achieve efficient coupling.[1][2]

This guide will compare and contrast the most prevalent and effective catalytic strategies for this transformation, focusing on Palladium, Nickel, and Copper-based systems.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount and is influenced by factors such as the nature of the coupling partners, desired reaction conditions, cost, and scalability. Below is a comparative overview of the leading catalytic systems for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts remain the workhorse for C-C bond formation in academic and industrial settings due to their broad functional group tolerance and high catalytic activity.[3] For the synthesis of our target molecule, several palladium-catalyzed reactions are viable, with the Suzuki-Miyaura coupling being the most prominent.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful and widely used method for synthesizing biaryl compounds.[4] In our case, this would involve the reaction of a 2-halopyridine with 3-bromo-4-methoxyphenylboronic acid or vice versa.

Catalyst and Ligand Selection: The success of the Suzuki-Miyaura coupling of 2-chloropyridines, which are often the preferred starting material due to cost, is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.[5] These ligands facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step, leading to higher yields.[5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895[Buchwald et al.][5]
Pd(OAc)₂XPhosK₃PO₄t-AmylOH1001698[Buchwald et al.][5]
PEPPSI-IPrIPr (NHC)K₂CO₃Dioxane/H₂O80492[Organ et al.][5]
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O10012-2460-75[6]
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O150 (MW)0.2592 (C4-selective on dichloropyrimidine)[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with 3-Bromo-4-methoxyphenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • 3-Bromo-4-methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Degassed toluene (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine, 3-bromo-4-methoxyphenylboronic acid, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

b) Stille Coupling

The Stille coupling utilizes an organotin reagent and an organic halide.[8][9] While effective, the toxicity of organotin compounds is a significant drawback.[8] This reaction would involve coupling a 2-halopyridine with a (3-bromo-4-methoxyphenyl)stannane reagent or a 2-stannylpyridine with a 1-bromo-3-bromo-4-methoxybenzene.

Catalyst and Conditions: Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[10] The addition of a copper(I) co-catalyst can sometimes enhance the reaction rate.[8]

c) Negishi Coupling

The Negishi coupling employs an organozinc reagent with an organic halide.[11] Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for challenging couplings.[12][13] The synthesis of 2-pyridylzinc reagents has been a focus of research to overcome the limitations of other 2-pyridyl organometallics.[13][14]

Catalyst and Ligand Selection: Palladium catalysts with bulky, electron-rich phosphine ligands like X-Phos are effective for the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides.[12]

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[11] They are particularly effective for coupling unreactive aryl chlorides.[11]

a) Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts can efficiently promote the Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids, often under milder conditions than palladium-based systems.[11] Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ are attractive for their ease of use.[11]

CatalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol or 2-Me-THF1001280-95[11]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • 3-Bromo-4-methoxyphenylboronic acid (1.5 mmol)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • t-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox, to a vial add NiCl₂(PCy₃)₂, 3-bromo-4-methoxyphenylboronic acid, and potassium phosphate.

  • Add 2-chloropyridine and t-amyl alcohol.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed coupling reactions, such as the Chan-Lam coupling, offer an even more economical alternative to palladium and nickel.[15][16] These reactions typically involve the coupling of arylboronic acids with N-H or O-H containing compounds. For C-C bond formation, copper-catalyzed Suzuki-type couplings are less common but are an area of active research.

Chan-Lam Coupling for Analogue Synthesis: While not directly applicable for the C-C bond formation in the target molecule, the Chan-Lam coupling is a powerful tool for synthesizing N-aryl and O-aryl pyridines. For instance, coupling 2-aminopyridine with 3-bromo-4-methoxyphenylboronic acid using a copper catalyst would yield an N-arylated pyridine, a valuable analogue for structure-activity relationship studies.

Typical Conditions: Copper(II) acetate is a common catalyst, often used with a base like pyridine or triethylamine in a solvent such as dichloromethane or methanol.[16][17]

Advanced Strategies: C-H Activation

Direct C-H activation is an emerging and highly atom-economical strategy for the synthesis of biaryls.[18][19] This approach avoids the pre-functionalization of one of the coupling partners (e.g., formation of an organoboron, -tin, or -zinc reagent). For the synthesis of this compound, this could involve the direct arylation of pyridine with 1,3-dibromo-4-methoxybenzene. Palladium catalysts are most commonly employed for these transformations.[18][19]

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms of these coupling reactions, the following diagrams illustrate the key catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Catalyst and Solvent Inert->Catalyst Heating Heat to Desired Temperature with Stirring Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: Generalized workflow for a cross-coupling reaction.

Conclusion and Recommendations

For the synthesis of this compound, a palladium-catalyzed Suzuki-Miyaura coupling using a bulky, electron-rich phosphine ligand such as XPhos or SPhos is the most recommended starting point. This approach offers a good balance of high yield, broad functional group tolerance, and well-established protocols.

For cost-sensitive applications or when coupling with less reactive aryl chlorides, a nickel-catalyzed Suzuki-Miyaura coupling with a catalyst like NiCl₂(PCy₃)₂ presents a highly attractive and efficient alternative.

While Stille and Negishi couplings are viable, the toxicity of tin reagents in the former and the moisture sensitivity of some organozinc reagents in the latter make them less favorable for general use unless specific reactivity is required. Copper-catalyzed C-C couplings for this specific transformation are not as well-developed but remain a promising area for future research, particularly for large-scale, cost-effective synthesis.

Ultimately, the optimal catalyst system will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The data and protocols provided in this guide serve as a strong foundation for researchers to make an informed decision and to develop a robust and efficient synthesis of this compound.

References

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  • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Accounts of Chemical Research, 39(4), 278-287.
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  • Billingsley, K. L., & Buchwald, S. L. (2007). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7436-7437.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Leitner, A., et al. (2010). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Tetrahedron Letters, 51(2), 357-359.
  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University.
  • Kolychev, E. L., et al. (2013).
  • Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering, 2(6), 1473-1478.
  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754-5757.
  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Suwinski, J., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 26(11), 3328.
  • Baghbanzadeh, M., Pilger, C., & Kappe, C. O. (2011). Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating. The Journal of Organic Chemistry, 76(5), 1507-1510.
  • Decicco, C. P., et al. (2011).
  • Al-Masum, M., & Elmaaty, T. A. (2022). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Pharmaceuticals, 15(11), 1362.
  • Gáti, T., et al. (2025).
  • Organ, M. G., et al. (2021). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv.
  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077-2079.
  • Baroliya, J. et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (n.d.). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]

  • Singh, R., et al. (2023). Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. New Journal of Chemistry, 47(23), 11043-11047.
  • Wang, C., et al. (2013). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Leitner, A., et al. (2010). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Tetrahedron Letters, 51(2), 357-359.
  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.
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  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine.
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A Comparative Crystallographic Guide to 2-Arylpyridine Scaffolds: Structural Insights from 2-(3-Bromo-4-methoxyphenyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylpyridine Scaffold

The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and specific electronic properties make it a cornerstone for designing molecules that interact with biological targets or exhibit unique photophysical characteristics. The precise three-dimensional arrangement of substituents on this core structure dictates molecular recognition, binding affinity, and ultimately, function. Understanding this arrangement through X-ray crystallography is therefore not merely an academic exercise; it is a critical step in rational drug design and materials engineering.

This guide focuses on the structural landscape of molecules related to 2-(3-Bromo-4-methoxyphenyl)pyridine . While a crystal structure for this specific compound is not publicly deposited, a wealth of data exists for closely related analogs. By comparing these structures, we can derive invaluable insights into how substituent changes and linkage modifications influence molecular conformation, intermolecular interactions, and crystal packing. These factors are paramount for predicting properties like solubility, bioavailability, and solid-state stability.

This document provides an in-depth analysis of publicly available crystallographic data for key analogs, offering a framework for researchers to anticipate the structural behavior of their own novel compounds based on this versatile scaffold.

Comparative Structural Analysis

The conformation of biaryl systems like 2-arylpyridines is largely defined by the torsion angle between the two aromatic rings. This angle is a delicate balance between the drive for π-system conjugation (favoring planarity) and the steric hindrance imposed by ortho-substituents.

Primary Comparator: The Effect of an Ortho-Nitro Group

The most direct structural analog with available data is 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine .[1][2] The introduction of a nitro group at the 3-position of the pyridine ring introduces significant steric clash, forcing the two rings out of plane.

  • Key Finding: The dihedral angle between the pyridine and benzene rings is a notable 39.9(2)°.[1] This twist is a direct consequence of steric repulsion from the adjacent nitro group. For drug development professionals, this is a crucial lesson: introducing substituents ortho to the inter-ring bond is a reliable strategy to disrupt planarity, which can be used to fine-tune binding pocket interactions or alter solubility.

Secondary Comparator: The Impact of a Flexible Linker

In contrast, the compound (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one connects the two key moieties via a propenone bridge.[3] This linker introduces both flexibility and new electronic features.

  • Key Finding: The benzene and pyridine rings in this molecule are nearly coplanar, with a subtended angle of just 2.8(8)°.[3] The prop-2-en-1-one group acts as a conjugated bridge, favoring a planar conformation to maximize electronic delocalization. This demonstrates that introducing a conjugated linker can effectively planarize the system, a strategy often used in designing conductive materials or fluorescent probes.

Data Summary

The following table summarizes the key crystallographic parameters for our primary and secondary comparators.

Parameter2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine[1][2](2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one[3]
Chemical Formula C₁₂H₉BrN₂O₃C₁₅H₁₂BrNO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c
Pyridine-Benzene Dihedral Angle 39.9(2)°2.8(8)°
Key Intermolecular Interactions C—H···O hydrogen bondsC—H···Br hydrogen bonds
Molecular Conformation Driver Steric hindrance from ortho-nitro groupConjugation across propenone linker

Experimental Workflows & Protocols

The data presented relies on standard, well-validated techniques in single-crystal X-ray diffraction. Understanding this workflow is essential for any researcher aiming to generate similar data.

Logical Workflow for Crystallographic Analysis

The process from a synthesized compound to a refined crystal structure follows a logical and rigorous path. This workflow ensures the data is accurate, reproducible, and meets publication standards.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Solution & Refinement synthesis Chemical Synthesis purify Purification (e.g., Chromatography) synthesis->purify crystal Single Crystal Growth (e.g., Slow Evaporation) purify->crystal mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer collect Data Collection (ω-scans) diffractometer->collect integrate Data Integration & Scaling collect->integrate solve Structure Solution (Direct Methods) integrate->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Validation & CIF Generation refine->validate CSD Crystallographic Database validate->CSD Deposition to Database (e.g., CCDC)

Caption: Workflow from compound synthesis to database deposition.

Protocol 1: Single Crystal Growth by Slow Evaporation

This is the most common method for obtaining high-quality crystals of small organic molecules. Its success relies on gradually increasing the concentration of the solute past its saturation point.

  • Solvent Selection : Choose a solvent or solvent system in which the compound has moderate solubility. For the chalcone analog, a mixture of ethanol and acetonitrile was effective.[3]

  • Prepare a Saturated Solution : Dissolve the purified compound in the chosen solvent, gently heating if necessary to achieve complete dissolution.

  • Allow for Slow Evaporation : Transfer the solution to a clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This restricts the rate of evaporation.

  • Incubate : Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor : Crystals should form over a period of several hours to several weeks. The slower the process, the higher the quality of the crystals.

Causality Insight: Slow evaporation is crucial. Rapid solvent loss leads to rapid precipitation, forming polycrystalline powder or poorly ordered crystals unsuitable for single-crystal diffraction. The steady, slow approach allows molecules to deposit onto a growing lattice in the most energetically favorable, ordered arrangement.

Protocol 2: Structure Solution and Refinement

Once diffraction data is collected, the raw reflection intensities must be translated into a 3D atomic model.

  • Data Integration and Reduction : The raw diffraction images are processed to determine the position and intensity of each reflection. Software like SAINT (Bruker) is used for this step. The data is also corrected for experimental factors (e.g., absorption).

  • Space Group Determination : The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group.

  • Structure Solution : The initial positions of the non-hydrogen atoms are determined. For small molecules, "direct methods" are highly effective and are implemented in software like SHELXS.

  • Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

  • Validation : The final model is validated using tools like CHECKCIF to ensure it is chemically sensible and conforms to crystallographic standards. The output is a Crystallographic Information File (CIF).

Trustworthiness Insight: This multi-step process has built-in validation. The refinement process yields metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the model and the data. Low R-factors (typically < 0.05) indicate a high-quality, trustworthy structure.

Conclusion and Future Directions

The comparative analysis of this compound analogs provides clear, actionable insights for researchers. The degree of planarity between the two aromatic rings can be rationally controlled: introducing ortho-substituents creates a significant twist, while incorporating a conjugated linker enforces planarity. These conformational changes directly influence the intermolecular interactions observed in the crystal lattice, shifting from C—H···O hydrogen bonds in the twisted nitro-analog to C—H···Br interactions in the planar chalcone-like analog.[1][3]

For drug developers, this means that simple, predictable modifications can be used to alter a molecule's 3D shape to fit a target binding site or to change its solid-state properties to improve formulation. For materials scientists, these principles guide the design of molecules with specific electronic and packing characteristics.

This guide underscores the power of leveraging public crystallographic databases. By analyzing the structures of known compounds, we can build a robust, predictive framework that accelerates the design and development of new chemical entities, even in the absence of data for an exact target molecule.

References

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2, x171394. [Link]

  • Jasinski, J. P., Butcher, R. J., Samshuddin, S., Narayana, B., & Yathirajan, H. S. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(3), o563. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Crystallography Open Database (COD). An open-access collection of crystal structures. [Link]

  • Shcherbakov, I. N., et al. (2022). Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate. IUCrData, 7(11), x2215273. [Link]

Sources

A Definitive Guide to the Structural Confirmation of 2-(3-Bromo-4-methoxyphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. The family of 2-(3-Bromo-4-methoxyphenyl)pyridine derivatives represents a class of molecules with significant potential in various applications, including as pharmaceutical intermediates and functional materials. The specific arrangement of the bromo and methoxy substituents on the phenyl ring, in conjunction with the pyridine moiety, gives rise to unique electronic and steric properties that dictate their biological activity and material characteristics. Consequently, unambiguous confirmation of their structure is a critical step in their synthesis and application.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural confirmation of this compound and its derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, leveraging experimental data from closely related compounds to illustrate the causal relationships between molecular structure and spectral output.

The Analytical Triad: NMR, MS, and X-ray Crystallography

The confirmation of a new chemical entity's structure is rarely accomplished with a single technique. Instead, a synergistic approach utilizing multiple analytical methods is employed to build a comprehensive and self-validating picture of the molecule's architecture. For this compound derivatives, the combination of NMR, MS, and X-ray crystallography provides a robust framework for structural elucidation.

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Caption: Logical workflow for the synthesis and structural confirmation of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Causality in Chemical Shifts and Coupling Constants

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the bromine atom and the pyridine ring, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, such as the methoxy group, shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).

Spin-spin coupling, observed as splitting of NMR signals, provides information about the connectivity of atoms. The coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle separating the coupled nuclei.

To illustrate these principles, we can examine the reported NMR data for the structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine [1][2]. The addition of the nitro group will influence the chemical shifts, but the overall pattern of the 3-bromo-4-methoxyphenyl moiety will be comparable.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Comparative Experimental Data

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Experimental Data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine (¹H / ¹³C ppm) [1][2]Experimental Data for 2-(3-Bromo-4-methoxyphenyl)acetic acid (¹H / ¹³C ppm) [3]
Phenyl H-2' ~8.1 (d)-7.87 (d)7.48 (d)
Phenyl H-5' ~7.0 (d)-6.96 (d)6.86 (d)
Phenyl H-6' ~7.8 (dd)-7.45 (dd)7.19 (dd)
Methoxy (-OCH₃) ~3.9 (s)~56.53.95 (s) / 56.523.89 (s) / 56.5
Pyridine H-3 ~7.7 (d)~1208.13 (dd) / 133.46-
Pyridine H-4 ~7.8 (t)~1377.42 (dd) / 122.44-
Pyridine H-5 ~7.3 (t)~124--
Pyridine H-6 ~8.7 (d)~1508.33 (dd) / 152.26-
Phenyl C-1' ~130128.62127.0
Phenyl C-2' ~135132.47134.6
Phenyl C-3' ~112111.77112.2
Phenyl C-4' ~156157.33155.5
Phenyl C-5' ~112112.29111.9
Phenyl C-6' ~130129.83129.6
Pyridine C-2 ~157151.06-
Pyridine C-3 ~120133.46-
Pyridine C-4 ~137122.44-
Pyridine C-5 ~124--
Pyridine C-6 ~150152.26-

Note: Predicted values are estimates based on analogous structures and substituent effects. Experimental data for the nitrated analogue will show downfield shifts for the pyridine protons and carbons due to the electron-withdrawing nitro group.

Experimental Protocol: NMR Spectroscopy

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NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Acquire 1D ¹H and ¹³C spectra A->B C Acquire 2D spectra (COSY, HSQC, HMBC) for unambiguous assignments B->C D Fourier transform, phase correction, and baseline correction C->D E Reference spectra to solvent peak or internal standard (TMS) D->E F Integrate peaks and measure coupling constants E->F

Caption: A streamlined workflow for acquiring and processing NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high accuracy, which is a fundamental piece of information for structural confirmation. Furthermore, the fragmentation pattern of the molecule can offer clues about its substructures.

Isotopic Pattern: The Bromine Signature

A key feature in the mass spectrum of a this compound derivative is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. The presence of this doublet is a strong indicator of a monobrominated compound.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion can fragment into smaller, charged species. The analysis of these fragment ions can provide valuable structural information. For this compound, expected fragmentation pathways include:

  • Loss of a bromine radical: [M - Br]⁺

  • Loss of a methyl radical from the methoxy group: [M - CH₃]⁺

  • Cleavage of the bond between the two aromatic rings.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (⁷⁹Br / ⁸¹Br) Interpretation
[M]⁺ 263 / 265Molecular ion
[M - H]⁺ 262 / 264Loss of a hydrogen atom
[M - CH₃]⁺ 248 / 250Loss of a methyl radical
[M - OCH₃]⁺ 232 / 234Loss of a methoxy radical
[M - Br]⁺ 184Loss of a bromine radical
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

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MS_Protocol cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution (1-10 µg/mL) in a volatile solvent (e.g., dichloromethane, methanol) B Inject sample into GC for separation from impurities A->B C Eluted compound enters the mass spectrometer B->C D Ionization (e.g., Electron Ionization at 70 eV) C->D E Mass analysis of ions D->E

Caption: General workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography: Inject the sample into a gas chromatograph. The compound will be vaporized and separated from any non-volatile impurities as it passes through the GC column.

  • Mass Spectrometry: The eluent from the GC column is introduced into the mass spectrometer.

    • Ionization: The sample molecules are ionized, typically using electron ionization (EI) at 70 eV.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide crucial information about connectivity and molecular formula, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique can confirm the exact substitution pattern and provide precise bond lengths and angles.

The crystal structure of the closely related 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine has been reported, and it provides valuable insights into the expected solid-state conformation of the target molecule[1][2]. The analysis revealed a twisted conformation between the pyridine and benzene rings due to steric hindrance from the nitro group. A similar, though likely less pronounced, twist can be expected for this compound.

Table 3: Key Crystallographic Data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine [1][2]

Parameter Value
Crystal System Monoclinic
Space Group Ia
Unit Cell Dimensions a = 14.7780(9) Å, b = 3.9561(2) Å, c = 21.1186(13) Å, β = 109.812(5)°
Dihedral Angle (Pyridine-Benzene) 39.9(2)°
Experimental Protocol: Single-Crystal X-ray Crystallography

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Xray_Protocol A Grow a high-quality single crystal (slow evaporation, vapor diffusion, or cooling) B Mount the crystal on a goniometer A->B C Collect diffraction data using an X-ray diffractometer B->C D Solve the crystal structure using appropriate software C->D E Refine the structural model D->E

Caption: The process of determining a crystal structure by X-ray diffraction.

  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

Comparative Analysis and Isomer Differentiation

The combination of these three techniques provides a powerful and synergistic approach to not only confirm the structure of this compound but also to differentiate it from its potential isomers. For instance, an isomer with the bromo and methoxy groups in different positions on the phenyl ring, or with the phenylpyridine linkage at a different position, would exhibit distinct NMR chemical shifts and coupling patterns, as well as a different fragmentation pattern in the mass spectrum.

Conclusion

The structural confirmation of this compound derivatives is a critical undertaking that relies on the integrated application of modern analytical techniques. NMR spectroscopy provides the foundational map of the molecular connectivity, mass spectrometry confirms the molecular weight and elemental composition (particularly the presence of bromine), and single-crystal X-ray crystallography offers the definitive three-dimensional structure. By understanding the principles behind each technique and the causal relationships between molecular structure and the resulting data, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug discovery and materials science.

References

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. IUCrData, 2(11), x171394. [Link]

  • Findlater, M., Guzei, I. A., & Bunge, S. D. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. [Link]

  • Limbach, D., Detert, H., & Schollmeyer, D. (2017). Crystallographic data for 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. CCDC 1576752: CSD Communication. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-(3-Bromo-4-methoxyphenyl)pyridine is a crucial building block in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors.[1] This guide provides an in-depth comparison of synthetic strategies for this compound, focusing on reproducibility, scalability, and the chemical principles underpinning each approach. We will delve into the prevalent Suzuki-Miyaura coupling and explore viable alternatives, offering detailed protocols and a critical evaluation of their respective merits and challenges.

Introduction: The Significance of this compound

The biaryl motif, consisting of interconnected aromatic rings, is a privileged scaffold in medicinal chemistry. The specific arrangement of a pyridine ring coupled to a substituted phenyl ring, as seen in this compound, is a recurring feature in numerous kinase inhibitors and other therapeutic agents. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the exploration of chemical space and the optimization of drug candidates. The methoxy group influences the electronic properties and metabolic stability of the molecule. Given its importance, a reproducible and scalable synthesis is a critical first step in many drug discovery programs.

Synthetic Strategies: A Comparative Overview

The formation of the C-C bond between the pyridine and phenyl rings is the key transformation in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this purpose. We will compare three prominent methods: the Suzuki-Miyaura coupling, the Negishi coupling, and the Stille coupling.

Coupling Reaction Typical Yield Range Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling 75-95%High functional group tolerance; commercially available and stable boronic acids; environmentally benign byproducts.Can be sensitive to reaction conditions; potential for catalyst inhibition by pyridine nitrogen.
Negishi Coupling 80-98%High reactivity and yields; broad substrate scope.Organozinc reagents are moisture and air-sensitive; requires inert atmosphere techniques.
Stille Coupling 70-90%Insensitive to moisture and air; broad functional group tolerance.Toxicity of organotin reagents and byproducts; purification can be challenging.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds due to its operational simplicity and the stability of the boronic acid reagents.[2] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Negishi_Workflow cluster_reagent_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction Ar-X Aryl Halide (Ar-X) Organozinc Ar-Zn-X Ar-X->Organozinc 1. Mg or n-BuLi 2. ZnCl2 Zn_dust Activated Zinc Dust Coupling Negishi Coupling Organozinc->Coupling Py-Br 2-Bromopyridine Py-Br->Coupling Pd_catalyst Pd Catalyst (e.g., Pd(dba)2) + Ligand Pd_catalyst->Coupling Product 2-(Aryl)pyridine Coupling->Product

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A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Chemical Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of chemical research and drug development, the choice of a synthetic route is a critical decision with far-reaching implications for project timelines, scalability, and ultimately, the economic viability of a product. A seemingly elegant synthesis on paper can quickly become a financial burden if not evaluated through the lens of cost-effectiveness. This guide provides a comprehensive framework for objectively comparing the economic and practical performance of different synthesis methods, supported by experimental data and field-proven insights.

The Pillars of a Cost-Effective Synthesis: Beyond Yield

True cost-effectiveness extends beyond simply maximizing the yield of a desired product. A holistic evaluation must encompass a range of factors that contribute to the total cost of a synthesis. Neglecting these can lead to a skewed perception of a method's efficiency. Key considerations include:

  • Raw Material Costs: The price of starting materials, reagents, catalysts, and solvents is a primary driver of overall cost.

  • Process Efficiency and Green Chemistry Metrics: Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor provide a quantitative measure of how efficiently reactants are converted into the final product and the amount of waste generated.[1][2][3] A higher atom economy and lower PMI and E-factor generally correlate with a more cost-effective and environmentally sustainable process.[4][5]

  • Energy Consumption: The energy required for heating, cooling, and running equipment can be a significant operational expense, particularly for large-scale production.

  • Labor and Time: The complexity of a synthesis, including the number of steps, purification requirements, and the need for specialized equipment, directly impacts labor costs and project timelines.

  • Waste Disposal: The cost of treating and disposing of chemical waste is an often-underestimated expense that can significantly impact the overall economic feasibility of a synthetic route.[3]

  • Capital Expenditure (CapEx) and Operating Expenditure (OpEx): The initial investment in equipment (CapEx) and the ongoing costs of running a process (OpEx) are crucial for long-term economic planning.[6]

Comparative Analysis of Key Synthesis Methodologies

This section provides a comparative overview of several widely used synthesis methodologies, highlighting their strengths and weaknesses from a cost-effectiveness perspective.

Batch vs. Continuous Flow Chemistry

The traditional mainstay of chemical synthesis, batch processing, is increasingly being challenged by the advantages of continuous flow chemistry.[7][8]

FeatureBatch ChemistryContinuous Flow Chemistry
Scalability Challenging; reactions may behave differently at larger scales.[7]Seamless; scaling up often involves increasing flow rates or parallelizing reactors.[7]
Process Control Flexible, allowing for mid-reaction adjustments.[7]Precise control over reaction parameters like temperature, pressure, and residence time.[9]
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to smaller reaction volumes.
Heat & Mass Transfer Can be limiting factors at scale.Excellent heat and mass transfer due to high surface-area-to-volume ratios.[10]
Capital Expenditure Can be lower for initial small-scale setups.Higher initial investment, but can lead to long-term savings.[7][11]
Operating Expenditure Can be higher due to lower efficiency and more manual intervention.Often lower due to automation, higher yields, and reduced waste.[12]

A techno-economic analysis of seven active pharmaceutical ingredients (APIs) revealed that continuous-flow processes showed, on average, a 78% reduction in energy consumption and a potential 50% reduction in capital costs compared to batch processes.[7][11]

Experimental Workflow: Conceptual Comparison of Batch vs. Flow Synthesis

cluster_batch Batch Synthesis cluster_flow Flow Synthesis b_start 1. Charge Reactor b_react 2. Reaction b_start->b_react b_quench 3. Quench b_react->b_quench b_workup 4. Workup & Purification b_quench->b_workup b_product 5. Isolated Product b_workup->b_product f_reagents 1. Reagent Streams f_pump 2. Pumps f_reagents->f_pump f_mixer 3. Mixing f_pump->f_mixer f_reactor 4. Reactor Coil f_mixer->f_reactor f_bp_reg 5. Back Pressure Regulator f_reactor->f_bp_reg f_collection 6. Continuous Collection/ In-line Purification f_bp_reg->f_collection f_product 7. Isolated Product f_collection->f_product

Caption: Workflow comparison of batch versus continuous flow synthesis.

Chemical vs. Enzymatic Synthesis (Biocatalysis)

The use of enzymes as catalysts offers a green and often more efficient alternative to traditional chemical methods.[13][14]

FeatureChemical SynthesisEnzymatic Synthesis (Biocatalysis)
Selectivity Can require protecting groups to achieve chemo-, regio-, and stereoselectivity.High specificity often eliminates the need for protecting groups.[9]
Reaction Conditions Often requires harsh conditions (high temperature, pressure, extreme pH).Typically proceeds under mild, aqueous conditions.[14]
Environmental Impact Can generate significant hazardous waste.Biodegradable catalysts and reduced waste generation.[15]
Catalyst Cost Varies widely, but can be high for precious metal catalysts.Can have a higher initial cost, but reusability of immobilized enzymes can offset this.[16]
Process Optimization Well-established, but can be time-consuming.May require initial investment in enzyme screening and optimization.[14]
Overall Cost Can be high due to multi-step processes and purification.Can reduce overall costs by up to 30% through higher yields and fewer steps.[9]

Logical Relationship: Factors Influencing Choice Between Chemical and Enzymatic Synthesis

cluster_factors Decision Factors cluster_methods Synthesis Method complexity Molecular Complexity chemical Chemical Synthesis complexity->chemical High tolerance for functional groups enzymatic Enzymatic Synthesis complexity->enzymatic High selectivity for specific transformations chirality Chirality chirality->chemical Established chiral auxiliaries and catalysts chirality->enzymatic Excellent enantioselectivity green_goals Green Chemistry Goals green_goals->chemical Lower priority green_goals->enzymatic High priority cost Cost Constraints cost->chemical Lower initial catalyst cost cost->enzymatic Higher initial catalyst cost, potential for long-term savings

Caption: Decision matrix for chemical versus enzymatic synthesis.

Solid-Phase vs. Solution-Phase Peptide Synthesis

For the synthesis of peptides, the choice between solid-phase and solution-phase methodologies is critical and depends on the desired scale and complexity of the target molecule.[17][18]

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Speed & Automation Faster and readily automated.[17]Slower and more labor-intensive.[18]
Purification Simplified, as excess reagents are washed away.[17]Requires purification after each step, which can be time-consuming.[18]
Scalability Well-suited for small to medium-scale synthesis.More amenable to large-scale industrial production.
Solvent Consumption High, due to extensive washing steps.[17]Generally lower, but solvents are needed for purification.[17]
Cost-Effectiveness More cost-effective for short to medium-length peptides.[19]Can be more cost-effective for very short peptides or at very large scales.[18]

Experimental Protocols

To provide a practical context for these comparisons, the following are representative, detailed protocols for key synthetic methodologies.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide (Fmoc-Ala-Gly-OH)

This protocol outlines the manual synthesis of Alaninyl-Glycine (Ala-Gly) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide as a carboxylic acid.[2][13]

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • Loading of the First Amino Acid (Glycine):

    • Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Wash the resin with DCM (3 times) and DMF (3 times).

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Coupling of the Second Amino Acid (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc-Deprotection: Repeat step 3.

  • Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.

Protocol 2: Lab-Scale Enzymatic Synthesis of a Chiral Amine

This protocol describes the asymmetric synthesis of a chiral amine from a ketone using a transaminase enzyme.[20][21]

Materials:

  • Ketone substrate (e.g., acetophenone)

  • Transaminase (ATA)

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic co-solvent (e.g., DMSO), if needed for substrate solubility

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

    • Add the PLP cofactor to the buffer.

    • Add the transaminase enzyme and stir gently to dissolve.

  • Substrate Addition:

    • Add the amine donor (e.g., isopropylamine) to the reaction mixture.

    • If the ketone substrate is a solid, dissolve it in a minimal amount of a water-miscible co-solvent like DMSO before adding it to the reaction.

  • Reaction:

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) to determine the conversion of the ketone and the enantiomeric excess (ee%) of the chiral amine product.

  • Workup and Purification:

    • Once the reaction is complete, terminate it by adding a strong acid or base to denature the enzyme.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain the pure chiral amine.

Conclusion and Future Outlook

The selection of a synthesis method is a complex decision that requires a thorough evaluation of multiple factors beyond simple reaction yield. By employing a holistic approach that incorporates green chemistry metrics, techno-economic analysis, and life cycle assessment, researchers and drug development professionals can make more informed decisions that lead to more sustainable and economically viable processes.

The trend towards continuous manufacturing and biocatalysis is expected to continue, driven by the significant advantages these methods offer in terms of efficiency, safety, and environmental impact. As these technologies mature and become more accessible, they will undoubtedly play an increasingly important role in the future of chemical synthesis.

References

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A Comparative Guide to the Therapeutic Potential of 2-(3-Bromo-4-methoxyphenyl)pyridine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 2-(3-Bromo-4-methoxyphenyl)pyridine as a versatile scaffold in drug discovery. While direct peer-reviewed efficacy data for this specific compound is emerging, its structural motifs are present in a variety of biologically active molecules. This document will objectively compare the performance of related pyridine derivatives and provide supporting experimental data from peer-reviewed literature to highlight the therapeutic promise of this compound class.

Introduction to this compound: A Building Block for Bioactive Molecules

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₁₀BrNO.[1] Its structure, featuring a pyridine ring linked to a substituted phenyl group, is a common pharmacophore in medicinal chemistry. The pyridine moiety is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[2] This compound is primarily utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of diverse biaryl structures.[1]

Comparative Efficacy of Structurally Related Pyridine Derivatives

The therapeutic potential of this compound can be inferred from the demonstrated efficacy of analogous compounds across different therapeutic areas.

Anticancer Activity

Derivatives of 2-substituted pyridines have shown significant cytotoxic activity against various cancer cell lines.[3] The substitution at the 2-position of the pyridine ring is a critical determinant of the potency and selectivity of these compounds.[3] For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit cyclin-dependent kinases (CDK2 and/or CDK9), leading to cell cycle arrest and apoptosis.[4]

Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives

Compound ClassTarget/MechanismCancer Cell LinesReported IC₅₀ (µM)Reference
2-Aryl/Heteroaryl-4-methylpyridinesCytotoxicityHeLa, MCF-7, PC-3, HepG25 - 25[3]
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulin Polymerization InhibitionHeLa, MCF-7, A549Not specified (potent activity reported)[5]
Pyrazolo[3,4-b]pyridinesCDK2/CDK9 InhibitionNot specifiedNot specified (potent activity reported)[4]
Antimicrobial Activity

Several 2-substituted pyridine derivatives have been investigated for their antimicrobial properties and have demonstrated efficacy against a range of bacterial and fungal pathogens.[3][6] A recent 2024 study detailed the synthesis of novel pyridine and thienopyridine derivatives with good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[6]

Neurological Activity

A series of 2-substituted-pyridines have been synthesized and evaluated for their anticonvulsant activity.[7] Several compounds within this class were found to be highly active against maximal electroshock (MES)-induced seizures.[7] This suggests that the pyridine scaffold is a promising starting point for the development of novel central nervous system agents.

Experimental Protocols for Efficacy Evaluation

To assess the therapeutic potential of novel compounds based on the this compound scaffold, standardized in vitro assays are essential.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a suitable culture medium.[3]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made with the culture medium to achieve the desired final concentrations. The cells are treated with the compounds for a period of 48-72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized by adding a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Add Compound to Cells prepare_compounds->treat_cells incubation_48_72h Incubate for 48-72h treat_cells->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cell viability.

Potential Mechanism of Action: Kinase Inhibition

Given that this compound is a known intermediate for kinase inhibitors, a likely mechanism of action for its derivatives is the modulation of protein kinase activity.[1] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Signaling Pathway for a Generic Kinase Inhibitor

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 (Target) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cell_proliferation Cell Proliferation & Survival apoptosis Apoptosis kinase3->apoptosis Inhibition of Apoptosis inhibitor 2-(3-Bromo-4-methoxyphenyl) -pyridine Derivative inhibitor->kinase3 Inhibition inhibitor->apoptosis Promotion of Apoptosis transcription_factor->cell_proliferation

Caption: Generalized signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

While direct efficacy studies on this compound are not yet widely published, the extensive body of literature on related pyridine derivatives strongly suggests its potential as a valuable scaffold in drug discovery. Its utility as a synthetic intermediate for kinase inhibitors is a particularly promising avenue for the development of novel anticancer agents.[1] Further research should focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold to fully elucidate its therapeutic potential in oncology, infectious diseases, and neurology.

References

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Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 2-(3-Bromo-4-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical reagents is not merely a matter of compliance, but a cornerstone of a culture of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Bromo-4-methoxyphenyl)pyridine, moving beyond rote instruction to elucidate the scientific principles that underpin these critical safety protocols.

The journey of a chemical from synthesis to disposal is a narrative of transformation. For this compound, a halogenated aromatic heterocyclic compound, this final chapter demands meticulous attention to detail to mitigate potential hazards to personnel and the environment. This guide is structured to provide immediate, actionable intelligence for the laboratory setting, grounded in authoritative regulatory standards and scientific expertise.

Immediate Safety and Hazard Assessment: Understanding the Risk Profile

Personal Protective Equipment (PPE): A Non-Negotiable Imperative

When handling this compound, either in its pure form or as a waste product, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile or neoprene)To prevent dermal absorption and skin irritation.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes that could cause serious eye irritation.[5]
Lab Coat Standard, fully-fastened laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hoodTo prevent inhalation of any potential vapors or aerosols.[2]

Step-by-Step Disposal Protocol: A Self-Validating System for Safety

The disposal of this compound is governed by the overarching principles of hazardous waste management, as outlined by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] The following protocol is designed to ensure compliance and safety at every stage.

Waste Segregation: The Foundation of Proper Disposal

All waste streams containing this compound must be segregated at the point of generation.[8] This includes:

  • Pure, unadulterated compound: Any excess or expired solid this compound.

  • Contaminated labware: Pipette tips, weighing boats, and any other disposable equipment that has come into direct contact with the compound.

  • Solvent waste: Solutions containing dissolved this compound. This waste stream must be further segregated into halogenated waste.[9]

Containerization and Labeling: Clarity and Compliance

Proper containerization and labeling are critical for preventing accidental mixing of incompatible wastes and for ensuring that the waste is handled correctly by disposal personnel.

  • Container Selection: Use only designated, leak-proof, and chemically compatible hazardous waste containers.

  • Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Harmful," "Irritant").[6]

Accumulation and Storage: The Satellite Accumulation Area

Designated Satellite Accumulation Areas (SAAs) are the designated locations within a laboratory for the temporary storage of hazardous waste.[6][8]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Container Management: Waste containers in the SAA must be kept closed except when adding waste.[6]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to mitigate the impact of any potential spills.

Arranging for Disposal: The Final Step

Once a waste container is full, or if the research project is complete, arrangements must be made for its removal by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2]

The Scientific Rationale: Causality Behind Disposal Choices

The prescribed disposal protocols are not arbitrary; they are based on the chemical properties of halogenated aromatic compounds and their potential environmental fate.

The Challenge of Halogenated Compounds

Brominated aromatic compounds, including this compound, are of particular environmental concern due to their persistence and potential for bioaccumulation. The carbon-bromine bond is relatively strong, making these compounds resistant to natural degradation processes.

Incineration: The Preferred Disposal Method

The most common and effective method for the disposal of halogenated organic waste is high-temperature incineration.[9] This process is conducted in specialized facilities equipped with advanced flue gas cleaning systems.

During incineration, the organic portion of the molecule is oxidized to carbon dioxide and water. The bromine is converted to hydrogen bromide (HBr), which is then scrubbed from the flue gas, typically by reaction with a basic solution, to prevent its release into the atmosphere.[9] The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts such as polybrominated dibenzodioxins and dibenzofurans.[10]

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Disposal Pathway Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Point of Generation Containerize & Label Containerize & Label Segregate Waste->Containerize & Label Halogenated Waste Stream Store in SAA Store in SAA Containerize & Label->Store in SAA Secure & Closed EHS Pickup EHS Pickup Store in SAA->EHS Pickup Request for Disposal Transport to TSD Facility Transport to TSD Facility EHS Pickup->Transport to TSD Facility Licensed Transporter High-Temp Incineration High-Temp Incineration Transport to TSD Facility->High-Temp Incineration Thermal Destruction Final Disposition Final Disposition High-Temp Incineration->Final Disposition Ash & Scrubbed Gases

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the protocols outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulatory standards, and contribute to the protection of the environment. This commitment to responsible chemical management is an integral part of the scientific endeavor, reflecting a deep-seated respect for the intricate systems in which we live and work.

References

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A Senior Application Scientist's Guide to Handling 2-(3-Bromo-4-methoxyphenyl)pyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory is defined not only by the innovation of our discoveries but by the rigor of our safety practices. When working with novel reagents like 2-(3-Bromo-4-methoxyphenyl)pyridine, a compound with significant potential in synthetic chemistry, a proactive and informed approach to safety is paramount. This guide provides essential, field-tested guidance on the personal protective equipment (PPE), handling, and disposal of this compound, ensuring both the integrity of your research and the safety of your team.

While specific toxicity data for this compound is not extensively documented, its structure—a halogenated aromatic pyridine derivative—provides clear indicators of its potential hazards. We must infer its safety profile from similar compounds, such as 2-bromopyridine and 3-bromopyridine, which are known to be flammable, toxic if swallowed, and potentially fatal upon skin contact.[1] Therefore, a conservative and highly protective strategy is warranted.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to recognize its primary hazards based on its chemical class:

  • Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin, similar to other brominated pyridines.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[2][3] Prolonged contact may lead to dermatitis.[3]

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation.[1]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[3][4]

All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[5][6] An emergency eyewash station and safety shower must be immediately accessible.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5]

  • Ensure the container is tightly closed and clearly labeled.[6]

  • Segregate from incompatible materials such as strong acids and oxidizing agents.[3][4]

2. Engineering Controls and Preparation:

  • Primary Engineering Control: All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical protection against inhalation of dust or vapors and contains any potential spills.

  • Work Area: Ensure the work area is clean and uncluttered. Remove any unnecessary equipment.

3. Personal Protective Equipment (PPE) Protocol: The selection of appropriate PPE is your most critical line of defense against direct exposure. The following table summarizes the required PPE for various tasks involving this compound.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Transfer (Solid) Flame-resistant lab coat, fully buttoned.[7]Double-gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., butyl rubber or laminate).Chemical splash goggles and a full-face shield.[8][9]Not required if performed in a certified fume hood.
Solution Preparation Flame-resistant lab coat, fully buttoned.Double-gloving with nitrile gloves.Chemical splash goggles.[9]Not required if performed in a certified fume hood.
Reaction/Work-up Flame-resistant lab coat, fully buttoned.Double-gloving with nitrile gloves.[5]Chemical splash goggles.Not required if performed in a certified fume hood.
Spill Cleanup Chemical-resistant apron over a flame-resistant lab coat.Heavy-duty, chemically resistant gloves (e.g., butyl rubber).Chemical splash goggles and a full-face shield.Use a full-face respirator if there is a risk of exceeding exposure limits or if ventilation is inadequate.[10]
  • Causality of PPE Choices:

    • Double-Gloving: This provides redundancy. If the outer glove is contaminated or breached, the inner glove still offers protection during the doffing process. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[5]

    • Face Shield over Goggles: When handling the solid compound, a face shield protects the entire face from splashes or airborne particles, which is crucial given the compound's potential for severe eye irritation.[8][9]

    • Flame-Resistant Lab Coat: While the flammability of this specific compound is not fully known, related brominated pyridines are flammable.[1] A flame-resistant lab coat is a prudent precaution.[7]

Safe Handling and Emergency Workflow

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management A Verify Fume Hood Certification B Don Appropriate PPE (See Table) A->B C Weigh/Transfer Compound in Fume Hood B->C Proceed to handling D Perform Experiment C->D E Segregate Waste D->E F Decontaminate Glassware and Surfaces E->F Proceed to cleanup I Store Waste in Labeled, Sealed Container E->I Transfer waste G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H J Arrange for Professional Hazardous Waste Disposal I->J

Safe handling workflow for this compound.
Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4][6]

  • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent like sand or vermiculite. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory and contact your institution's environmental health and safety office immediately.

Waste Disposal Plan

Disposal of halogenated organic compounds is strictly regulated. Improper disposal can lead to significant environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels), reaction residues, and solvents, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Use a robust, sealed container. Do not overfill. Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Disposal Method: Brominated waste must be disposed of through a licensed hazardous waste disposal service.[11] Incineration at a specialized facility is a common method for the complete destruction of such compounds.[11] Under no circumstances should this material be disposed of down the drain.[3]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing science while upholding the highest standards of laboratory safety.

References

  • 3-Bromopyridine Safety Data Sheet. (2025, December 18). Thermo Fisher Scientific. [Online].
  • Jakab, E., & Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Online].
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